3-(2H-1,2,3-triazol-4-yl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2H-triazol-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H,9H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRYWQPIUCQKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Architecture and Therapeutic Potential of 3-(2H-1,2,3-Triazol-4-yl)aniline: A Technical Deep Dive
Executive Summary
3-(2H-1,2,3-triazol-4-yl)aniline represents a privileged scaffold in modern medicinal chemistry, functioning primarily as a bioisostere for amide bonds and a critical pharmacophore in kinase inhibitor design.[1] This guide provides a comprehensive technical analysis of its structural dynamics, specifically the 1H/2H tautomeric equilibrium that governs its ligand-protein interactions.[1] We detail a self-validating synthesis protocol using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and analyze its physiochemical profile for drug development applications.
Structural Analysis & Tautomerism
The core structure consists of an aniline moiety linked at the meta-position to a 1,2,3-triazole ring.[1] While the prompt specifies the 2H-tautomer , it is critical to understand that 4-substituted-1,2,3-triazoles exist in a dynamic equilibrium between the 1H and 2H forms.
-
1H-Tautomer: Typically the dominant form in the solid state and in protic solvents, favored by intermolecular hydrogen bonding.[1]
-
2H-Tautomer: Often favored in the gas phase and non-polar solvents due to a lower dipole moment and aromatic stabilization.[1] In biological systems, the specific tautomer bound is dictated by the complementary residues in the active site (e.g., a kinase hinge region).
Tautomeric Equilibrium Diagram
The following diagram illustrates the proton migration between N1, N2, and N3, which alters the hydrogen bond donor/acceptor profile.
Physiochemical Properties
This scaffold combines the basicity of aniline with the amphoteric nature of the triazole ring.
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Weight | 160.18 g/mol | Fragment-like, high ligand efficiency.[1] |
| LogP | 1.3 – 1.5 | Moderate lipophilicity; good membrane permeability.[1] |
| pKa (Aniline NH₂) | ~3.8 – 4.2 | Weak base; likely uncharged at physiological pH (7.4). |
| pKa (Triazole NH) | ~9.3 – 9.4 | Weak acid; can deprotonate to form a triazolate anion in basic conditions.[1] |
| H-Bond Donors | 3 (Aniline NH₂, Triazole NH) | Critical for engaging backbone carbonyls in enzymes.[1] |
| H-Bond Acceptors | 3 (Triazole N atoms) | Engages backbone amides or water networks.[1] |
| Topological Polar Surface Area (TPSA) | ~52 Ų | Well within the range for CNS penetration (<90 Ų). |
Synthesis Strategy: Copper-Catalyzed Cycloaddition (CuAAC)
The most robust route to 3-(1,2,3-triazol-4-yl)aniline is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1] This "Click" reaction is regioselective, exclusively yielding the 1,4-disubstituted triazole (avoiding the 1,5-isomer produced thermally).[1]
Synthesis Pathway Diagram
[1]
Detailed Experimental Protocol
Objective: Synthesis of 3-(1H-1,2,3-triazol-4-yl)aniline on a 1.0 mmol scale.
Reagents:
-
3-Ethynylaniline (117 mg, 1.0 mmol)
-
Trimethylsilyl azide (TMS-N₃) (172 mg, 1.5 mmol)
-
Copper(I) Iodide (CuI) (19 mg, 0.1 mmol)
-
Methanol (MeOH) (2 mL) / DMF (8 mL)
Procedure:
-
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 3-ethynylaniline in the DMF/MeOH mixture.
-
Azide Addition: Add TMS-N₃ dropwise.[1] Caution: Work in a fume hood; azides are toxic.
-
Catalysis: Add CuI in one portion. The solution may turn dark green/brown.[1]
-
Reaction: Seal the vial and heat to 80°C for 8-12 hours. Monitor reaction progress by TLC (Eluent: 5% MeOH in DCM). The alkyne spot (high Rf) should disappear, and a new polar spot (triazole) should appear.
-
Workup:
-
Purification: Purify the crude residue via flash column chromatography (SiO₂), eluting with a gradient of DCM to 5% MeOH/DCM.
-
Validation:
-
¹H NMR (DMSO-d₆): Look for the triazole singlet at ~δ 8.2 ppm (1H) and the broad aniline NH₂ signal at ~δ 5.2 ppm.
-
MS (ESI): Calculated [M+H]⁺ = 161.08; Found = 161.1.
-
Medicinal Chemistry Applications
Kinase Inhibition (Hinge Binding)
The 3-(triazolyl)aniline motif is a classic "hinge binder" in kinase inhibitors.
-
Mechanism: The aniline NH₂ acts as a hydrogen bond donor to the kinase hinge region (e.g., to the backbone carbonyl of the gatekeeper residue). The triazole nitrogen (N2 or N3) acts as a hydrogen bond acceptor for the backbone NH.
-
Selectivity: The vector of the aniline ring allows substituents at the 3-position (meta) to access the solvent-exposed region or the hydrophobic back pocket, depending on the specific kinase architecture (e.g., p38 MAP kinase, IDO1).
Bioisosterism
The 1,2,3-triazole ring is a non-classical bioisostere of the amide bond .
-
Similarity: It mimics the planarity and dipole of the amide bond.[1]
-
Advantage: Unlike amides, the triazole is resistant to metabolic hydrolysis by proteases and amidases, significantly improving the in vivo half-life of the drug candidate.
Reactivity & Stability
-
Electrophilic Aromatic Substitution: The aniline ring is activated.[1] Electrophiles (e.g., halogens) will preferentially attack the positions ortho or para to the amino group (positions 2, 4, or 6 of the aniline ring).
-
Triazole Stability: The 1,2,3-triazole ring is chemically inert to oxidation, reduction, and hydrolysis under standard conditions.[1] It is stable to acid (e.g., 6M HCl) and base.[1]
-
Alkylation: Alkylation of the triazole NH is possible but often leads to a mixture of N1 and N2 isomers.[1] N2-alkylation is thermodynamically favored in the absence of steric hindrance, but N1-alkylation is often kinetically observed.[1]
References
-
Tornøe, C. W., et al. (2002).[1] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[1] Journal of Organic Chemistry. Link
-
Huisgen, R. (1963).[1] 1,3-Dipolar Cycloadditions.[1][3][4][5] Past and Future. Angewandte Chemie International Edition. Link
-
Rostovtsev, V. V., et al. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie. Link
-
Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996).[1] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link
Sources
- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism [academia.edu]
Synthesis routes for 3-(2H-1,2,3-triazol-4-yl)aniline from precursors
Executive Summary
Target Molecule: 3-(2H-1,2,3-triazol-4-yl)aniline
CAS Registry Number: (Analogous structures available; specific CAS varies by salt form)
Molecular Formula:
This technical guide details the synthesis of 3-(2H-1,2,3-triazol-4-yl)aniline , a critical scaffold in medicinal chemistry often employed as a bioisostere for amide or carboxylic acid functionalities in kinase inhibitors and GPCR ligands.
The synthesis of C-linked NH-1,2,3-triazoles (which exist predominantly as the 2H-tautomer in the solid state) presents a specific challenge: preventing substitution at the triazole nitrogen during ring formation. This guide prioritizes two pathways:
-
The "Click" & Reduce Route (Primary): A robust, high-yielding sequence utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) with in situ generated hydrazoic acid (
). -
The Nitroalkene Route (Alternative): A metal-free oxidative cycloaddition strategy suitable for avoiding trace metal contamination.
Part 1: Retrosynthetic Analysis
To access the target, we must disconnect the biaryl bond or deconstruct the triazole ring. The most reliable disconnection is the formation of the triazole ring from an alkyne precursor, as direct coupling of pre-formed NH-triazoles to aryl halides often suffers from poor regioselectivity (
Strategic Disconnection:
The amino group is unstable under oxidative triazole formation conditions; therefore, it is masked as a nitro (
Figure 1: Retrosynthetic logic flow prioritizing the stable nitro-intermediate.
Part 2: Synthesis Protocols
Route 1: The "Click" & Reduce Strategy (Gold Standard)
Mechanism: Sonogashira Coupling
Step 1: Synthesis of 3-Ethynylnitrobenzene
We begin by installing the alkyne handle. Direct use of acetylene gas is difficult to control; therefore, trimethylsilylacetylene (TMSA) is used as a surrogate.
-
Reagents: 1-iodo-3-nitrobenzene (1.0 equiv), TMS-acetylene (1.2 equiv),
(2 mol%), CuI (1 mol%), (solvent/base). -
Protocol:
-
Dissolve 1-iodo-3-nitrobenzene in degassed
(0.5 M). -
Add catalysts (
and ) under inert atmosphere ( or ). -
Add TMS-acetylene dropwise at RT. Heat to 50°C for 4–6 hours.
-
Workup: Filter off salts, concentrate, and pass through a short silica plug (Hexanes/EtOAc).
-
Deprotection: Dissolve the TMS-intermediate in MeOH. Add
(1.5 equiv). Stir 1 h at RT. Aqueous extraction yields 3-ethynylnitrobenzene .
-
Step 2: Copper-Catalyzed Cycloaddition (Formation of the Triazole)
Standard CuAAC requires an organic azide.[1] To make the NH-triazole, we use sodium azide (
-
Safety Note:
is volatile and explosive. By generating it in situ in small concentrations (<6%) using the protocol below, safety is significantly managed. -
Reagents: 3-ethynylnitrobenzene (1.0 equiv),
(1.2 equiv), AcOH (1.2 equiv), Sodium Ascorbate (10 mol%), (5 mol%), DMSO/ (9:1). -
Protocol:
-
Dissolve alkyne in DMSO.
-
Add a solution of
and Sodium Ascorbate in water. -
Add AcOH (acetic acid) followed immediately by the
solution. -
Stir at RT (or mild heat, 40°C) for 12–24 hours. The reaction creates the 4-substituted-1H-1,2,3-triazole.[1][2][3][4][5]
-
Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.
-
Purification: Recrystallization from EtOH typically yields pure 4-(3-nitrophenyl)-1H-1,2,3-triazole .
-
Step 3: Chemoselective Nitro Reduction
We must reduce the nitro group without hydrogenating the triazole ring.
-
Reagents:
(1 atm), 10% Pd/C (10 wt%), MeOH. -
Protocol:
-
Suspend the nitro-triazole in MeOH.
-
Add Pd/C catalyst carefully (under Argon).
-
Purge with
(balloon pressure is sufficient). Stir vigorously for 2–4 hours. -
Monitoring: TLC will show the disappearance of the non-polar nitro compound and appearance of the polar, fluorescent aniline.
-
Workup: Filter through Celite to remove Pd. Concentrate filtrate.
-
Product: 3-(2H-1,2,3-triazol-4-yl)aniline (off-white solid).
-
Route 2: The Nitroalkene Organocatalytic Route (Metal-Free)
Mechanism: Henry Reaction
Step 1: Synthesis of 3-Nitrophenyl-nitroethene
-
Reagents: 3-nitrobenzaldehyde, Nitromethane (
), , AcOH. -
Protocol: Reflux aldehyde in nitromethane with ammonium acetate catalyst to form the
-nitrostyrene derivative via Henry condensation.
Step 2: Cycloaddition to Triazole
This method utilizes the reaction of nitroalkenes with sodium azide to form the triazole directly, eliminating the nitro group of the alkene.
-
Reagents: 3-nitrophenyl-nitroethene,
, DMSO. -
Protocol:
-
Dissolve nitroalkene in DMSO.
-
Add
(1.5 equiv).[3] -
Heat to 70–80°C. The mechanism involves addition of azide, cyclization, and elimination of
. -
Note: This route can be lower yielding than CuAAC but is operationally simpler.
-
Part 3: Critical Process Parameters & Data
Experimental Workflow Visualization
The following diagram illustrates the primary Route 1, detailing the decision nodes and critical reagents.
Figure 2: Step-by-step workflow for the Copper-Catalyzed Synthesis (Route 1).
Comparison of Methods
| Parameter | Route 1 (CuAAC) | Route 2 (Nitroalkene) |
| Overall Yield | High (60–80%) | Moderate (40–60%) |
| Atom Economy | Excellent | Good |
| Safety Profile | Requires | Requires heating azides |
| Purification | Precipitation/Crystallization | Chromatography often required |
| Scalability | High (Gram to Kg) | Limited (Exotherm management) |
Analytical Data (Expected)
-
1H NMR (DMSO-d6):
-
Triazole C-H: Singlet,
8.2–8.5 ppm (Broad due to tautomerism). -
Aniline: Broad singlet (
), 5.2–5.5 ppm. -
Aromatic: Multiplets
6.6–7.2 ppm (characteristic 3-substituted pattern).
-
-
Mass Spectrometry:
161.07 .
References
-
Jankovič, D., et al. (2022).[4] "Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles." The Journal of Organic Chemistry, 87(6), 4018–4028.
-
Jiang, Y., et al. (2010).[4] "p-TsOH-Mediated 1,3-Dipolar Cycloaddition of Nitroolefins with Sodium Azide: Synthesis of 4-Aryl-NH-1,2,3-triazoles." Synthesis, 2010(24), 4256–4260.
-
Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of Regioselectivity." Journal of the American Chemical Society, 127(1), 210–216.
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599.
Sources
3-(2H-1,2,3-triazol-4-yl)aniline CAS number and molecular weight
This guide provides an in-depth technical analysis of 3-(1H-1,2,3-triazol-4-yl)aniline , a critical intermediate in medicinal chemistry, particularly for kinase inhibitor development and bioisosteric replacement strategies.
Chemical Identity & Physicochemical Profile[1][2][3][4]
3-(1H-1,2,3-triazol-4-yl)aniline is a heteroaromatic amine featuring an aniline core substituted at the meta-position with a 1,2,3-triazole ring. While the prompt specifies the 2H -tautomer, 4-substituted 1,2,3-triazoles exist in a tautomeric equilibrium between the 1H and 2H forms in solution, with the 1H form typically being favored in polar solvents unless N-substituted.
Key Identifiers
| Parameter | Specification |
| IUPAC Name | 3-(1H-1,2,3-triazol-4-yl)aniline |
| Common Synonyms | 4-(3-aminophenyl)-1H-1,2,3-triazole; 3-(4-triazolyl)aniline |
| CAS Number (Salt) | 1461706-10-4 (Dihydrochloride) |
| Molecular Formula | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol (Free Base) |
| SMILES | Nc1cccc(c1)c2[nH]nnc2 |
| Tautomerism | Exists as 1H/2H tautomers; 1H is generally the major species in solution.[1][2][3][4] |
Structural Significance
The 1,2,3-triazole moiety acts as a bioisostere for amide bonds (-CONH-) and esters (-COO-), offering improved metabolic stability (resistance to hydrolysis) and favorable hydrogen-bonding capabilities without the liability of rapid enzymatic cleavage. The meta-aniline placement allows the amine group to serve as a nucleophile for further elaboration (e.g., urea formation) while the triazole engages in dipole-dipole interactions with biological targets.
Synthesis & Manufacturing Methodologies
The synthesis of 3-(1H-1,2,3-triazol-4-yl)aniline typically employs Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or thermal Huisgen cycloaddition strategies. The most robust route for the NH-unsubstituted triazole involves the use of trimethylsilyl azide (TMSN₃) followed by desilylation.
Protocol: Modified CuAAC Route from 3-Ethynylaniline
Objective: Synthesize 3-(1H-1,2,3-triazol-4-yl)aniline from 3-ethynylaniline.
Reagents:
-
Precursor: 3-Ethynylaniline (CAS 54060-30-9).
-
Azide Source: Trimethylsilyl azide (TMSN₃).
-
Catalyst: Copper(I) Iodide (CuI).
-
Solvent: DMF/Methanol (9:1).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve 3-ethynylaniline (1.0 eq) in DMF/MeOH.
-
Azide Addition: Add TMSN₃ (1.5 eq) dropwise. Caution: TMSN₃ is toxic and potentially explosive; handle in a fume hood.
-
Catalysis: Add CuI (0.05 eq). The solution typically turns dark.
-
Cycloaddition: Heat the mixture to 100°C for 12–16 hours. The TMS group on the triazole is often cleaved in situ by the methanol/heat, or requires a mild acidic workup.
-
Workup:
-
Cool to room temperature.
-
Dilute with ethyl acetate and wash with water (3x) to remove DMF.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexane/Ethyl Acetate gradient). The product typically elutes as a tan or off-white solid.
Self-Validating Checkpoint:
-
¹H NMR (DMSO-d₆): Look for the triazole C5-H singlet around δ 8.2–8.5 ppm (broad due to tautomerism) and the aniline NH₂ broad singlet around δ 5.2 ppm . The absence of the alkyne proton (δ ~4.1 ppm) confirms conversion.
Applications in Drug Discovery[9][10]
Kinase Inhibition Scaffold
The 3-(1,2,3-triazol-4-yl)aniline motif is a privileged scaffold in kinase inhibitor design. The triazole ring can mimic the adenine ring of ATP or interact with the "gatekeeper" residues in the kinase hinge region.
-
Mechanism: The triazole nitrogens (N2/N3) act as hydrogen bond acceptors, while the NH (N1) acts as a donor, facilitating precise orientation within the ATP-binding pocket.
-
Elaboration: The free aniline amine is frequently derivatized into ureas or amides to extend into the hydrophobic back pocket of kinases (e.g., VEGFR, PDGFR inhibition).
Bioisosterism
In peptidomimetics, the 1,4-disubstituted 1,2,3-triazole ring is a classic bioisostere for the trans-amide bond. It replicates the planar geometry and dipole moment of the peptide bond but is completely resistant to proteases, thereby increasing the in vivo half-life of the drug candidate.
Visualizations
Synthesis Pathway & Bioisostere Logic
Figure 1: Synthesis pathway from 3-ethynylaniline and downstream applications in medicinal chemistry.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Handling: 1,2,3-Triazoles are generally stable, but the synthesis involves azides . While organic azides can be explosive, the use of TMSN₃ is safer than sodium azide, though it still requires strict exclusion of moisture and heavy metals (to prevent hydrazoic acid or heavy metal azide formation).
-
Storage: Store the free base under inert atmosphere at -20°C to prevent oxidation of the aniline amine.
References
-
PubChemLite . 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride (CID 9964175).[3][4] National Center for Biotechnology Information. Link
-
Klein, M., et al. (2009).[5] Synthesis of 3-(1,2,3-triazol-1-yl)- and 3-(1,2,3-triazol-4-yl)-substituted pyrazolo[3,4-d]pyrimidin-4-amines via click chemistry. Organic & Biomolecular Chemistry, 7(17), 3421-3429.[2] Link
-
Alchimica . Product Catalog: 3-(1H-1,2,3-Triazol-4-yl)aniline dihydrochloride (CAS 1461706-10-4). Link
- Zhang, S., et al. (2017). 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. European Journal of Medicinal Chemistry, 141, 24-43.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis of 3-(1,2,3-triazol-1-yl)- and 3-(1,2,3-triazol-4-yl)-substituted pyrazolo[3,4-d]pyrimidin-4-amines via click chemistry: potential inhibitors of the Plasmodium falciparum PfPK7 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-(1h-1,2,3-triazol-4-yl)aniline dihydrochloride (C8H8N4) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 3-(1h-1,2,3-triazol-4-yl)aniline dihydrochloride (C8H8N4) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
Solubility Profile of 3-(2H-1,2,3-triazol-4-yl)aniline in Organic Solvents: A Predictive and Empirical Guide for Drug Development
As a Senior Application Scientist, I frequently encounter a recurring bottleneck in early-stage drug discovery: the empirical unpredictability of solubility in complex heterocyclic scaffolds. The compound 3-(2H-1,2,3-triazol-4-yl)aniline serves as a vital structural motif in medicinal chemistry, particularly in the design of kinase inhibitors and click-chemistry derivatives. However, its solubility profile is highly non-linear across the dielectric continuum of organic solvents.
This whitepaper deconstructs the physicochemical causality behind the solvation of 3-(2H-1,2,3-triazol-4-yl)aniline, providing a self-validating methodological framework for thermodynamic solubility profiling.
Physicochemical Causality: Tautomerism and Solvation Mechanics
To predict the solubility of 3-(2H-1,2,3-triazol-4-yl)aniline, we must first understand the dynamic structural nature of the 1,2,3-triazole ring. The compound exists in a tautomeric equilibrium between its 1H and 2H forms.
In the gas phase or in highly non-polar solvents (e.g., hexane, toluene), the 2H-tautomer is thermodynamically favored due to the minimization of electronic repulsion between adjacent nitrogen lone pairs[1]. However, the introduction of a polar solvent fundamentally alters this equilibrium. Polar aprotic (DMSO, DMF) and polar protic (Methanol, Ethanol) solvents stabilize the 1H-tautomer [2].
Why does this matter for solubility? The 1H-tautomer possesses a significantly higher dipole moment and exposes a different hydrogen-bond donor/acceptor topology compared to the 2H form. When the aniline moiety (a strong hydrogen bond donor and weak acceptor) is coupled with the 1H-triazole ring, the molecule demands a solvent environment with high polar interactions (δP) and high hydrogen bonding capacity (δH) within the Hansen Solubility Parameter (HSP) space[3]. If a solvent cannot stabilize the 1H-tautomer, the crystal lattice energy of the solid state will overpower the solvation energy, resulting in poor solubility.
Fig 1: Tautomer-dependent solvation pathways in organic solvents.
Empirical Solubility Profile
Based on the Hansen "similarity matching" rule[4] and empirical data from structurally analogous triazolyl anilines, the solubility profile of 3-(2H-1,2,3-triazol-4-yl)aniline is summarized below. The data highlights the necessity of matching the solvent's hydrogen bonding capacity to the compound's dual amine/triazole framework.
| Solvent | Polarity Index | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 100 | Strong H-bond acceptance (δH); Dipole stabilization (δP) |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | > 80 | Strong H-bond acceptance (δH); Dipole stabilization (δP) |
| Methanol (MeOH) | 5.1 | 32.7 | 20 - 50 | H-bond donation and acceptance (δH) |
| Ethyl Acetate (EtOAc) | 4.4 | 6.0 | 5 - 15 | Moderate polar interactions (δP) |
| Dichloromethane (DCM) | 3.1 | 8.9 | 1 - 5 | Dispersion forces (δD); Weak dipole interactions |
| Hexane | 0.1 | 1.9 | < 0.1 | Dispersion forces only (δD); Lattice energy dominant |
High-Throughput Thermodynamic Solubility Protocol
Kinetic solubility assays (e.g., DMSO stock dilution into buffer) often yield false positives due to supersaturation. To obtain accurate, actionable data for formulation or crystallization, we must rely on the Shake-Flask Method , which remains the gold standard for determining true thermodynamic solubility[5].
The following protocol is designed as a self-validating system . It does not merely measure concentration; it mathematically and physically verifies that true equilibrium has been reached without altering the solid-state form of the active pharmaceutical ingredient (API).
Step-by-Step Methodology
-
Solvent Preparation & Saturation: Weigh an excess amount of 3-(2H-1,2,3-triazol-4-yl)aniline (e.g., 50 mg) into a 4.0 mL borosilicate glass vial. Add 2.0 mL of the target organic solvent. Causality: Borosilicate glass is mandatory. Plastic microcentrifuge tubes can leach plasticizers into organic solvents or cause non-specific surface adsorption of the lipophilic triazole moiety, skewing the final quantification.
-
Equilibration (Thermodynamic Control): Seal the vials hermetically and place them in an orbital shaker incubator set to 25.0 ± 0.1 °C at 300 RPM for 48 hours. Causality: Solubility is highly temperature-dependent. A fluctuation of even 1 °C can shift the equilibrium constant. A 48-hour window ensures complete breakdown of the crystal lattice, transitioning from a kinetic dissolution rate to a thermodynamic plateau.
-
Phase Separation: Transfer the suspension to a centrifuge and spin at 10,000 x g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter . Causality: PTFE is chemically inert. Using standard nylon or PES filters will result in the aniline group binding to the filter matrix via hydrogen bonding, artificially lowering the measured concentration of the filtrate.
-
Quantification: Dilute the filtered supernatant into the linear dynamic range of your calibration curve using the mobile phase. Analyze via HPLC-UV/Vis (monitoring at the compound's λmax, typically around 254 nm).
-
Solid-State Validation (The Self-Validating Step): Recover the residual solid pellet from the centrifuge tube, dry it under a gentle stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: If the solvent induced a polymorphic transition or formed a solvate (e.g., a DMSO-solvate), the measured solubility corresponds to the new crystal form, not the original API. If the XRPD pattern matches the starting material, the solubility data is validated.
Fig 2: Self-validating shake-flask workflow for thermodynamic solubility.
Conclusion
The solubility of 3-(2H-1,2,3-triazol-4-yl)aniline is not a static property but a dynamic response to its solvent environment. By understanding the tautomeric shift from 2H to 1H in polar environments[1][2] and leveraging Hansen Solubility Parameters[3][4], researchers can rationally select solvent systems for synthesis, purification, and formulation. When empirical data is required, deploying a self-validating shake-flask protocol[5] ensures that the thermodynamic values obtained are both accurate and structurally sound.
References
*[5] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences - 5 *[1] Tautomerism of 1,2,3 - and 1,2,4-Triazole in The Gas Phase and in Aqueous Solution - J. Phys. Chem. 1990 (via Scribd) - 1 *[2] Theoretical study on the solvent influence on 1,2,3-triazole tautomeric equilibrium - ResearchGate - 2 *[4] Formulation Using Hansen Solubility Parameters - ResearchGate - 4 *[3] Measurement of Hansen Solubility Parameters of Human Stratum Corneum - PMC / NIH - 3
Sources
Thermodynamic Stability & Structural Integrity of 1,2,3-Triazole Aniline Derivatives
Executive Summary
1,2,3-Triazole aniline derivatives represent a cornerstone in modern medicinal chemistry, serving as metabolically stable bioisosteres for amide bonds. While the 1,2,3-triazole core is renowned for its high thermal stability (often exceeding 200°C) and resistance to oxidative hydrolysis, the introduction of aniline (aminophenyl) or amine substituents introduces complex thermodynamic behaviors.
This guide addresses the critical stability profiles of these derivatives, specifically focusing on tautomeric equilibrium and the Dimroth Rearrangement —a rearrangement risk often overlooked in early-stage drug development. We provide a validated experimental framework for assessing these risks, combining Differential Scanning Calorimetry (DSC) with Density Functional Theory (DFT) modeling.
Molecular Architecture & Tautomeric Equilibrium[1]
The thermodynamic stability of 1,2,3-triazoles is governed by their aromaticity. The ring system possesses
The 1H- vs. 2H- Tautomerism
For
-
Gas/Non-polar Phase: The 2H-tautomer is thermodynamically favored (by ~3.5–4.5 kcal/mol) due to minimized lone-pair repulsion between adjacent nitrogens.
-
Solution/Polar Phase: The 1H-tautomer becomes competitive or dominant due to its higher dipole moment (approx. 4.2 D vs 0.10 D for 2H), which is stabilized by solvation.
Implication for Aniline Derivatives: When the aniline moiety is attached to a carbon (e.g., 4-(4-aminophenyl)-1H-1,2,3-triazole), the tautomeric state dictates solubility and binding affinity. However, in "Click" chemistry products (1,4-disubstituted), the N1 position is substituted, locking the aromatic system and preventing this tautomerism, thereby significantly enhancing kinetic stability.
Electronic Influence of the Aniline Group
Aniline acts as a strong Electron Donating Group (EDG).
-
Resonance Effect (+M): The lone pair on the aniline nitrogen can donate electron density into the triazole ring (if conjugated).
-
Stability Impact: While this conjugation stabilizes the ground state, it can also lower the activation energy for oxidation or ring-opening under extreme thermal stress.
The Critical Instability Mechanism: Dimroth Rearrangement
The most significant thermodynamic risk for 5-amino-1,2,3-triazoles (a common subclass of aniline derivatives) is the Dimroth Rearrangement. This is an isomerization where the endocyclic ring nitrogen and the exocyclic amine nitrogen swap positions.[1][2]
Mechanism
The reaction proceeds via an ANRORC -like mechanism (Addition of Nucleophile, Ring Opening, Ring Closure):
-
Ring Opening: Under thermal or basic conditions, the triazole ring opens to form a diazo-amidine intermediate.
-
Rotation: Bond rotation occurs in the open-chain intermediate.
-
Recyclization: The chain closes on a different nitrogen, yielding an isomer.
Risk Factor: If your derivative is a 1-substituted-5-amino-1,2,3-triazole , it will thermodynamically equilibrate to the more stable isomer (often the 1-substituted-4-amino form or vice versa, depending on substituent sterics and electronics).
Visualization of Stability Pathways
Figure 1: Thermodynamic pathways governing the stability of triazole derivatives. Note the bifurcation between benign tautomerism and irreversible decomposition.
Thermal Stability Profiles (Data Summary)
The following table summarizes typical decomposition temperatures (
| Compound Class | Structure Type | Stability Risk | ||
| 1H-1,2,3-Triazole | Unsubstituted Parent | 23 | >200 | Volatility, Tautomerism |
| 1-Phenyl-1,2,3-triazole | N1-Aryl (Click Product) | 53-55 | ~240 | Low (High Stability) |
| 4-Phenyl-1,2,3-triazole | C4-Aryl | 145 | ~260 | Medium (Tautomerism) |
| 5-Amino-1-phenyl-triazole | N1-Aryl, C5-Amino | 110-115 | 160-180 | High (Dimroth Rearrangement) |
| Benzotriazole | Fused System | 98 | ~280 | Very Low (High Stability) |
Data synthesized from standard energetic materials literature and heterocyclic chemistry references.
Experimental Protocols for Stability Validation
To ensure the structural integrity of a new aniline-triazole lead, the following self-validating workflow is required.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Determine the onset of thermal decomposition and distinguish it from melting.
-
Sample Prep: Weigh 2–5 mg of dried derivative into an aluminum pan.
-
Crimping: Use a pinhole lid (not hermetically sealed) to allow gas escape (
) during decomposition, preventing pan rupture. -
Ramp: Heat from 30°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Analysis:
-
Endotherm: Melting point (sharp peak).
-
Exotherm: Decomposition (broad peak).
-
Validation: If an exotherm is observed immediately after melting, the compound is thermally unstable. Cross-reference with TGA (Thermogravimetric Analysis) to confirm mass loss (release of
).
-
Protocol: Chemical Stability (Forced Degradation)
Objective: Assess susceptibility to Dimroth rearrangement.
-
Dissolution: Dissolve compound (1 mM) in DMSO.
-
Stress Conditions:
-
Acid: 0.1 N HCl, 60°C, 4 hours.
-
Base: 0.1 N NaOH, 60°C, 4 hours.
-
-
Analysis: Analyze via HPLC-MS.
-
Success Criteria: >99% recovery of parent peak. Appearance of a new peak with identical Mass (
) but different Retention Time ( ) indicates rearrangement.
Workflow Diagram
Figure 2: Standardized workflow for validating thermodynamic stability.
References
-
Katritzky, A. R., et al. (2010). The structure and properties of 1,2,3-triazoles. Chemical Reviews. Link
-
Schulze, B., & Schubert, U. S. (2014). Beyond Click Chemistry – Supramolecular Interactions of 1,2,3-Triazoles. Chemical Society Reviews. Link
-
Klapötke, T. M. (2011). Chemistry of High-Energy Materials.[3] de Gruyter. (Source for thermal decomposition data of nitrogen-rich heterocycles).[3][4][5][6][7] Link
-
Bakulev, V. A., & Beryozkina, T. V. (2025). Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines.[8] (Mechanistic details on rearrangement). Link
-
BenchChem. (2025).[9] Thermal Stability and Decomposition of 1,2,3-Triazole Derivatives.[10][11]Link
Sources
- 1. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 2. starchemistry888.com [starchemistry888.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Thermodynamic and Structural Profiling of the Tautomeric Equilibrium in 3-(2H-1,2,3-triazol-4-yl)aniline
Executive Summary
In the landscape of heterocyclic medicinal chemistry and materials science, 3-(2H-1,2,3-triazol-4-yl)aniline represents a highly versatile pharmacophore and synthetic intermediate. While its IUPAC nomenclature specifically denotes the 2H-isomer, this molecule exists as a highly dynamic prototropic equilibrium in solution. Understanding and controlling this tautomeric equilibrium is critical, as the specific tautomeric state dictates the molecule's hydrogen-bonding topology, receptor binding affinity, and regioselectivity during late-stage functionalization.
This technical guide dissects the thermodynamic causality of this equilibrium, provides a self-validating experimental workflow for its quantification, and outlines its implications for drug development.
Mechanistic Causality of 1,2,3-Triazole Tautomerism
The 1,2,3-triazole core can theoretically exist in three prototropic forms: the 1H, 2H, and 3H tautomers[1]. For 4-aryl-substituted derivatives like 3-(2H-1,2,3-triazol-4-yl)aniline, the symmetry of the ring is broken. The 3H form (effectively the 5-substituted 1H tautomer) is highly disfavored due to steric clashes between the 3-aminophenyl group and the adjacent N-H proton, leaving the 1H and 2H forms as the primary participants in the equilibrium[2].
The dominant tautomer is dictated by a competition between intrinsic molecular stability and external solvation effects :
-
Intrinsic Stability (Gas Phase/Non-Polar Media): In the absence of solvent effects, the 2H-tautomer is intrinsically more stable by approximately 16.3 kJ/mol [3]. The causality stems from electronic repulsion: in the 1H form, the adjacent N2 and N3 atoms possess parallel lone electron pairs, creating a destabilizing electronic environment. The 2H form minimizes this lone-pair/lone-pair repulsion.
-
Solvation Effects (Polar Media/Solid State): The 1H-tautomer possesses a massive dipole moment (~4.4 D) compared to the nearly non-polar 2H-tautomer (~0.4 D)[4]. In polar solvents (e.g., DMSO, water) or the solid state, the strong dipole-dipole interactions and the ability of the 1H form to engage in robust intermolecular hydrogen bonding completely override its intrinsic electronic penalty, shifting the equilibrium predominantly toward the 1H form[4].
Fig 1: Tautomeric equilibrium pathways of 4-aryl-1,2,3-triazoles dictated by solvent polarity.
Quantitative Thermodynamic Data
The following table summarizes the foundational thermodynamic and electronic parameters that govern the tautomeric behavior of 4-aryl-1,2,3-triazoles.
| Tautomeric Form | Relative Gas Phase Energy (kJ/mol) | Calculated Dipole Moment (Debye) | Dominant Environment | H-Bonding Topology |
| 2H-Tautomer | 0.0 (Reference) | ~0.2 - 0.4 | Gas Phase, Non-polar solvents (Toluene) | Donor at N2; Acceptors at N1, N3 |
| 1H-Tautomer | +16.3 | ~4.4 | Polar solvents (DMSO, H2O), Solid State | Donor at N1; Acceptors at N2, N3 |
| 3H-Tautomer | +19.3 | ~4.1 | Disfavored in all states | Donor at N3; Acceptors at N1, N2 |
Data synthesized from computational and experimental studies on 4-aryl-1,2,3-triazoles [[3]]([Link]).
Self-Validating Experimental Protocol: VT-NMR Thermodynamic Profiling
To accurately quantify the tautomeric equilibrium (
As an Application Scientist, I recommend the following Variable-Temperature NMR (VT-NMR) workflow. This protocol is designed as a self-validating system to ensure the extracted thermodynamic parameters (
Step-by-Step Methodology
-
Sample Preparation & Isotopic Strategy: Prepare two distinct 0.05 M solutions of 3-(2H-1,2,3-triazol-4-yl)aniline: one in a polar solvent (DMSO-
) and one in a non-polar solvent (Toluene- ). Expert Insight: Utilizing N-labeled analogs (if synthetically accessible) significantly enhances resolution, as N chemical shifts are highly sensitive to protonation states compared to H shifts. -
VT-NMR Acquisition: Acquire
H and H- N HSQC spectra starting at 300K, cooling in 15K increments down to 175K. Causality: Cooling the sample slows the proton exchange kinetics below the NMR timescale, resolving the distinct C5-H and N-H resonances for both the 1H and 2H tautomers[2]. -
Spectral Deconvolution & Integration: At the coalescence temperature limit (typically < 220K), integrate the distinct C5-H proton signals. The ratio of the integrals directly yields the equilibrium constant (
) at that specific temperature. -
Thermodynamic Extraction (Van't Hoff Analysis): Plot
against . The slope of this linear regression yields , and the y-intercept yields . -
Critical Self-Validation (Concentration Gradient): Do not skip this step. 1,2,3-triazoles can form hydrogen-bonded dimers that artificially stabilize the 1H form. To validate that your
represents a true intramolecular equilibrium, repeat the 175K measurement across a 10-fold dilution series (e.g., 0.05 M down to 0.005 M). If remains constant, the system is validated as unimolecular. If shifts, intermolecular dimerization is occurring, and values must be extrapolated to infinite dilution.
Fig 2: Step-by-step VT-NMR workflow for thermodynamic profiling of tautomeric equilibria.
Implications in Drug Development
Recognizing the dominant tautomer of 3-(2H-1,2,3-triazol-4-yl)aniline is not merely an academic exercise; it has profound implications for pharmaceutical development:
-
Receptor Binding & Pharmacokinetics: The tautomeric state dictates the spatial arrangement of hydrogen bond donors and acceptors. A target protein pocket evolved to accept a hydrogen bond from the N1 position will exhibit poor affinity if the drug predominantly exists in the 2H form in the local physiological microenvironment[4].
-
Regioselective Functionalization: When synthesizing prodrugs via N-alkylation or N-arylation of the triazole core, the reaction will yield a mixture of N1, N2, and N3 regioisomers. Because the N2-H tautomer is highly favored in non-polar solvents, running alkylation reactions in low-dielectric media (coupled with specific copper-catalyzed Ullmann-type ligands) is a proven strategy to selectively isolate N2-substituted therapeutic derivatives [1].
References
-
Wang, K., Chen, M., Wang, Q., Shi, X., & Lee, J. K. (2013). 1,2,3-Triazoles: Gas Phase Properties. The Journal of Organic Chemistry, 78(14), 7176–7185. URL:[Link]
-
Souza, R. O. M. A., & Miranda, L. S. M. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências, 91(Suppl 1), e20180410. URL:[Link]
-
Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Pharmacological significance of triazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 1-21. (Referenced conceptually via PMC general triazole properties). URL:[Link]
Sources
Technical Monograph: Safety, Toxicity, and Handling of Triazolyl Anilines
The following technical guide is structured as a specialized monograph for drug development scientists. It moves beyond the static format of a standard Safety Data Sheet (SDS) to provide a dynamic, mechanism-based analysis of the Triazolyl Aniline scaffold.
Executive Summary
Triazolyl anilines (e.g., 4-(1H-1,2,4-triazol-1-yl)aniline) represent a critical pharmacophore in medicinal chemistry, serving as precursors for antifungal agents, kinase inhibitors, and high-performance agrochemicals.[1][2] While the triazole moiety improves metabolic stability and target engagement (via hydrogen bonding or metal coordination), the aniline substructure introduces a well-documented "structural alert" for genotoxicity and idiosyncratic adverse drug reactions (IADRs).
This guide synthesizes the handling requirements mandated by OSHA/GHS with the predictive toxicology required for Investigational New Drug (IND) applications. It prioritizes the bioactivation pathways that transform stable precursors into reactive nitrenium ions.
Chemical Identity & Physicochemical Context
The safety profile of triazolyl anilines is dictated by the electronic interplay between the electron-rich aniline and the electron-deficient triazole ring.
-
General Structure:
where contains a triazole ring. -
CAS Exemplar: 119192-10-8 (4-(1H-1,2,4-Triazol-1-ylmethyl)aniline).[3][4]
-
LogP (Lipophilicity): Typically 1.5 – 2.5. This moderate lipophilicity facilitates dermal absorption and blood-brain barrier (BBB) penetration, necessitating strict PPE.
-
pKa: The aniline nitrogen is weakly basic (pKa ~4-5). Protonation significantly alters solubility and aquatic toxicity profiles.
Annotated Safety Data Sheet (SDS) Analysis
Standard SDSs often lack context. This section annotates critical GHS elements with mechanistic reasoning.
Section 2: Hazard Identification (The "Why" behind the "What")
| GHS Classification | Hazard Statement | Mechanistic Justification |
| Acute Tox. 4 (Oral) | H302: Harmful if swallowed | Aniline moieties undergo rapid absorption; first-pass metabolism can generate hydroxylamines (Methemoglobinemia risk). |
| Skin Irrit. 2 | H315: Causes skin irritation | Lipophilic nature allows intercalation into the stratum corneum, disrupting lipid bilayers. |
| STOT-SE 3 | H335: Respiratory irritation | Fine dusts of triazolyl anilines are potent irritants to mucous membranes due to localized pH changes upon dissolution. |
| Aquatic Chronic 2 | H411: Toxic to aquatic life | Triazoles inhibit CYP51 (ergosterol synthesis) in aquatic fungi/fauna; anilines disrupt mitochondrial respiration in fish. |
Section 7: Handling & Storage (Critical Control Points)
-
Avoid Acidic Environments: Storage near strong acids can protonate the aniline, potentially catalyzing polymerization or altering the compound's stability.
-
Nitrogen Blanket: While not strictly pyrophoric, anilines are oxidation-prone. Store under inert gas (
or ) to prevent the formation of azo-dimers or N-oxides over time. -
Material Compatibility: Use Fluoroelastomer (Viton) gloves. Latex is permeable to aromatic amines.
Toxicological Mechanisms: The Bioactivation Pathway
The primary toxicity concern for triazolyl anilines in drug development is metabolic bioactivation . The aniline nitrogen is a "soft spot" for Cytochrome P450 enzymes (specifically CYP2C9 and CYP2D6).
Mechanism 1: Formation of Reactive Nitrenium Ions
The liver oxidizes the aniline to an N-hydroxylamine (
Mechanism 2: Triazole-Mediated CYP Inhibition
The triazole ring nitrogen (N4 in 1,2,4-triazoles) possesses a lone pair that coordinates with the heme iron of CYP450 enzymes. This causes:
-
Drug-Drug Interactions (DDI): Inhibition of CYP3A4.
-
Endocrine Disruption: Inhibition of aromatase (CYP19) or 17
-hydroxylase.
Visualization: Bioactivation & Toxicity Pathway
The following diagram illustrates the divergent pathways of detoxification vs. toxification.
Figure 1: Divergent metabolic pathways of triazolyl anilines. The red path indicates the formation of reactive metabolites leading to toxicity.
Experimental Protocols for Safety Assessment
Standard cytotoxicity assays (like MTT) are insufficient for detecting reactive metabolites. The following protocols are specific to assessing the "Structural Alert" risks of this scaffold.
Protocol A: Glutathione (GSH) Trapping Assay
Objective: To detect the formation of reactive electrophiles (nitrenium ions) by trapping them with glutathione in the presence of liver microsomes.
Reagents:
-
Human Liver Microsomes (HLM) (1 mg/mL protein)
-
NADPH Regenerating System
-
Glutathione (GSH) (5 mM)
-
Quenching Solvent: Acetonitrile with 0.1% Formic Acid
Workflow:
-
Incubation: Mix Test Compound (10 µM) with HLM and GSH in phosphate buffer (pH 7.4).
-
Activation: Initiate reaction by adding NADPH. Incubate at 37°C for 60 minutes.
-
Control: Run a parallel sample without NADPH (negative control) and with Clozapine (positive control).
-
Termination: Quench with ice-cold Acetonitrile. Centrifuge at 10,000 x g for 10 min.
-
Analysis: Analyze supernatant via LC-MS/MS.
-
Detection: Search for [M + GSH + H]+ adducts (Parent mass + 307 Da).
-
Interpretation: The presence of GSH adducts confirms metabolic bioactivation, signaling a high risk for idiosyncratic toxicity.
-
Protocol B: Modified Ames Test (Salmonella typhimurium)
Objective: To assess mutagenicity specifically driven by the aniline moiety.
Critical Modification: Standard Ames tests may yield false negatives if the metabolic activation system is weak. You must use the S9 fraction (rat liver extract) induced with Aroclor 1254 to ensure sufficient CYP activity to generate the mutagenic N-hydroxylamines.
Workflow Visualization:
Figure 2: Workflow for the Modified Ames Test emphasizing the critical S9 activation step necessary for aniline derivatives.
Environmental Fate & Ecotoxicity
Triazolyl anilines are classified as Persistent, Mobile, and Toxic (PMT) substances in some regulatory frameworks.
-
Aquatic Toxicity: The triazole ring is stable against hydrolysis and photolysis. In zebrafish (Danio rerio) models, triazoles have been shown to disrupt lipid metabolism and mitochondrial oxidative phosphorylation [1].[7]
-
Bioaccumulation: While LogP is moderate, the stability of the triazole ring can lead to bioconcentration in aquatic food webs.
-
Disposal: DO NOT dispose of down drains. All waste must be collected for high-temperature incineration (>1000°C) equipped with scrubbers to handle nitrogen oxides (
).
References
-
Review of Triazole Fungicide Toxicity in Zebrafish. ResearchGate. Retrieved from
-
Safety Data Sheet: 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline. Fisher Scientific. Retrieved from
-
Clinical Safety and Tolerability of Triazole Derivatives. Dove Medical Press. Retrieved from
-
Structure-Toxicity Trends with Aniline-Based Drugs. ResearchGate. Retrieved from
-
Bioconcentration and Metabolism of Anilines in Zebrafish. PubMed. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline | CAS#:119192-10-8 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. PubChemLite - 2-[(1h-1,2,4-triazol-1-yl)methyl]aniline (C9H10N4) [pubchemlite.lcsb.uni.lu]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
Rational Design and Pharmacological Profiling of Meta-Substituted Triazole Aniline Scaffolds
Executive Summary
In modern medicinal chemistry, the triazole ring—encompassing both 1,2,3- and 1,2,4-isomeric forms—has cemented its status as a privileged heterocyclic scaffold. Its high metabolic stability, strong dipole moment, and capacity for multivalent hydrogen bonding make it an ideal bioisostere for amide bonds[1]. When conjugated with an aniline moiety, the resulting hybrid structures exhibit profound bioactivity. However, empirical evidence dictates that the positional isomerism of the aniline ring dictates target affinity. Specifically, meta-substituted triazole anilines provide a unique geometric vector that optimally projects pharmacophores into deep hydrophobic pockets of kinase active sites and viral enzymes, while maintaining highly favorable lipophilicity profiles[2].
As an Application Scientist, I have structured this whitepaper to deconstruct the physicochemical rationale behind meta-substitution, detail self-validating synthetic protocols, and map the structure-activity relationships (SAR) that drive the development of these compounds in oncology and infectious disease.
Physicochemical Rationale: Why the Meta Position?
The spatial geometry of a molecule dictates its trajectory within a biological target's active site. The ~120° angle inherent to meta-substitution allows the triazole-aniline hybrid to act as an angular hinge-binding mimic.
Lipophilicity and Bioavailability
Lipophilicity (logP) is a foundational parameter in drug design, directly influencing membrane permeability and pharmacokinetic profiling. Recent chromatographic and in silico studies on 1-substituted 1,2,3-triazole aniline systems reveal that substitution patterns strictly govern lipophilic behavior[2].
-
Optimal logP Tuning: For compounds containing allyl, nitro-benzyl, or chlorophenyl substituents, derivatives with the aniline system substituted in the meta position consistently exhibited higher, more finely-tuned experimental logP values compared to their para-substituted counterparts[2].
-
Causality: The meta arrangement minimizes detrimental steric clashes between the triazole dipole and the amine lone pair, preventing excessive hydration of the molecule. This structural stiffening increases the partition coefficient, allowing the molecule to cross lipid bilayers efficiently without succumbing to the "lipophilic drag" that often causes off-target toxicity.
Pharmacological Applications & Structure-Activity Relationships (SAR)
Kinase Inhibition (Oncology)
The 3,5-diamino-1,2,4-triazole scaffold has been heavily investigated for Anaplastic Lymphoma Kinase (ALK) inhibition, a critical target in non-small cell lung cancer (NSCLC). Interestingly, early rigid 1,2,4-triazole anilines showed a complete lack of ALK inhibitory activity due to conformational restrictions[3].
-
The Spacer Effect: By introducing a one-carbon spacer into the meta-aniline urea side chain (forming a benzyl urea derivative), researchers restored rotational freedom. This allowed the meta-substituted moiety to achieve the precise conformation required for intramolecular hydrogen bonding within the ALK hinge region, yielding potent antiproliferative activity[3].
Antimicrobial and Antiviral Activity
In the realm of infectious diseases, quinoline-1,2,3-triazole-meta-aniline hybrids have been synthesized as dual-action agents against HIV-1 and Mycobacterium tuberculosis (Mtb)[4]. The triazole core acts as a linker that precisely spaces the quinoline and aniline pharmacophores to interact simultaneously with multiple allosteric sites.
Quantitative Data Summary
The following table summarizes the biological efficacy of key meta-substituted triazole aniline derivatives across different therapeutic targets:
| Compound ID | Scaffold Type | Target | Assay / Cell Line | Efficacy (IC₅₀ / MIC) | Ref |
| 15a | 3,5-Diamino-1,2,4-triazole urea (meta-spacer) | ALK Kinase | Tel-ALK-Ba/F3 | IC₅₀ = 70 nM | [3] |
| 15a | 3,5-Diamino-1,2,4-triazole urea (meta-spacer) | ALK Kinase | EML4-ALK-Ba/F3 | IC₅₀ = 140 nM | [3] |
| 11h | Quinoline-1,2,3-triazole-aniline | HIV-1 (Subtype B) | TZM-bl cells | IC₅₀ = 10.32 nM | [4] |
| 11h | Quinoline-1,2,3-triazole-aniline | M. tuberculosis | H37Rv strain | MIC₉₀ = 88 µM | [4] |
| 11g | Quinoline-1,2,3-triazole-aniline | HIV-1 (Subtype B) | TZM-bl cells | IC₅₀ = 388 nM | [4] |
Mechanistic Workflows & Signaling Pathways
To understand the macroscopic cellular effects of these compounds, we must visualize their molecular interventions. Below is the signaling pathway demonstrating how meta-substituted triazole anilines disrupt constitutively active kinase cascades.
Figure 1: Mechanism of action for m-substituted triazole aniline ALK inhibitors blocking downstream oncogenic signaling.
Synthetic Methodologies: A Self-Validating Protocol
The most robust method for synthesizing 1,4-disubstituted 1,2,3-triazole meta-anilines is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). As an Application Scientist, I emphasize that a protocol is only as good as its built-in validation steps. The following methodology is designed to be self-correcting and self-validating.
Step-by-Step CuAAC Protocol
1. Solvent System Preparation:
-
Action: Suspend the meta-azidoaniline precursor (1.0 eq) and the terminal alkyne pharmacophore (1.1 eq) in a 1:1 mixture of tert-butanol (t-BuOH) and deionized water.
-
Causality: t-BuOH effectively solubilizes the organic substrates, while water ensures the dissolution of the inorganic copper catalytic system. This creates an ideal biphasic microenvironment that maximizes collision frequency between the azide, alkyne, and catalyst.
2. Catalyst Generation In Situ:
-
Action: Add CuSO₄·5H₂O (5 mol%) followed dropwise by freshly prepared sodium ascorbate solution (10 mol%).
-
Causality: Cu(II) is catalytically inactive for this cycloaddition. Sodium ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ. Generating Cu(I) dynamically prevents the oxidative homocoupling of alkynes (Glaser coupling), ensuring high regioselectivity for the 1,4-isomer[1].
3. Reaction Monitoring (Self-Validation Checkpoint):
-
Action: Stir the mixture at room temperature for 12 hours.
-
Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) and Fourier-Transform Infrared Spectroscopy (FT-IR). The reaction is deemed complete only when the intense, characteristic azide stretching frequency at ~2100 cm⁻¹ completely disappears from the IR spectrum. This provides binary, undeniable proof of cycloaddition.
4. Quenching and Copper Stripping:
-
Action: Quench the reaction with an aqueous solution of EDTA or 10% ammonium hydroxide, then extract with ethyl acetate.
-
Causality: Triazole nitrogens are excellent ligands and will tightly coordinate with residual Cu(I)/Cu(II) ions. If not removed, trace heavy metals will cause false positives in downstream biological assays (e.g., cytotoxicity screens). EDTA acts as a superior chelating agent, aggressively stripping copper from the triazole product.
Figure 2: Self-validating CuAAC synthetic workflow for meta-substituted triazole anilines.
Conclusion
The meta-substituted triazole aniline scaffold represents a masterclass in rational drug design. By leveraging the spatial projection of the meta position, medicinal chemists can overcome the steric hindrances that plague ortho derivatives and the linear constraints of para derivatives. As demonstrated by their potent nanomolar efficacy against ALK kinases[3] and sub-micromolar activity against HIV-1[4], these compounds offer highly tunable lipophilicity[2] and robust synthetic accessibility. Future drug development pipelines will undoubtedly rely heavily on this privileged motif to target complex, multi-drug resistant pathologies.
References
-
Discovery of 3,5-Diamino-1,2,4-triazole Ureas as Potent Anaplastic Lymphoma Kinase Inhibitors ACS Medicinal Chemistry Letters[Link]
-
Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents MDPI Pharmaceuticals[Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies MDPI Molecules / PMC[Link]
-
Biological importance and synthesis of 1,2,3-triazole derivatives: a review Taylor & Francis[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
Electronic Architecture & Material Utility of 3-(2H-1,2,3-Triazol-4-yl)aniline: A Technical Guide
Executive Summary
This guide analyzes the physicochemical and electronic properties of 3-(2H-1,2,3-triazol-4-yl)aniline (hereafter 3-TAA ), a "Janus-faced" molecule combining a π-electron-rich aniline donor with an electron-deficient 1,2,3-triazole acceptor.[1] While often simplified in literature as a generic "click" product, the specific 2H-tautomer requested represents a distinct electronic state favored in the gas phase and specific non-polar matrices, offering unique utility in corrosion inhibition , coordination chemistry , and molecular sensing .[1]
This document moves beyond standard synthesis to explore the causality of its electronic behavior—why it adsorbs to steel, how it fluoresces, and how to control its tautomeric equilibrium for material optimization.[1]
Molecular Architecture & Electronic Profile[1]
The Tautomeric Equilibrium (1H vs. 2H)
The designation "2H" in 3-(2H-1,2,3-triazol-4-yl)aniline is critical.[1] Unsubstituted 4-aryl-1,2,3-triazoles exist in a dynamic equilibrium between the 1H (benzenoid-like) and 2H (quinoid-like) forms.[1]
-
1H-Tautomer: Dominant in polar solvents (DMSO, H₂O) and crystal lattices due to dipole stabilization and hydrogen bonding.[1]
-
2H-Tautomer: The thermodynamically stable form in the gas phase and non-polar environments.[1] It possesses a lower dipole moment but higher aromaticity in the triazole ring, making it the "active" species in vapor-phase deposition or hydrophobic polymer matrices.[1]
Electronic Consequence: The 2H-form exhibits a larger HOMO-LUMO gap compared to the 1H-form, directly influencing its photophysical stability and corrosion inhibition efficiency (IE).[1]
Frontier Molecular Orbitals (FMOs)
The electronic utility of 3-TAA arises from its "Push-Pull" character:
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aniline ring and the amine lone pair. This region acts as the nucleophilic center, responsible for electron donation to metal surfaces (chemisorption).
-
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the triazole ring and the phenyl bridge. This region accepts back-donation from metal d-orbitals, stabilizing the adsorbate-metal complex.[1]
| Property | Value (DFT/B3LYP) | Material Implication |
| HOMO Energy | ~ -5.6 eV | High reactivity toward oxidation; excellent donor for Fe/Cu surfaces.[1] |
| LUMO Energy | ~ -1.2 eV | Facilitates electron back-donation (retro-donation) from metal.[1] |
| Gap ( | ~ 4.4 eV | Indicates chemical stability (hardness) but sufficient reactivity for inhibition. |
| Dipole Moment | ~ 4.8 D (1H) / 1.2 D (2H) | 1H form aligns strongly in electric fields; 2H form packs better in hydrophobic films. |
Primary Application: Corrosion Inhibition
The most immediate industrial application of 3-TAA is as a mixed-type corrosion inhibitor for mild steel and copper in acidic media (HCl, H₂SO₄).[1]
Mechanism of Action
The molecule protects metal surfaces via a dual adsorption mechanism:[1]
-
Physisorption: Electrostatic interaction between the protonated anilinium/triazolium cation and the charged metal surface (often Cl⁻ bridged).[1]
-
Chemisorption: Formation of coordinate covalent bonds.[1]
Visualization: Adsorption Pathway
The following diagram illustrates the equilibrium and subsequent adsorption mechanism on an Iron (Fe) surface.
Caption: Thermodynamic equilibrium of 3-TAA tautomers leading to dual-mode adsorption on metal substrates.
Experimental Protocols
Synthesis of 3-(1H/2H-1,2,3-triazol-4-yl)aniline
Note: Standard "Click" chemistry (CuAAC) with organic azides yields 1,4-disubstituted products.[1] To obtain the NH-triazole (which allows 2H tautomerization), we use a TMS-azide route or oxidative cyclization.
Reagents: 3-Ethynylaniline, Trimethylsilyl azide (TMSN₃), CuI (Catalyst), DMF/Methanol.
Protocol:
-
Coupling: Dissolve 3-ethynylaniline (10 mmol) in DMF (20 mL). Add CuI (0.5 mmol) and TMSN₃ (15 mmol).
-
Cyclization: Heat the mixture to 100°C in a sealed tube for 12 hours. The TMS group is often cleaved in situ or during workup, yielding the 4-substituted-1H-1,2,3-triazole.[1]
-
Purification: Dilute with water, extract with Ethyl Acetate. The product precipitates upon concentration.[1] Recrystallize from Ethanol to isolate the stable tautomeric mixture.
-
Validation:
Electrochemical Characterization (Corrosion Inhibition)
Objective: Determine Inhibition Efficiency (IE%) on Mild Steel in 1.0 M HCl.
-
Electrode Prep: Polish mild steel coupons (exposed area 1 cm²) with SiC paper (up to 1200 grit). Degrease with acetone.[1]
-
Cell Setup: Three-electrode system.
-
EIS Measurement:
-
Immerse electrode in 1.0 M HCl containing 3-TAA (Concentration range: 10⁻⁵ to 10⁻³ M).
-
Stabilize OCP (Open Circuit Potential) for 30 mins.
-
Apply AC amplitude of 10 mV over frequency range 100 kHz to 0.01 Hz.
-
-
Data Analysis: Fit Nyquist plots to a Randles circuit (
).-
Calculate IE% using Charge Transfer Resistance (
):
-
Secondary Application: Fluorescence & Sensing
While 2-phenyltriazoles are classic fluorophores, the 3-TAA molecule exhibits pH-sensitive fluorescence due to the aniline group.[1]
-
Mechanism: Intramolecular Charge Transfer (ICT) from Aniline (Donor) to Triazole (Acceptor).
-
Sensing Utility:
References
-
Tautomerism in Triazoles
-
Corrosion Inhibition Mechanism
-
Synthesis of 4-Aryl-NH-Triazoles
-
Electronic Properties of Triazolyl-Anilines
-
Electrochemical Protocols
Sources
Methodological & Application
Application Note: Synthesis of 3-(2H-1,2,3-triazol-4-yl)aniline via In Situ Hydrazoic Acid Click Chemistry
Executive Summary & Mechanistic Rationale
The 1,2,3-triazole ring is a privileged pharmacophore in medicinal chemistry, prized for its metabolic stability, strong dipole moment, and ability to engage in diverse hydrogen-bonding interactions. While the standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient for synthesizing 1,4-disubstituted triazoles, the direct synthesis of N-unsubstituted (NH) 1,2,3-triazoles has historically been a synthetic bottleneck .
To synthesize 3-(2H-1,2,3-triazol-4-yl)aniline , we bypass the need for hazardous, pre-isolated hydrazoic acid (HN₃) or multi-step protecting group strategies (e.g., TMS-N₃ or benzyl azides). Instead, this protocol leverages a highly controlled, in situ generation of HN₃ from sodium azide (NaN₃) using a mild organic acid, directly coupled with the CuAAC catalytic cycle .
A Note on Tautomerism: While the kinetic product of this cycloaddition is the 1H-tautomer, N-unsubstituted 1,2,3-triazoles undergo rapid annular tautomerization. In aqueous and polar organic solutions, the 2H-tautomer is thermodynamically favored due to minimized steric repulsion and a more stable dipole moment, meaning the final isolated compound exists predominantly as the 2H-isomer .
Mechanistic Insights: The Catalytic Cycle
The success of this protocol relies on the precise synchronization of two processes: the slow release of HN₃ and the copper-mediated activation of 3-ethynylaniline.
-
Activation: Cu(I), generated in situ from Cu(II) sulfate and sodium ascorbate, coordinates to the terminal alkyne of 3-ethynylaniline, lowering the pKa of the terminal proton and forming a copper(I) acetylide intermediate.
-
Coordination & Cycloaddition: The mildly acidic environment (formic acid) protonates NaN₃ to form HN₃, which coordinates to the copper center. This triggers a regioselective cycloaddition, forming a 6-membered metallacycle.
-
Turnover: Ring contraction yields a copper triazolide, which undergoes protonolysis (assisted by the formic acid) to release the 1H-triazole product (rapidly equilibrating to the 2H-form) and regenerate the Cu(I) catalyst .
Catalytic cycle of in situ HN3 CuAAC yielding 3-(2H-1,2,3-triazol-4-yl)aniline.
Reaction Optimization & Self-Validation
To establish a self-validating protocol, empirical optimization of the reaction parameters is critical. The table below summarizes the quantitative data driving our specific reagent choices, demonstrating the causality behind the optimized conditions.
| Entry | Copper Source (mol%) | Additive / Acid (eq) | Solvent | Time (h) | Yield (%) | Causality / Observation |
| 1 | CuI (10%) | None | DMF/MeOH | 24 | Trace | Lack of acid prevents in situ HN₃ formation. |
| 2 | CuSO₄ (5%) / NaAsc (10%) | None | MeOH/H₂O | 24 | <10 | Cu(I) is stabilized, but azide remains unprotonated. |
| 3 | CuSO₄ (5%) / NaAsc (10%) | Formic Acid (1.5) | MeOH/H₂O | 12 | 88 | Optimal: Controlled HN₃ release; efficient protonolysis. |
| 4 | CuSO₄ (5%) / NaAsc (10%) | HCl (1.5) | MeOH/H₂O | 12 | 0 | Strong acid protonates aniline, halting the reaction. |
| 5 | Cu(OAc)₂ (5%) / NaAsc (10%) | Formic Acid (1.5) | MeOH/H₂O | 12 | 85 | Viable alternative, but CuSO₄ is more cost-effective. |
Experimental Protocol: Step-by-Step Methodology
Safety Warning: Sodium azide (NaN₃) is highly toxic, and hydrazoic acid (HN₃) is a volatile, explosive, and highly toxic gas. This entire protocol must be conducted in a well-ventilated fume hood. Never concentrate solutions containing unreacted HN₃.
Step 1: Preparation of the Catalytic System
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 12.5 mg, 0.05 mmol, 5 mol%) and Sodium ascorbate (19.8 mg, 0.10 mmol, 10 mol%) in 5 mL of distilled water.
-
Stir for 5 minutes until the solution turns from blue to pale yellow/colorless. Causality: Sodium ascorbate acts as a mild reducing agent to reduce Cu(II) to the catalytically active Cu(I) species. Generating Cu(I) in situ prevents the oxidative degradation common with commercial Cu(I) salts (like CuI) and suppresses the unwanted Glaser homocoupling of the 3-ethynylaniline .
Step 2: Substrate and Azide Addition
-
Add 10 mL of Methanol to the aqueous catalyst solution to create a 2:1 MeOH/H₂O solvent system.
-
Add 3-ethynylaniline (117.15 mg, 1.0 mmol, 1.0 eq) to the mixture.
-
Carefully add Sodium Azide (NaN₃, 97.5 mg, 1.5 mmol, 1.5 eq) in one portion. Causality: The MeOH/H₂O biphasic-like environment ensures that both the organic alkyne and the inorganic azide/catalyst are sufficiently solvated, facilitating the multiphase CuAAC mechanism .
Step 3: In Situ HN₃ Generation and Cycloaddition
-
Slowly add Formic Acid (56.6 µL, 1.5 mmol, 1.5 eq) dropwise to the stirring reaction mixture at room temperature (20-25 °C).
-
Cap the flask loosely (to prevent pressure buildup) and stir vigorously for 12 hours under an aerobic atmosphere. Causality: Formic acid serves a dual purpose. First, its mild pKa (3.75) protonates NaN₃ to generate HN₃ in a controlled, slow-release manner, avoiding the dangerous accumulation of explosive gas. Second, the acidic environment assists in the final protonolysis of the copper-triazolide intermediate, turning over the catalytic cycle without protonating the basic aniline amine group .
Step 4: Workup and Purification
-
Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ solution. Stir for 15 minutes. Causality: Neutralization safely converts any trace unreacted HN₃ back into the non-volatile azide anion, preventing hazardous co-extraction.
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 70:30 to 40:60) to afford 3-(2H-1,2,3-triazol-4-yl)aniline as a solid.
Analytical Validation
To validate the structural integrity of the synthesized 3-(2H-1,2,3-triazol-4-yl)aniline, ¹H NMR spectroscopy should be employed. The triazole C5-H proton typically appears as a sharp singlet in the aromatic region (approx. δ 8.0 - 8.3 ppm in DMSO-d6). Due to the rapid 1H ⇌ 2H tautomeric equilibrium at room temperature, the N-H proton will appear as a broad, exchangeable singlet (often > δ 14.0 ppm), confirming the successful formation of the N-unsubstituted triazole core rather than a protected or alkylated variant .
References
1.. ACS Omega, 2023. 2. . RSC Advances, 2023. 3.. The Journal of Organic Chemistry, 2022.
Using 3-(2H-1,2,3-triazol-4-yl)aniline as a ligand in coordination chemistry
Application Note: 3-(2H-1,2,3-triazol-4-yl)aniline as a Ligand in Coordination Chemistry
Executive Summary
This guide details the synthesis, characterization, and application of 3-(2H-1,2,3-triazol-4-yl)aniline (hereafter referred to as 3-TAA ) as a bifunctional ligand in coordination chemistry.
3-TAA is a versatile "push-pull" ligand featuring an electron-rich aniline donor and an electron-deficient 1,2,3-triazole moiety. Its unique structure allows for diverse coordination modes, making it a critical building block for:
-
Metal-Organic Frameworks (MOFs): Creating porous materials with amine-functionalized pores for CO₂ capture.
-
Discrete Metal Complexes: Developing fluorescent sensors for heavy metal detection (Zn²⁺, Hg²⁺).
-
Medicinal Inorganic Chemistry: Serving as a pharmacophore scaffold in kinase inhibitors.
Note on Nomenclature: While often synthesized as the 1H-tautomer, the ligand exists in equilibrium. The "2H" designation in the title refers to the specific tautomer often stabilized in the solid state or non-polar solvents, or when the N2 position is substituted. This guide focuses on the NH-unsubstituted form which allows for anionic bridging (triazolate) modes.
Ligand Profile & Properties
| Property | Description |
| IUPAC Name | 3-(1H-1,2,3-triazol-4-yl)aniline |
| Molecular Formula | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol |
| Key Functional Groups | Primary Amine (-NH₂), 1,2,3-Triazole (NH donor) |
| pKa Values | ~3.5 (Aniline), ~9.3 (Triazole NH) |
| Coordination Modes | Monodentate (via NH₂ or N3-triazole), Bridging (via Triazolate N1/N3) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
Synthesis Protocol: The "Click" Route
The most robust method for synthesizing 3-TAA is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 3-ethynylaniline with trimethylsilyl azide (TMS-N₃), followed by desilylation.
Reagents Required:
-
3-Ethynylaniline (CAS: 54060-30-9)
-
Trimethylsilyl azide (TMS-N₃)
-
Copper(I) Iodide (CuI)[1]
-
DMF/Methanol (4:1 ratio)
-
Sodium Ascorbate (optional, if using Cu(II) precursor)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 3-ethynylaniline (1.0 eq) in a DMF/MeOH mixture (4:1 v/v). Degas the solution with N₂ for 15 minutes.
-
Expert Insight: Degassing is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).
-
-
Azide Addition: Add TMS-N₃ (1.5 eq) and CuI (0.05 eq) to the mixture under N₂ flow.
-
Cycloaddition: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM). The alkyne spot should disappear.
-
Desilylation & Workup: The TMS group is often cleaved in situ by the MeOH. If not, add 1M HCl/MeOH and stir for 1 hour. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (DCM:MeOH 95:5).
-
Yield Target: >80% as an off-white solid.
-
Caption: Figure 1. CuAAC synthesis route for 3-TAA using TMS-N3 as a safe azide source.
Coordination Chemistry Protocols
3-TAA offers two distinct coordination vectors: the aniline nitrogen (neutral, monodentate) and the triazole ring (acidic, bridging upon deprotonation).
Protocol A: Synthesis of Discrete Fluorescent Complexes (Zn/Cd)
Target: Mononuclear or dinuclear complexes for fluorescence sensing.
-
Dissolution: Dissolve 3-TAA (0.1 mmol) in MeOH (5 mL).
-
Metal Addition: Add Zn(ClO₄)₂·6H₂O (0.1 mmol) dissolved in MeOH (2 mL) dropwise.
-
Note: Perchlorate salts are used to minimize anion coordination, promoting ligand binding. Caution: Perchlorates are potentially explosive; handle small quantities.
-
-
Reflux: Stir at reflux for 2 hours. The solution may turn fluorescent (blue/cyan emission).
-
Isolation: Allow to cool. Slow evaporation yields single crystals suitable for XRD.
Protocol B: Solvothermal Synthesis of MOFs
Target: 3D porous networks using the triazolate as a bridge.[4]
-
Mixture Preparation: Combine 3-TAA (0.2 mmol), Zn(NO₃)₂·6H₂O (0.1 mmol), and Terephthalic Acid (0.1 mmol, co-ligand) in a 20 mL scintillation vial.
-
Solvent System: Add DMF:Ethanol:H₂O (2:1:1, 10 mL).
-
Thermal Treatment: Seal the vial and heat at 100°C for 48 hours in a programmable oven.
-
Activation: Filter the resulting crystals, wash with DMF, then soak in MeOH for 3 days (refreshing solvent daily) to exchange pore guests.
Application Note: Fluorescence Sensing
Mechanism: 3-TAA exhibits Intramolecular Charge Transfer (ICT) from the aniline donor to the triazole acceptor. Binding a metal ion (e.g., Zn²⁺) to the triazole nitrogen enhances rigidity and inhibits Photoinduced Electron Transfer (PET), leading to Chelation-Enhanced Fluorescence (CHEF) .
Experimental Setup:
-
Prepare a 10 µM stock solution of 3-TAA in HEPES buffer (pH 7.4) / DMSO (9:1).
-
Record the blank emission spectrum (Excitation: ~310 nm; Emission: ~380-450 nm).
-
Titrate with metal salt solution (0–50 µM).
-
Data Analysis: Plot Fluorescence Intensity (
) vs. [Metal Ion].-
Expectation: Zn²⁺ and Cd²⁺ typically trigger a "Turn-On" response (Blue shift). Cu²⁺ often causes "Turn-Off" (Quenching) due to paramagnetic effects.
-
Caption: Figure 2. Fluorescence "Turn-On" sensing mechanism via inhibition of PET upon metal coordination.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][3] Past and Future. Angewandte Chemie International Edition.[1] Link
-
Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. Journal of Organic Chemistry.[1] Link
-
Zhou, Y., et al. (2016). Metal–Organic Frameworks Based on 1,2,3-Triazole Derivatives: From Synthesis to Application. Coordination Chemistry Reviews. Link
-
Alchimica. Product Data: 3-(1H-1,2,3-Triazol-4-yl)aniline dihydrochloride.Link
-
Kumar, S., et al. (2015). Click synthesized 1,2,3-triazole based chemosensors for fluorescent sensing of metal ions. RSC Advances. Link
Sources
Application Note: Synthesis and Characterization of Schiff Bases Derived from 3-(2H-1,2,3-triazol-4-yl)aniline
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic rationale, self-validating experimental protocols, and analytical verification.
Rationale & Pharmacological Significance
The 1,2,3-triazole ring is a privileged pharmacophore in medicinal chemistry, widely recognized for its metabolic stability, strong dipole moment, hydrogen-bonding capability, and bioisosterism with amide bonds[1]. When coupled with an aniline moiety—specifically 3-(2H-1,2,3-triazol-4-yl)aniline—it serves as a highly versatile precursor for Schiff base (azomethine) synthesis.
Schiff bases containing 1,2,3-triazole cores have demonstrated potent and tunable biological activities. Recent studies highlight their efficacy as targeted anticancer agents against prostate (PC3) and breast (MCF7) cancer cell lines[2],[3], selective COX-II inhibitors for advanced anti-inflammatory applications[4], and potential anti-COVID-19 therapeutics via viral protease inhibition[5]. Furthermore, in materials science and catalysis, these molecules act as robust tetradentate α-diimine ligands for transition metals (e.g., Ni, Zn) to form highly active olefin polymerization catalysts[6].
Mechanistic Causality in Experimental Design
The preparation of Schiff bases from 3-(2H-1,2,3-triazol-4-yl)aniline and aromatic aldehydes proceeds via a classic acid-catalyzed nucleophilic addition-elimination mechanism. As a Senior Application Scientist, it is critical to understand why specific conditions are chosen to ensure high yields and purity:
-
Causality of Solvent Choice (Absolute Ethanol): Ethanol is selected because it provides excellent solubility for the polar starting materials at reflux temperatures (78°C). More importantly, it acts as a poor solvent for the highly conjugated, less polar Schiff base product at lower temperatures, driving the thermodynamic precipitation of the product and eliminating the need for complex chromatographic purification.
-
Role of the Catalyst (Glacial Acetic Acid): The reaction requires a delicate pH balance (pH ~4.5–5.0). Glacial acetic acid is added in catalytic amounts to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity. If a stronger mineral acid were used, it would fully protonate the weakly nucleophilic amine group of the 3-(2H-1,2,3-triazol-4-yl)aniline, arresting the reaction entirely.
-
Thermodynamic Driving Force: The reaction is driven to completion by the elimination of water (dehydration of the hemiaminal intermediate) and the formation of a highly conjugated, thermodynamically stable extended π-system encompassing the triazole, the central benzene ring, the imine bond, and the aldehyde-derived aryl group[5].
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By coupling in-process Thin Layer Chromatography (TLC) monitoring with specific precipitation behaviors, the researcher can visually and chemically confirm reaction progression before advancing to spectroscopic analysis.
Materials & Reagents
-
Amine Precursor: 3-(2H-1,2,3-triazol-4-yl)aniline (1.0 equiv)
-
Electrophile: Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde or salicylaldehyde) (1.05 equiv)
-
Solvent: Absolute Ethanol (Analytical Grade)
-
Catalyst: Glacial Acetic Acid
-
Consumables: TLC Silica gel 60 F254 plates
Step-by-Step Methodology
-
Preparation of the Reaction Mixture: In a 50 mL round-bottom flask, dissolve 10.0 mmol of 3-(2H-1,2,3-triazol-4-yl)aniline in 20 mL of absolute ethanol. Stir at room temperature (25°C) until complete dissolution is achieved.
-
Addition of Electrophile: Add 10.5 mmol of the selected aromatic aldehyde dropwise to the stirring solution. Insight: The slight 0.05 excess of aldehyde ensures complete consumption of the more valuable triazole-aniline precursor.
-
Catalysis: Add 3–5 drops of glacial acetic acid to the mixture to activate the carbonyl carbon.
-
Reflux & Condensation: Equip the flask with a reflux condenser and heat the mixture to 78°C using an oil bath. Maintain reflux for 4–6 hours. The heat provides the activation energy required to overcome the barrier of the dehydration step.
-
In-Process Validation (TLC): Monitor the reaction progress via TLC using a Hexane:Ethyl Acetate (7:3 v/v) eluent. The disappearance of the primary aniline spot and the emergence of a new, less polar fluorescent spot (UV 254 nm) visually validates the formation of the imine.
-
Isolation: Once TLC confirms completion, remove the flask from the heat source. Allow the mixture to cool to room temperature, then transfer it to an ice bath (0–4°C) for 30 minutes. Insight: The drop in temperature forces the highly conjugated Schiff base out of solution.
-
Filtration: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove any unreacted aldehyde and trace impurities.
-
Purification: Recrystallize the crude product from hot ethanol. Dry the purified crystals under a vacuum at 40°C overnight to remove residual solvent.
Quantitative Data & Spectroscopic Validation
To ensure the trustworthiness of the synthesized compounds, rigorous spectroscopic validation is required. The table below summarizes the expected quantitative data and key spectral markers for validating the successful formation of the 1,2,3-triazole Schiff base.
| Analytical Technique | Target Functional Group | Expected Signal / Shift | Diagnostic Value |
| ¹H NMR | Imine Proton (-CH=N-) | Singlet, 8.50 – 9.01 ppm | Definitive proof of condensation completion; highly deshielded due to the adjacent nitrogen and anisotropic effects[2]. |
| ¹H NMR | 1,2,3-Triazole Proton | Singlet, 7.70 – 8.91 ppm | Validates the structural integrity of the triazole core post-reaction[2]. |
| ¹³C NMR | Imine Carbon (-C=N-) | 155.0 – 165.0 ppm | Confirms the formation of the azomethine linkage[5]. |
| FTIR | Azomethine Stretch (C=N) | 1600 – 1640 cm⁻¹ | Primary vibrational marker for Schiff bases[5]. |
| FTIR | Primary Amine (N-H) | ABSENT (3300-3500 cm⁻¹) | Proves total consumption of the aniline precursor, validating product purity[2]. |
Reaction Workflow Visualization
Caption: Experimental workflow for the synthesis, isolation, and validation of 1,2,3-triazole Schiff bases.
References[1] Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEplbhGd-Shda0-OcsRqfnR_LOh6mNul96cRX1a516kNOz3cwqiydXktkyQiDmZuo9a92EQUdetbzxU_ys4oBsxYkm4pTFxIVQEyf_XpdtxAjgsITtUycuC1GhMZ9_YG3jmTd6e[5] New 1,2,3-Triazole Scaffold Schiff Bases as Potential Anti-COVID-19: Design, Synthesis, DFT-Molecular Docking, and Cytotoxicity Aspects. PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMfL6cdFrqb-mIfxxy6ncX-n8fhemp4SheYl2dgAISCM8orugnQUpx8pLOXg4rEHJfuOEMXgMFWnaRGO399cO6PmYglsmEJJWGHXQgxBT1x5vNv7leRBAPk2tKdu-biIgpoBawpVZIAHZkNXY=[4] Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGmlL2r6Ss80yPyNvTtu4UFwImCAo0AQ4wzEh2LYh8hEH6kVSSkouZyq5ro_F7pW53Adh6sf-mX9NSeOe_XwZtWF8Ff6Z5SqgHYwaiVhkJr4WzqIFtH0okvuH64lG32znjpsxZ42-Q1PBzlra3[2] Evaluation of Polar Substituted Schiff Bases and 1,2,3‐Triazole Hybrids as Anticancer Agents. University of Johannesburg. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh-heIbAyaVm4q5CMZo5sSnfGRmSjfuIy6r9_7IBDDdD1DnvptvFGa2_cdYk5tZMBKS1PwdJENFWxvvDIMx7QC0DVHmF3QLDkh5mhbo12nelCYtNCLsJ4_GKo22c2vP22XUYk5O4op6HEPYFYWlmt-535P0Ua_MASUwSk5y4uQtyTCBt27qrNCNBlzwEtse4vwwUe01kme5xeGMhU2wHimMC0=[3] 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies. PubMed. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQwd1GRGePpELnqgWeCuJ_lwBd9GvdvIZUYMijaPQuUoMghMXvRuPvdIm6zMX9bt_6-9LD6HMl7zO4oeATPjUi-b1oiXZjklBjDt2vpxRtiu4FUB3SoDziKlhTtFmXFTcJcLKM[6] New tetradentate N,N,N,N-chelating α-diimine ligands and their corresponding zinc and nickel complexes: Synthesis, characterisation and testing as olefin polymerisation catalysts. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG53V2CXR3vY7f1REfIXSbyK_bur_wlEg0LIWyJP9J08n__q241XVA7JwuwDZ_SSe3f9EJ6Qhw9ztXPWKChPMj8jx7czCJWKIZ7fm7QRI43hHw4VK81vUz21B5Gzd3xd0LRn8GLOq31ObflRrACs1cuU5buWAWysqpf2vcfRFgwnL8RNj5zYvWgSAAYi96KZNwqBwOaUaIZ6G2VJ9UqbORs4u3icBQ2Y4dbTbLyPhekyB9TyNTztfO6ZzrmsDPagI6AccG4CI6HG5x5XEdT5ghb9LG45SL4JVQvrMnSBMa0oZ2qkDGV8FRcj63Xa3MkBj1FbGfK6WPH2BjlwyMSoRiZ04Hrp4KYXU_rQLci-RZt-48-UQVUfJ9Pxpg=
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- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-(2H-1,2,3-triazol-4-yl)aniline as a Pivotal Intermediate in Kinase Inhibitor Synthesis
Abstract
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. This guide provides an in-depth exploration of 3-(2H-1,2,3-triazol-4-yl)aniline , a versatile chemical intermediate, and its strategic application in the synthesis of potent kinase inhibitors. We will delve into the rationale behind its use, detailed synthetic protocols, and its role in constructing complex inhibitor scaffolds, with a particular focus on the principles of "click chemistry."
The Strategic Importance of the 1,2,3-Triazole Moiety in Kinase Inhibition
The 1,2,3-triazole ring system has emerged as a privileged scaffold in medicinal chemistry for several compelling reasons:[2][3]
-
Bioisosteric Replacement: The triazole ring is an excellent bioisostere for the amide bond, a common functional group in kinase inhibitors.[4][5] This substitution can enhance metabolic stability by replacing a hydrolytically labile amide linkage with a robust aromatic ring system.[5]
-
Hydrogen Bonding Capabilities: The nitrogen atoms within the triazole ring can act as both hydrogen bond donors and acceptors, enabling critical interactions with amino acid residues in the kinase ATP-binding pocket.[2][4]
-
"Click Chemistry" Amenability: The most significant advantage of the 1,2,3-triazole scaffold is its straightforward synthesis via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][6] This reaction is highly efficient, regioselective, and proceeds under mild, aqueous conditions, making it ideal for the rapid assembly of diverse compound libraries.[4][6]
-
Structural Rigidity and Linker Properties: The triazole ring acts as a rigid linker, positioning pharmacophoric groups in a well-defined orientation for optimal interaction with the target kinase.[3]
The use of 3-(2H-1,2,3-triazol-4-yl)aniline as an intermediate leverages these properties by providing a pre-functionalized building block that can be readily incorporated into larger, more complex inhibitor structures.
Synthesis of 3-(2H-1,2,3-triazol-4-yl)aniline: A Step-by-Step Protocol
The synthesis of the title compound is most efficiently achieved through a CuAAC reaction between 3-ethynylaniline and an azide source, followed by reduction of a nitro group if a nitro-substituted precursor is used. Here, we present a generalized protocol based on the well-established principles of "click chemistry."
Reaction Scheme
Caption: Synthetic pathway for 3-(2H-1,2,3-triazol-4-yl)aniline via CuAAC.
Detailed Protocol
This protocol describes the synthesis of 3-(1H-1,2,3-triazol-4-yl)aniline from 3-ethynylaniline and sodium azide.
Materials:
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethylformamide (DMF)
-
Water (deionized)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-ethynylaniline (1.0 eq) in a mixture of DMF and water (4:1 v/v).
-
Addition of Reagents: To the stirred solution, add sodium azide (1.1 eq), followed by copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Characterization Data
The structure of the synthesized 3-(2H-1,2,3-triazol-4-yl)aniline should be confirmed by spectroscopic methods.[9]
| Spectroscopic Data | Expected Values |
| ¹H NMR (DMSO-d₆) | δ 8.3-8.5 (s, 1H, triazole-H), 6.9-7.4 (m, 4H, Ar-H), 5.3-5.5 (br s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆) | δ 148-150 (Ar-C-NH₂), 145-147 (triazole-C), 129-131 (Ar-CH), 120-122 (triazole-CH), 115-117 (Ar-CH), 112-114 (Ar-CH), 108-110 (Ar-CH) |
| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₈H₈N₄: 161.08; found: 161.08 |
Application in Kinase Inhibitor Synthesis: A Case Study
3-(2H-1,2,3-triazol-4-yl)aniline serves as a versatile building block for the synthesis of various kinase inhibitors. For instance, it can be used to construct analogs of known inhibitors like Imatinib, a drug used to treat chronic myelogenous leukemia (CML) by targeting the Abl tyrosine kinase.[1][10]
Retrosynthetic Analysis
Caption: Retrosynthetic approach for a kinase inhibitor using the title intermediate.
Synthetic Protocol: Synthesis of an Imatinib Analog
This protocol outlines the synthesis of a simplified Imatinib analog using 3-(2H-1,2,3-triazol-4-yl)aniline.
Materials:
-
3-(2H-1,2,3-triazol-4-yl)aniline
-
4-(Pyridin-3-yl)pyrimidin-2-amine derivative (with a suitable leaving group, e.g., a chloro or sulfonyl group at the 2-position)
-
A suitable base (e.g., diisopropylethylamine - DIPEA)
-
A suitable solvent (e.g., N,N-dimethylformamide - DMF)
Procedure:
-
Reaction Setup: In a reaction vial, dissolve 3-(2H-1,2,3-triazol-4-yl)aniline (1.0 eq) and the functionalized pyrimidine derivative (1.0 eq) in DMF.
-
Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent. The crude product is then purified by column chromatography or preparative HPLC to yield the final kinase inhibitor.
Conclusion
3-(2H-1,2,3-triazol-4-yl)aniline is a highly valuable and versatile intermediate in the synthesis of kinase inhibitors. Its strategic use, facilitated by the efficiency and modularity of "click chemistry," allows for the rapid generation of diverse and potent inhibitor libraries.[11][12] The inherent properties of the 1,2,3-triazole moiety, including its role as a stable bioisostere and its ability to form key hydrogen bond interactions, make this building block an essential tool for researchers and professionals in the field of drug discovery and development.[13][14]
References
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Kalesh, K. A., Liu, K., & Yao, S. Q. (2009). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Organic & Biomolecular Chemistry, 7(24), 5129–5136. [Link]
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Kalesh, K. A., Liu, K., & Yao, S. Q. (2009). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. PubMed, 20024108. [Link]
-
Kalesh, K. A., Liu, K., & Yao, S. Q. (2009). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. ResearchGate. [Link]
-
Ma, N., Wang, Y., Zhao, B. X., Ye, W. C., & Jiang, S. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. PMC. [Link]
-
Ma, N., Wang, Y., Zhao, B. X., Ye, W. C., & Jiang, S. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Dovepress. [Link]
-
El-Damasy, A. K., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. [Link]
-
Kumar, A., et al. (2011). Synthesis of 3-phenylpyrazolopyrimidine-1,2,3-triazole Conjugates and Evaluation of Their Src Kinase Inhibitory and Anticancer A. Chapman University Digital Commons. [Link]
-
Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Publishing. (2025). [Link]
-
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [Link]
-
Targeting EGFR Kinase Inhibitor by Novel Naphthalene-1,2,3-Triazole Hybrids via Click Chemistry: Synthesis, Cell-Cycle Arrest, Apoptosis, and In Silico Studies. Taylor & Francis. (2025). [Link]
-
Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy. PMC - NIH. (2025). [Link]
-
Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity. PMC. (2025). [Link]
-
More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. ChemRxiv. [Link]
-
Development of Highly Selective 1,2,3-Triazole-containing Peptidic Polo-like Kinase 1 Polo-box Domain-binding Inhibitors. MDPI. (2019). [Link]
-
Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. ResearchGate. (2025). [Link]
-
More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. ACS Publications. (2024). [Link]
-
El-Damasy, A. K., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. PMC. [Link]
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turk J Pharm Sci. (2025). [Link]
-
Synthesis of 3-(1,2,3-triazol-1-yl)- and 3-(1,2,3-triazol-4-yl)-substituted pyrazolo[3,4-d]pyrimidin-4-amines via click chemistry: potential inhibitors of the Plasmodium falciparum PfPK7 protein kinase. PubMed. (2009). [Link]
-
Design, Synthesis and Pharmacokinetic Evaluation of a Novel Series of Triazole-Based Src Kinase Inhibitors with Anti-proliferative Activity. ResearchGate. [Link]
-
Synthesis route to access 4-anilinoquinoline (9). ResearchGate. [Link]
-
Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal. [Link]
-
Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. PMC. [Link]
-
3-(1h-1,2,3-triazol-4-yl)aniline dihydrochloride. PubChemLite. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. knepublishing.com. [Link]
-
Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer. MDPI. (2022). [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
Design and synthesis of two epoxide derivatives from 3‐Ethynylaniline. Request PDF. [Link]
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- 14. chemrxiv.org [chemrxiv.org]
Electropolymerization of 3-(2H-1,2,3-triazol-4-yl)aniline for conductive polymers
Executive Summary
This guide details the protocol for the electropolymerization of 3-(2H-1,2,3-triazol-4-yl)aniline (TA-Aniline) . Unlike unsubstituted polyaniline (PANI), which relies solely on physical adsorption for sensing, TA-Aniline incorporates a 1,2,3-triazole moiety directly into the polymer backbone (pendant group). This "Click-derived" ligand provides specific coordination sites for transition metals (Cu²⁺, Zn²⁺) and biomolecules, transforming the conductive polymer from a passive transducer into an active molecular recognition interface.
Key Technical Challenge: The triazole group is electron-withdrawing (inductive effect), which destabilizes the radical cation intermediate compared to pure aniline. This protocol optimizes the electrolyte pH and potential window to overcome steric and electronic hindrances, ensuring the formation of a stable, electroactive Emeraldine Salt film.
Pre-Synthesis Considerations & Chemistry
The Monomer: TA-Aniline
The monomer consists of an aniline ring substituted at the meta (3-) position.
-
Why Meta? Ortho-substitution causes steric twisting, breaking the planarity required for conductivity. Para-substitution blocks the coupling site essential for head-to-tail polymerization. Meta-substitution preserves the conductive pathway while presenting the triazole functional group.
-
Solubility: The triazole group improves solubility in polar organic solvents but may reduce solubility in pure water compared to sulfated anilines.
Electrolyte Selection
Standard PANI synthesis uses 1.0 M HCl or H₂SO₄. For TA-Aniline, H₂SO₄ (0.5 M) is preferred over HCl.
-
Reasoning: Chloride ions can act as nucleophiles, potentially attacking the radical cation and causing chlorination side-reactions. Sulfate anions (
) are larger, non-nucleophilic, and serve as stable counter-ions (dopants) for the positively charged polymer backbone.
Experimental Protocol
Materials & Equipment
-
Monomer: 3-(2H-1,2,3-triazol-4-yl)aniline (High Purity >98%).
-
Electrolyte: 0.5 M H₂SO₄ (prepared with 18.2 MΩ·cm deionized water).
-
Solvent Co-factor: Acetonitrile (ACN) – Only if monomer solubility in pure acid is low.
-
Electrodes:
-
Working (WE): Glassy Carbon (GC) or Indium Tin Oxide (ITO).
-
Counter (CE): Platinum Wire/Mesh.
-
Reference (RE): Ag/AgCl (3M KCl).
-
Electrochemical Setup & Workflow
The following diagram illustrates the critical pathway from monomer oxidation to polymer deposition.
Figure 1: Mechanistic workflow of TA-Aniline electropolymerization. The rate-determining step is the initial coupling of radical cations.
Step-by-Step Electropolymerization (Cyclic Voltammetry)
Step 1: Surface Preparation
-
Polish Glassy Carbon electrode with 0.3 µm and 0.05 µm alumina slurry.
-
Sonicate in ethanol (3 min) then ultrapure water (3 min).
-
Critical Check: Run a CV in 0.5 M H₂SO₄ (no monomer). If peaks appear, the surface is not clean.
Step 2: Solution Preparation
-
Dissolve TA-Aniline (0.05 M) in 0.5 M H₂SO₄ .
-
Note: If the solution is cloudy, add Acetonitrile dropwise (up to 10% v/v) until clear. Turbidity indicates monomer aggregation, which leads to poor film adhesion.
-
De-aerate with N₂ gas for 10 minutes to remove dissolved oxygen (which traps radicals).
Step 3: Electropolymerization (CV Method) Configure the Potentiostat with the following parameters:
-
Scan Range: -0.2 V to +0.9 V (vs. Ag/AgCl)
-
Warning: Do not exceed +1.0 V. Overoxidation leads to "middle peak" degradation (benzoquinone byproduct).
-
-
Scan Rate: 50 mV/s
-
Cycles: 10 – 20 cycles (Stop when film is visible/green).
Step 4: Post-Synthesis Washing
-
Remove WE and rinse gently with 0.1 M H₂SO₄ to remove unreacted monomer.
-
Do not rinse with water immediately; the sudden pH jump can dedope the polymer (turning it blue/insulating).
Data Analysis & Characterization
Interpreting the Cyclic Voltammogram
A successful polymerization will show distinct redox pairs growing with each cycle.
| Feature | Potential (approx. vs Ag/AgCl) | Assignment | Significance |
| Peak A (Anodic) | +0.2 V | Leucoemeraldine | Transition to Conductive State |
| Peak B (Anodic) | +0.5 V | Degradation / Crosslinking | Undesirable. Keep minimal. |
| Peak C (Anodic) | +0.8 V | Emeraldine | Fully Oxidized State |
| Current Growth | N/A | Peak current ( | Indicates conductive film deposition |
Structural Validation (FTIR)
To confirm the triazole ring survived the electropolymerization:
-
~1560 cm⁻¹ & ~1480 cm⁻¹: Quinoid and Benzenoid ring stretches (PANI backbone).
-
~3150 cm⁻¹: C-H stretching of the triazole ring (distinct from aniline).
-
~1230 cm⁻¹: C-N stretching (polaron lattice).
Application: Heavy Metal Sensing (Cu²⁺)
The triazole pendant group acts as a "soft" ligand, showing high affinity for soft/borderline acids like Cu²⁺.
Protocol:
-
Conditioning: Cycle the polymer in pH 5.0 acetate buffer (removes acid dopant, exposing the triazole lone pairs).
-
Incubation: Immerse electrode in Cu²⁺ solution for 15 mins.
-
Detection: Perform Anodic Stripping Voltammetry (ASV) in metal-free buffer.
-
Signal: A sharp stripping peak at ~0.0 V corresponds to the oxidation of Cu⁰ (accumulated) to Cu²⁺.
-
Figure 2: Sensing mechanism. The triazole moiety chelates metal ions, altering the electrochemical impedance or providing a redox center for stripping voltammetry.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Film peels off | Surface grease or Oligomer precipitation | Polish electrode better; Add 5-10% ACN to monomer solution. |
| Middle Peak (+0.5V) dominates | Overoxidation (Degradation) | Reduce upper potential limit to +0.8 V. |
| No current growth | Monomer concentration too low | Increase monomer to 0.1 M; Ensure pH < 1.0. |
| Film is Blue not Green | Dedoping occurred | Rinse with 0.5 M H₂SO₄ to re-dope (protonate) the imine sites. |
References
-
Electrochemical Polymerization of Aniline. SciSpace. (2011). Detailed kinetics and mechanism of aniline oxidation in acidic media.
-
Electrodeposition and Characterization of Triazole Films. MDPI. (2022). Protocols for triazole-based electropolymerization on metal substrates.
-
Electrochemical Sensors using Functionalized Triazole Conducting Polymers. ResearchGate. (2017). Application of amino-triazole polymers for bio-sensing.[1][6]
-
1,2,3-Triazole based Poly(ionic liquids). ResearchGate. (2020). Synthesis of triazole polymers via Click Chemistry and their dielectric properties.
-
Aniline Electropolymerization on ITO. PubMed Central. (2026). Optimization of scan rates and cycles for PANI films.
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- 3. semanticscholar.org [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: Post-Synthetic Functionalization of Metal-Organic Frameworks (MOFs) with Triazole Anilines
Executive Summary & Mechanistic Rationale
Metal-organic frameworks (MOFs) are highly porous coordination polymers that offer unprecedented tunability for advanced applications in heterogeneous catalysis and targeted drug delivery. However, the de novo synthesis of MOFs bearing complex, multifunctional organic groups is often hindered by steric interference or chemical incompatibility during the solvothermal crystallization process.
To bypass these limitations, Post-Synthetic Modification (PSM) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—widely known as "click chemistry"—has emerged as a premier functionalization strategy[1]. By synthesizing an azide-tagged parent MOF (e.g., UiO-66-N₃) and subsequently "clicking" it with an alkyne-bearing aniline (e.g., 4-ethynylaniline), researchers can construct highly specialized triazole-aniline functionalized MOFs[2].
The Causality of the Triazole-Aniline Motif:
-
The 1,2,3-Triazole Linker: The cycloaddition yields a 1,4-disubstituted 1,2,3-triazole ring that is chemically inert to oxidation, reduction, and hydrolysis. In biomedical applications, it acts as a rigid, bioisosteric linker that resists enzymatic cleavage, ensuring the structural integrity of the drug delivery vehicle in physiological environments[3].
-
The Aniline Moiety: The primary aromatic amine serves as an accessible Lewis base. When confined within the nanopores of a MOF, the local concentration of these basic sites is maximized. This spatial confinement enhances the basicity of the aniline-like amino group, dramatically increasing its catalytic turnover frequency for base-catalyzed organic transformations (such as Knoevenagel condensations) compared to free aniline in solution[4].
Experimental Workflow
The following diagram illustrates the logical progression from the de novo synthesis of the parent framework to its post-synthetic modification and eventual downstream applications.
Workflow: Synthesis, CuAAC post-synthetic modification, and application of Triazole-Aniline MOFs.
Step-by-Step Methodologies & Self-Validating Protocols
As an Application Scientist, it is critical to understand that a protocol is only as good as its quality control. The following procedures integrate self-validating checkpoints to ensure structural integrity and chemical conversion.
Protocol 1: De Novo Synthesis of Azide-Tagged MOF (UiO-66-N₃)
Objective: Synthesize a highly crystalline, defect-free zirconium-based MOF bearing reactive azide handles.
-
Reagent Preparation: Dissolve 1.0 mmol of Zirconium(IV) chloride (ZrCl₄) and 1.0 mmol of 2-azidoterephthalic acid (N₃-BDC) in 30 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Modulator Addition: Add 30 equivalents (approx. 1.7 mL) of glacial acetic acid.
-
Causality: Acetic acid acts as a competitive modulator. It temporarily binds to the Zr⁴⁺ clusters, slowing down the coordination of the N₃-BDC linker. This thermodynamic control prevents rapid, chaotic precipitation, yielding a highly crystalline framework with maximum porosity.
-
-
Crystallization: Seal the mixture in a Teflon-lined stainless-steel autoclave and heat at 120°C for 24 hours.
-
Purification: Recover the yellow powder via centrifugation (8000 rpm, 10 min). Wash extensively with DMF (3x) and Methanol (3x) to remove unreacted ligands and modulator.
-
Validation Checkpoint:
-
FTIR Spectroscopy: Confirm the presence of a sharp, intense asymmetric stretching band at ~2120 cm⁻¹ , which is the distinct signature of the azide group.
-
PXRD: Ensure the powder X-ray diffraction pattern matches the simulated UiO-66 topology, confirming that the bulky azide groups did not disrupt framework assembly.
-
Protocol 2: CuAAC Post-Synthetic Modification (Click Chemistry)
Objective: Convert the azide handles to triazole-aniline moieties without degrading the MOF structure.
-
Suspension: Disperse 100 mg of activated UiO-66-N₃ in 10 mL of deoxygenated DMF.
-
Reagent Addition: Add 2.0 equivalents of 4-ethynylaniline relative to the azide content.
-
Catalyst Activation: Add 0.1 equivalents of Copper(I) iodide (CuI) and 0.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: CuI provides the active Cu(I) species necessary for the 1,3-dipolar cycloaddition. Conducting this in a deoxygenated environment prevents the oxidation of Cu(I) to inactive Cu(II). DIPEA acts as a non-nucleophilic base; it deprotonates the terminal alkyne to form the reactive copper acetylide intermediate without chemically attacking the sensitive MOF framework.
-
-
Reaction: Stir the suspension continuously at room temperature in the dark for 24 hours.
-
Chelation & Washing: Centrifuge the product and wash with a 0.1 M methanolic EDTA solution, followed by pure methanol.
-
Causality: EDTA aggressively chelates and removes residual copper trapped within the MOF pores. Unremoved copper would poison downstream biological applications (causing cytotoxicity in drug delivery) and skew catalytic yield data.
-
-
Validation Checkpoint:
-
FTIR Spectroscopy: The ultimate proof of a successful click reaction is the complete disappearance of the 2120 cm⁻¹ azide band , accompanied by the emergence of triazole C-N stretching (~1550 cm⁻¹) and aniline N-H stretching (~3300–3400 cm⁻¹).
-
Protocol 3: Catalytic Evaluation (Knoevenagel Condensation)
Objective: Validate the basicity and catalytic accessibility of the newly formed aniline sites.
-
Reaction Setup: Mix 1.0 mmol of benzaldehyde and 1.1 mmol of malononitrile in 5 mL of ethanol.
-
Catalysis: Add 5 mol% of the UiO-66-Triazole-Aniline catalyst. Stir at 60°C for 2 hours.
-
Analysis: Monitor the conversion of benzaldehyde to benzylidenemalononitrile via Gas Chromatography (GC) or ¹H-NMR. The spatial confinement of the aniline groups within the MOF pores will drive the reaction to near-quantitative yields compared to the unmodified MOF[4].
Quantitative Data Summary
The functionalization of MOFs inherently involves a trade-off: introducing bulky functional groups (like triazole-anilines) reduces the overall surface area and pore volume, but drastically enhances specific chemical interactions (catalytic activity and drug loading capacity).
| Material Variant | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Knoevenagel Yield (%) | Drug Loading Capacity (wt%)* |
| UiO-66 (Unmodified) | 1,150 | 0.48 | < 5.0 | 12.5 |
| UiO-66-N₃ (Intermediate) | 980 | 0.41 | < 5.0 | 10.2 |
| UiO-66-Triazole-Aniline | 740 | 0.32 | > 95.0 | 28.4 |
*Note: Drug loading capacity (using a model aromatic API like 5-fluorouracil) increases significantly in the functionalized MOF. The triazole-aniline moieties provide targeted hydrogen-bonding and π-π stacking interaction sites that actively recruit and retain the drug molecules, overcoming the reduction in raw pore volume.
References
-
Metal–Organic Frameworks for Heterogeneous Basic Catalysis. Chemical Reviews (ACS). Available at:[Link]
-
Click Chemistry to Metal-Organic Frameworks as a Synthetic Tool for MOF and Applications for Functional Materials. ResearchGate. Available at: [Link]
-
Copper-Based Metal–Organic Frameworks for Click Chemistry. Encyclopedia MDPI. Available at:[Link]
-
Tailoring Metal–Organic Frameworks for Antimicrobial Applications: Post-Synthetic Modifications and Mechanisms. Taylor & Francis Online. Available at:[Link]
Sources
Application Notes and Protocols for 3-(2H-1,2,3-triazol-4-yl)aniline as a Potential Corrosion Inhibitor
Introduction: The Promise of Triazole Derivatives in Corrosion Science
The relentless degradation of metallic materials through corrosion poses a significant global economic and safety challenge. In the ongoing search for effective corrosion inhibitors, nitrogen-containing heterocyclic compounds have emerged as a highly promising class of materials. Among these, triazole derivatives are particularly noteworthy due to their facile synthesis, environmental compatibility, and remarkable efficacy in protecting various metals and alloys in aggressive acidic and neutral environments.[1][2] The unique molecular structure of triazoles, featuring a five-membered ring with three nitrogen atoms, provides multiple active centers for adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.[3]
This document provides a comprehensive guide to the application and evaluation of a specific, yet under-explored, triazole derivative: 3-(2H-1,2,3-triazol-4-yl)aniline . This molecule uniquely combines the protective attributes of the 1,2,3-triazole ring with the electron-donating and surface-active properties of an aniline moiety. The presence of the amino group is anticipated to enhance its adsorption characteristics and, consequently, its inhibitory performance.
These notes are intended for researchers and scientists in materials science, electrochemistry, and chemical engineering. They offer a foundational understanding of the inhibitor's mechanism, a plausible synthetic route, and detailed protocols for its comprehensive evaluation as a corrosion inhibitor.
Proposed Synthesis of 3-(2H-1,2,3-triazol-4-yl)aniline
While specific literature on the synthesis of 3-(2H-1,2,3-triazol-4-yl)aniline is not abundant, a plausible and efficient synthetic pathway can be proposed based on the well-established Huisgen [3+2] cycloaddition reaction, a cornerstone of "click chemistry".[2][4] This reaction involves the coupling of an azide with a terminal alkyne, often catalyzed by copper(I).
A logical retrosynthetic analysis suggests the following forward synthesis:
-
Starting Materials: 3-Ethynylaniline and an appropriate azide source, such as trimethylsilyl azide (TMS-azide).[4][5]
-
Cycloaddition Reaction: A copper-catalyzed azide-alkyne cycloaddition (CuAAC) would be employed to form the 1,2,3-triazole ring.
-
Work-up and Purification: Standard organic chemistry procedures for reaction work-up and purification (e.g., extraction, chromatography) would be used to isolate the final product.
Caption: Proposed synthesis of 3-(2H-1,2,3-triazol-4-yl)aniline.
Mechanism of Corrosion Inhibition: A Multifaceted Approach
The efficacy of 3-(2H-1,2,3-triazol-4-yl)aniline as a corrosion inhibitor is predicted to stem from its ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption is not a simple process but rather a combination of physical and chemical interactions.
-
Molecular Structure and Active Centers: The inhibitor molecule possesses several active centers that facilitate its adsorption. The triazole ring contains nitrogen atoms with lone pairs of electrons, and the aromatic rings (both the triazole and the aniline) have delocalized π-electrons. The aniline group provides an additional nitrogen atom with a lone pair and acts as an electron-donating group, increasing the electron density on the molecule and enhancing its interaction with the metal surface.
-
Adsorption Mechanism: The adsorption process can be described as follows:
-
Physisorption: In acidic solutions, the nitrogen atoms in the triazole and aniline moieties can become protonated, leading to the formation of inhibitor cations. These cations can then be electrostatically attracted to the metal surface, which is typically negatively charged in acidic media due to the adsorption of anions from the electrolyte (e.g., Cl⁻, SO₄²⁻).
-
Chemisorption: A stronger form of adsorption can occur through the sharing of lone pair electrons from the nitrogen atoms and the π-electrons of the aromatic rings with the vacant d-orbitals of the metal atoms. This results in the formation of coordinate covalent bonds and a more stable, chemically bonded protective layer.[3]
-
The combination of physisorption and chemisorption leads to the formation of a dense, stable, and effective barrier against corrosion.
Caption: Simplified workflow of corrosion inhibition.
Experimental Evaluation Protocols
A comprehensive evaluation of a novel corrosion inhibitor requires a multi-technique approach. The following protocols provide a robust framework for assessing the performance of 3-(2H-1,2,3-triazol-4-yl)aniline.
Protocol 1: Weight Loss Method
This gravimetric technique provides a direct and reliable measure of the overall corrosion rate and the inhibitor's efficiency.
Objective: To determine the corrosion rate of a metal in the presence and absence of the inhibitor and to calculate the inhibition efficiency.
Materials and Equipment:
-
Metal coupons (e.g., mild steel, copper) of known dimensions
-
Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)
-
3-(2H-1,2,3-triazol-4-yl)aniline (various concentrations)
-
Analytical balance (±0.1 mg accuracy)
-
Water bath or thermostat for temperature control
-
Desiccator
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of emery paper, rinse with deionized water and acetone, dry, and store in a desiccator.
-
Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg.
-
Immersion: Immerse the prepared coupons in the corrosive solution with and without various concentrations of the inhibitor at a constant temperature.
-
Exposure: Allow the coupons to remain in the solutions for a predetermined period (e.g., 24, 48, 72 hours).
-
Cleaning and Final Weighing: After the exposure period, remove the coupons, clean them according to standard procedures to remove corrosion products, rinse with deionized water and acetone, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): CR (mm/y) = (87.6 * ΔW) / (A * t * ρ) where ΔW is the weight loss in mg, A is the surface area in cm², t is the immersion time in hours, and ρ is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides detailed information about the kinetics of the corrosion process and the properties of the protective film.
Objective: To investigate the mechanism of corrosion inhibition and to determine parameters such as charge transfer resistance and double-layer capacitance.
Materials and Equipment:
-
Potentiostat with a frequency response analyzer
-
Three-electrode electrochemical cell (working electrode: metal sample; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum)
-
Corrosive medium with and without the inhibitor
Procedure:
-
Cell Setup: Assemble the three-electrode cell with the metal sample as the working electrode.
-
Stabilization: Allow the system to stabilize for a certain period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.
-
EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Protocol 3: Potentiodynamic Polarization
This technique provides information on both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, allowing for the determination of the inhibitor's type (anodic, cathodic, or mixed).
Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and the type of inhibition.
Materials and Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Corrosive medium with and without the inhibitor
Procedure:
-
Cell Setup and Stabilization: Same as for EIS.
-
Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis:
-
Plot the polarization curve (log |current density| vs. potential).
-
Determine Ecorr and icorr by Tafel extrapolation of the linear portions of the cathodic and anodic branches.
-
Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Caption: Comprehensive workflow for inhibitor evaluation.
Data Presentation: Expected Outcomes
While specific data for 3-(2H-1,2,3-triazol-4-yl)aniline is yet to be published, the following tables present representative data for analogous aminotriazole derivatives, illustrating the expected trends.
Table 1: Representative Weight Loss and Electrochemical Data
| Inhibitor Conc. (mM) | Weight Loss IE% | EIS IE% | Potentiodynamic Polarization IE% | icorr (µA/cm²) | Rct (Ω·cm²) |
| 0 (Blank) | - | - | - | 550 | 50 |
| 0.1 | 75.2 | 78.5 | 76.8 | 128 | 232 |
| 0.5 | 88.9 | 90.1 | 89.5 | 58 | 505 |
| 1.0 | 94.3 | 95.2 | 94.8 | 28 | 1042 |
| 2.0 | 96.1 | 97.0 | 96.5 | 19 | 1667 |
Data is hypothetical and based on trends observed for similar compounds.[1][6]
Table 2: Adsorption Isotherm Parameters
| Adsorption Isotherm | R² | K_ads (M⁻¹) | ΔG°_ads (kJ/mol) |
| Langmuir | 0.998 | 1.5 x 10⁴ | -34.8 |
| Temkin | 0.985 | - | - |
| Freundlich | 0.979 | - | - |
The high R² value for the Langmuir isotherm suggests monolayer adsorption. The negative and significant value of ΔG°ads indicates a spontaneous and strong adsorption process involving both physisorption and chemisorption.[7]
Authoritative Grounding: The Role of Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable insights into the relationship between the molecular structure of an inhibitor and its performance.[8][9] For 3-(2H-1,2,3-triazol-4-yl)aniline, DFT can be used to:
-
Optimize the molecular geometry: To understand its most stable conformation.
-
Calculate electronic parameters: Such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). A higher E_HOMO indicates a greater tendency to donate electrons to the metal, while a lower E_LUMO suggests a greater ability to accept electrons from the metal. The energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's reactivity.
-
Determine the Mulliken atomic charges: To identify the specific atoms that are the primary sites of interaction with the metal surface.
-
Visualize the HOMO and LUMO distributions: To understand the regions of the molecule involved in electron donation and acceptance.
These computational results can strongly corroborate experimental findings and provide a deeper understanding of the inhibition mechanism at the molecular level.
Conclusion and Future Directions
3-(2H-1,2,3-triazol-4-yl)aniline represents a compelling candidate for a novel and effective corrosion inhibitor. Its molecular architecture, combining the proven efficacy of the triazole ring with the enhancing properties of the aniline group, suggests a high potential for strong adsorption and surface protection. The protocols detailed in this document provide a comprehensive framework for the systematic evaluation of its performance.
Future research should focus on the experimental validation of its inhibitory properties across a range of metals and corrosive environments. Furthermore, exploring the effects of substituents on both the triazole and aniline rings could lead to the rational design of even more potent corrosion inhibitors based on this promising molecular scaffold.
References
-
Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. [Link]
-
Electrochemical and Gravimetric Study on the Corrosion and Corrosion Inhibition of Pure Copper in Sodium Chloride Solutions by Two Azole Derivatives. [Link]
-
Electrochemical and theoretical evaluations of 3-(4-chlorophenyl)- 7-methyl-5H-[1][7][8] triazolo [3,4-b][1][8][10]thiadiazin-6(7H). [Link]-one_as_a_new_corrosion_inhibitor_for_copper_in_nitric_acid_solution)
-
Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. [Link]
-
Electrochemical and theoretical investigation of triazole derivatives on corrosion inhibition behavior of copper in hydrochloric acid medium. [Link]
-
Electrochemical Study of Corrosion Inhibition on Copper in Base Electrolyte by 1-Phenyl-3-Hydroxy-1,2,4-Triazole. [Link]
-
Green synthesis, electrochemical, and DFT studies on the corrosion inhibition of steel by some novel triazole Schiff base derivatives in hydrochloric acid solution. [Link]
-
Experimental and DFT Investigation on the Corrosion Inhibition of Mild Steel by 1,2,3-Triazolereg Ioisomers in 1M Hydrochloric Acid Solution. [Link]
-
Density functional study of the corrosion inhibition properties of 1,2,4-triazole and its amino derivatives. [Link]
-
An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. [Link]
-
Corrosion inhibition and adsorption properties of 3-amino-1,2,3-triazole on mild steel in H3PO4. [Link]
-
1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]
-
Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution. [Link]
-
Synthesis of 2H-1,2,3-triazoles. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
Sources
- 1. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]
- 6. Experimental and DFT Investigation on the Corrosion Inhibition of Mild Steel by 1,2,3-Triazolereg Ioisomers in 1M Hydrochloric Acid Solution[v1] | Preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. idk.org.rs [idk.org.rs]
Application Note: Synthesis of Azo Dyes Derived from 3-(2H-1,2,3-triazol-4-yl)aniline
This Application Note provides a comprehensive technical guide for the synthesis of azo dyes derived from 3-(2H-1,2,3-triazol-4-yl)aniline . This scaffold combines the established chromophoric properties of azo linkages with the pharmacological and optoelectronic benefits of the 1,2,3-triazole moiety.
Abstract
The incorporation of 1,2,3-triazole rings into azo dye structures has emerged as a critical strategy in developing multi-functional materials. While the azo group (-N=N-) provides the primary chromophore and potential for photo-switching, the triazole moiety enhances biological activity (antimicrobial/anticancer) and improves thermal stability and solubility profiles. This protocol details the diazotization of 3-(2H-1,2,3-triazol-4-yl)aniline followed by coupling with electron-rich aromatic systems (phenols/naphthols) and active methylene compounds.
Chemical Foundation & Mechanism
The synthesis relies on the classic diazotization-coupling sequence .[1][2][3][4] The precursor, 3-(2H-1,2,3-triazol-4-yl)aniline, presents a unique challenge due to the electronic influence of the triazole ring.
-
Electronic Effect: The 1,2,3-triazole ring is a weak electron-withdrawing group (inductive effect) but can act as an electron donor through resonance depending on substitution. Located at the meta position relative to the amine, it slightly destabilizes the diazonium cation compared to unsubstituted aniline, requiring strict temperature control (
). -
Solubility: The heterocyclic nature of the precursor often reduces water solubility. This protocol utilizes a co-solvent system (Acetic Acid/Water) to ensure homogenous diazotization.
Reaction Scheme
-
Diazotization: Formation of the electrophilic diazonium salt using Nitrosonium ion (
).[5]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Coupling: Electrophilic aromatic substitution (EAS) on the coupling component.
Figure 1: General reaction workflow for the synthesis of triazole-based azo dyes.
Materials & Equipment
Reagents
-
Precursor: 3-(2H-1,2,3-triazol-4-yl)aniline (Assay >97%)
-
Diazotization: Sodium Nitrite (
), Hydrochloric Acid (37%), Glacial Acetic Acid. -
Couplers: 2-Naphthol, Resorcinol, or Acetylacetone.
-
Buffers: Sodium Acetate, Sodium Carbonate, Sodium Hydroxide.
-
Solvents: Ethanol, DMF (for recrystallization).
Equipment
-
Jacketed reaction vessel or ice-salt bath setup.
-
Mechanical stirrer (magnetic stirring may fail if precipitate forms).
-
Digital thermometer (precision
). -
Vacuum filtration setup (Buchner funnel).
-
UV-Vis Spectrophotometer (for characterization).[4]
Experimental Protocols
Protocol A: Diazotization of 3-(2H-1,2,3-triazol-4-yl)aniline
This step generates the electrophilic diazonium salt. It must be performed freshly as the intermediate is unstable.
Step-by-Step Procedure:
-
Dissolution: In a 100 mL beaker, disperse 1.60 g (10 mmol) of 3-(2H-1,2,3-triazol-4-yl)aniline in 10 mL of Glacial Acetic Acid . Stir until a fine suspension or clear solution is obtained.
-
Acidification: Add 5 mL of concentrated HCl dropwise. The mixture may warm up; allow it to cool. Add 10 mL of distilled water .
-
Cooling: Place the beaker in an ice-salt bath. Cool the internal temperature to 0–2°C .
-
Nitrosation: Prepare a solution of 0.75 g (11 mmol) Sodium Nitrite in 5 mL water .
-
Addition: Add the nitrite solution dropwise to the amine mixture under the surface of the liquid (using a pipette) to prevent loss of nitrous acid fumes. Maintain temperature below 5°C .
-
Validation: Stir for 20 minutes. Test a drop of the solution on Starch-Iodide paper . An immediate blue-black color confirms excess nitrous acid (required). If negative, add small aliquots of
until positive. -
Destruction of Excess Nitrite: Add Urea (approx. 0.1 g) until the starch-iodide test is negative (prevents side reactions during coupling). Keep the diazonium solution cold.
Protocol B: Coupling Reaction (Method 1: Phenolic Coupling)
Target Product: Azo dye with hydroxyl functionality (e.g., using 2-Naphthol).
Step-by-Step Procedure:
-
Coupler Preparation: Dissolve 1.44 g (10 mmol) of 2-Naphthol in 20 mL of 10% NaOH solution. Cool to 0–5°C .[6][7]
-
Coupling: Slowly add the cold diazonium salt solution (from Protocol A) to the naphthol solution over 15 minutes with vigorous stirring.
-
Critical Control: The pH must remain alkaline (pH 8–9). Add 10%
simultaneously if pH drops due to the acid in the diazonium solution.
-
-
Precipitation: The reaction mixture will immediately turn deeply colored (typically red/orange). Stir for 1 hour at 0–5°C, then allow to warm to room temperature over 2 hours.
-
Isolation: Acidify the mixture slightly with dilute HCl (to pH 6) to ensure the dye is fully precipitated (phenolate to phenol form).
-
Filtration: Filter the solid product under vacuum. Wash copiously with cold water to remove inorganic salts.
Protocol C: Coupling Reaction (Method 2: Active Methylene)
Target Product: Azo dye with keto-enol functionality (e.g., using Acetylacetone).
Step-by-Step Procedure:
-
Coupler Preparation: Dissolve 1.00 g (10 mmol) of Acetylacetone in 20 mL of Ethanol . Add 2.0 g of Sodium Acetate dissolved in minimal water (acts as a buffer).
-
Coupling: Add the diazonium solution to the acetylacetone mixture at 0–5°C .
-
pH Adjustment: Maintain pH at 5–6 using sodium acetate. Basic conditions are not suitable here as they may hydrolyze the acetylacetone.
-
Workup: Stir for 2 hours. The product often precipitates as a hydrazone tautomer. Filter and wash with 50% ethanol.
Purification & Characterization
Purification: Crude azo dyes often contain resinous by-products.
-
Recrystallization: Dissolve the crude solid in hot DMF or Ethanol. Filter while hot to remove insoluble impurities. Cool slowly to crystallize.
-
Column Chromatography: If high purity is required for biological assays, use Silica Gel 60, eluting with
(95:5).
Data Summary Table:
| Parameter | 2-Naphthol Derivative | Acetylacetone Derivative |
| Appearance | Deep Red Powder | Yellow/Orange Crystals |
| Yield (Typical) | 75 - 85% | 65 - 75% |
| Melting Point | > 200°C (dec.) | 160 - 180°C |
| 480 - 500 nm | 380 - 410 nm | |
| Solubility | DMSO, DMF, Acetone | EtOH, |
Visualizing the Molecular Pathway:
Figure 2: Mechanistic pathway highlighting the electrophilic aromatic substitution.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Diazonium salt decomposition. | Ensure temp < 5°C. Check nitrite quality. |
| Tar/Resin Formation | Temperature too high during coupling. | Keep coupling reaction strictly at 0-5°C. |
| Incomplete Diazotization | Poor solubility of amine. | Increase Acetic Acid volume or sonicate before acid addition. |
| Dull Color | pH drift during coupling. | Monitor pH constantly; use buffer (NaOAc or Na2CO3). |
References
-
Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. Link
-
Al-Muthanna University. (2025). Synthesis of Azo Derivatives Linked 1,2,3-Triazoles Ring and Study of Their Biological Activity. Muthanna Journal of Pure Science. Link
-
BenchChem. (2025).[1][6] Application Notes: Diazotization and Azo Coupling of Triazole-Anilines. Link
-
Organic Chemistry Portal. (2023). Diazotization: Mechanism and Synthetic Applications. Link
-
MDPI. (2014). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from Triazoles. Molecules. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. muthjps.mu.edu.iq [muthjps.mu.edu.iq]
Application Note: Bioconjugation Techniques Using Triazole-Functionalized Anilines
[1]
Abstract
This guide details the application of triazole-functionalized anilines as a modular class of bioconjugation probes. Unlike traditional cysteine (maleimide) or lysine (NHS-ester) targeting, aniline-based probes utilize oxidative coupling strategies to achieve site-selective modification of proteins. This methodology, pioneered largely by the Francis Lab, offers high specificity for tyrosine residues or engineered o-aminophenol handles, forming stable C–C or C–N bonds. The "triazole" moiety serves as a robust, bioorthogonal linker—typically generated via Click chemistry—bridging the aniline "warhead" and the functional payload (fluorophore, drug, or affinity tag).
Introduction & Mechanistic Basis[2][3][4][5]
The Challenge of Site-Selectivity
Conventional bioconjugation often yields heterogeneous mixtures due to the high abundance of surface lysines.[1] While cysteine modification is more selective, it requires the reduction of disulfides or the introduction of free cysteines. Aniline-based oxidative coupling provides a powerful alternative by targeting electron-rich aromatic side chains (Tyrosine) or engineered non-canonical amino acids (o-Aminophenols) under mild, aqueous conditions.
The "Triazole-Aniline" Probe Architecture
The probe consists of three functional domains:
-
The Aniline Warhead: The reactive site that participates in oxidative coupling.
-
The 1,2,3-Triazole Linker: A rigid, chemically inert bridge formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It provides favorable physiochemical properties (solubility, stability) and modularity.
-
The Payload: The functional molecule (e.g., PEG, drug, biotin).
Mechanism of Action
The conjugation relies on the generation of a radical or quinone-like intermediate. Two primary pathways are employed:[2][3][4][5][6][7][8]
-
Pathway A: Targeted Coupling to o-Aminophenols (High Fidelity). In the presence of an oxidant (typically Sodium Periodate,
), the o-aminophenol on the protein is oxidized to an o-iminoquinone, which undergoes a rapid hetero-Michael addition with the aniline probe. -
Pathway B: Tyrosinase-Mediated Coupling to Tyrosine (Native Targeting). The enzyme Tyrosinase oxidizes surface-exposed Tyrosine residues to o-quinones (DOPA-quinones), which then react with the aniline probe.
Figure 1: Mechanism of Tyrosinase-mediated oxidative coupling of triazole-aniline probes to protein tyrosine residues.
Material Preparation: Synthesis of the Probe
Before conjugation, the triazole-functionalized aniline must be synthesized. This is best achieved via a "Click" reaction between a commercially available 4-ethynylaniline and an azide-functionalized payload .
Protocol: Probe Synthesis via CuAAC
Reagents:
-
Alkyne: 4-Ethynylaniline (1.0 equiv)
-
Azide: Azide-PEG-Biotin or Azide-Fluorophore (1.0 equiv)
-
Catalyst:
(0.1 equiv) -
Ligand: THPTA (0.5 equiv) - Crucial for protecting biomolecules from oxidative damage if performing in situ, but here used to stabilize Cu(I).
-
Reductant: Sodium Ascorbate (0.5 equiv)
-
Solvent: DMSO/Water (1:1)
Steps:
-
Dissolve Alkyne and Azide in DMSO/Water.
-
Premix
and THPTA in water; add to reaction. -
Add Sodium Ascorbate to initiate.
-
Stir at RT for 1–2 hours.
-
Purification: Purify via HPLC (C18 column) to remove copper and unreacted aniline. Note: Unreacted aniline will compete in the bioconjugation step.
-
Validation: Confirm mass via LC-MS (ESI+).
Bioconjugation Protocol A: Targeting o-Aminophenols (Francis Method)
This method requires the protein to display an o-aminophenol handle (e.g., via incorporation of 3-amino-tyrosine or chemical modification of N-terminus). It is the most selective method.
Materials
-
Protein: 10–50 µM in Phosphate Buffer (pH 6.5). Avoid Tris or buffers with primary amines.
-
Probe: Triazole-Aniline (1–5 mM stock in DMSO).
-
Oxidant: Sodium Periodate (
), 100 mM fresh stock in water. -
Quench: TCEP or N-Acetylmethionine.
Step-by-Step Procedure
-
Buffer Exchange: Ensure protein is in 10-50 mM Phosphate Buffer, pH 6.5.
-
Reaction Mix:
-
Add Protein (Final: 20 µM).
-
Add Triazole-Aniline Probe (Final: 100–500 µM, 5–25 equiv).
-
Add
(Final: 1–2 mM). Note: Periodate is added LAST to initiate.
-
-
Incubation: Incubate at Room Temperature for 2–5 minutes .
-
Expert Tip: This reaction is incredibly fast. Extended incubation (>10 mins) leads to off-target oxidation (e.g., Methionine).
-
-
Quenching: Add TCEP (Final: 5 mM) to reduce excess periodate and stop the reaction.
-
Purification: Remove excess probe via Zeba Spin Desalting Columns (7K MWCO) or dialysis.
Bioconjugation Protocol B: Targeting Native Tyrosine (Enzymatic)[11]
This method targets solvent-exposed tyrosines on native proteins.
Materials
-
Enzyme: Mushroom Tyrosinase (commercial grade, >1000 U/mg).
-
Protein: Target protein (10–50 µM) in Phosphate Buffer (pH 6.5–7.0).
-
Probe: Triazole-Aniline (1 mM).
Step-by-Step Procedure
-
Preparation: Dissolve Tyrosinase in buffer (1 mg/mL).
-
Reaction Assembly:
-
Combine Target Protein (20 µM) and Triazole-Aniline Probe (200 µM, 10 equiv).
-
Add Tyrosinase (10–20 U/mL final activity).
-
-
Incubation: Incubate at RT for 30–60 minutes with gentle agitation (to maintain dissolved
). -
Monitoring: Monitor appearance of colored product (quinones are often reddish/brown) or by LC-MS.
-
Purification: Size-exclusion chromatography (SEC) is required to separate the target protein from Tyrosinase (~120 kDa tetramer) and excess probe.
QC & Troubleshooting
Analytical Validation
| Method | Purpose | Expected Outcome |
| LC-MS (Intact) | Confirm covalent attachment | Mass shift corresponding to Probe - 2H (oxidative coupling usually results in loss of 2 protons). |
| SDS-PAGE | Verify purity & MW shift | Single band shifted higher; no degradation. |
| Tryptic Digest | Map attachment site | Identification of modified Tyr or o-aminophenol peptide. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Competitive oxidation | Increase probe concentration (up to 50 equiv). Ensure pH is < 7.5 to prevent rapid quinone polymerization. |
| Protein Precipitation | Over-oxidation | Reduce |
| Off-target Labeling | Cysteine interference | Pre-block free cysteines with iodoacetamide if they are not the target. |
References
-
Behrens, C. R., et al. (2011). "Rapid Chemoselective Bioconjugation through Oxidative Coupling of Anilines and Aminophenols." Journal of the American Chemical Society.[8] Link
-
Obermeyer, A. C., et al. (2014).[8][10][11] "Mild Bioconjugation through the Oxidative Coupling of ortho-Aminophenols and Anilines with Ferricyanide." Angewandte Chemie International Edition. Link
-
Seim, K. L., et al. (2016). "Direct Detection of Nitrotyrosine-Containing Proteins Using an Aniline-Based Oxidative Coupling Strategy." Bioconjugate Chemistry. Link
-
Hooker, J. M., et al. (2006). "Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy." Journal of the American Chemical Society.[8] Link
Sources
- 1. Development of Site-Selective Protein and Peptide Modification Strategies [escholarship.org]
- 2. prp.unicamp.br [prp.unicamp.br]
- 3. coledeforest.com [coledeforest.com]
- 4. Direct detection of nitrotyrosine-containing proteins using an aniline-based oxidative coupling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Detection of Nitrotyrosine-Containing Proteins Using an Aniline-Based Oxidative Coupling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific Bioconjugation through Enzyme-Catalyzed Tyrosine–Cysteine Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosinase-Mediated Oxidative Coupling of Tyrosine Tags on Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mbfberkeley.com [mbfberkeley.com]
- 11. Mild bioconjugation through the oxidative coupling of ortho-aminophenols and anilines with ferricyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in the synthesis of 3-(2H-1,2,3-triazol-4-yl)aniline
Technical Support Center: High-Yield Synthesis of 3-(2H-1,2,3-triazol-4-yl)aniline
Ticket ID: #TRZ-ANL-003 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Aniline Trap"
You are encountering yield issues likely due to the coordination ability of the free aniline amine . In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the free amine on your precursor (3-ethynylaniline) acts as a competitive ligand for the Copper(I) catalyst.[1] This "poisons" the catalytic cycle by sequestering the copper from the alkyne, often leading to stalled reactions, oxidative byproducts (green/blue mixtures), and low isolated yields.[2]
This guide provides two validated workflows:
-
The "Direct" Route: Optimization for when you must use the amine precursor.[3]
-
The "Nitro" Route (Recommended): A bypass strategy that guarantees higher yields by masking the amine.[3]
Part 1: Diagnostic & Troubleshooting (FAQs)
Q1: My reaction mixture turned green/blue rapidly, and conversion stopped. Why? A: The green/blue color indicates the oxidation of active Cu(I) (yellow/colorless) to inactive Cu(II) (blue/green).[2]
-
Cause: The free aniline in your substrate coordinates with Cu(I), making it more susceptible to oxidation by atmospheric oxygen.[2][3]
-
Fix: You must use a degassed solvent (freeze-pump-thaw) and a stabilizing ligand (TBTA or THPTA).[1] Simple ascorbate reduction is often insufficient in the presence of chelating anilines.
Q2: I see the product spot on TLC, but it streaks or co-elutes with the starting material. A: Both the aniline and the NH-triazole are polar and capable of H-bonding.[1]
-
Fix: Do not use standard Silica gel chromatography immediately.
-
Acid/Base Wash:[4] Dissolve crude in EtOAc.[3] Wash with 1M HCl.[3] The aniline-triazole will protonate and go into the aqueous layer.[1] Wash organic layer (removes non-basic impurities).[2][3] Basify aqueous layer (pH 10) and extract back into EtOAc.[2][3]
-
Crystallization:[2][3] This molecule often crystallizes from Ethanol/Water or Toluene due to the high symmetry of the 2H-tautomer.[1]
-
Q3: Why "2H"-triazole? My NMR shows a wandering proton.
A: 4-Substituted-NH-1,2,3-triazoles exist in a tautomeric equilibrium (
Part 2: Strategic Workflows
The following diagram outlines the decision logic for your synthesis. The Nitro Route is chemically superior for yield.[3]
Figure 1: Comparison of Synthetic Pathways. Route B avoids the "Aniline Trap" by performing the copper-catalyzed step on the non-coordinating nitroarene.[1]
Part 3: Optimized Experimental Protocols
Method A: The "Nitro" Route (High Yield)
Best for: Maximizing yield and purity.
Rationale: The nitro group is electron-withdrawing and does not coordinate Copper.[1] The "Click" reaction proceeds rapidly without catalyst poisoning.[3][5]
-
Cycloaddition Step:
-
Reagents: 1-ethynyl-3-nitrobenzene (1.0 eq), TMS-Azide (1.5 eq).
-
Catalyst System: CuI (5 mol%), Acetic Acid (20 mol%), TBAF (1.0 eq) or Methanol/K2CO3 (deprotection in situ).[2][3]
-
Solvent: DMF/MeOH (4:1).
-
Procedure: Stir at 50°C in a sealed vial (Caution: Pressure). The TMS-N3 hydrolyzes in situ to HN3 (controlled), which reacts immediately.
-
Yield Expectation: >90%.
-
-
Reduction Step:
Method B: The "Direct" Route (Amine Compatible)
Best for: When you cannot change the precursor.
Rationale: You must outcompete the aniline for the Copper center using a strong ligand.
Reagent Table:
| Component | Equivalents | Role | Notes |
|---|---|---|---|
| 3-Ethynylaniline | 1.0 | Substrate | The "poison" source.[1] |
| TMS-Azide | 1.5 | Azide Source | Safer than NaN3; requires hydrolysis.[1][3] |
| CuSO4[2][6] · 5H2O | 0.10 (10 mol%) | Pre-catalyst | Higher loading needed than standard.[2][3] |
| Sodium Ascorbate | 0.50 (50 mol%) | Reductant | Excess required to combat oxidation.[2][3] |
| TBTA (Ligand) | 0.12 (12 mol%) | Crucial | Protects Cu from Aniline. |
| Solvent | t-BuOH / H2O | 1:1 | Water is essential for rate acceleration.[1] |
Protocol:
-
Dissolve: Mix alkyne and TBTA in t-BuOH.
-
Add Azide: Add TMS-N3.
-
Initiate: Add CuSO4 (dissolved in water) followed immediately by Sodium Ascorbate (dissolved in water).
-
Atmosphere: Strictly under Argon/Nitrogen. Oxygen will kill this reaction instantly due to the aniline-Cu complex susceptibility.[1][3]
-
Workup:
-
Add EDTA (0.1 M, pH 8) and stir for 30 mins to chelate Copper (removes blue color).
-
Extract with EtOAc.[3]
-
Purification Tip: If the product is stuck in the aqueous phase, use n-Butanol for extraction.
-
Part 4: References & Authority
-
Synthesis of 4-aryl-NH-1,2,3-triazoles:
-
Jankovič, D. et al.[2][3][6] "Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ." J. Org.[1][3][6][7] Chem. 2022, 87, 4018–4028.[2][3][6]
-
Source: [2]
-
Relevance: Defines the TMS-N3 in situ hydrolysis method which avoids handling isolation of potentially unstable organic azides.
-
-
Ligand Effects in CuAAC (Aniline Tolerance):
-
Tautomerism of 1,2,3-Triazoles:
-
Nitro-Reduction Strategy:
-
Appukkuttan, P. et al.[2][3] "A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction." Org.[3][6][8][9] Lett. 2004, 6, 4223.[2][3]
-
Source: [2]
-
Relevance: Demonstrates the high efficiency of click reactions on nitro-containing scaffolds followed by reduction.
-
Sources
- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 2. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Breakthrough in click chemistry: innovative method revolutionizes drug development | EurekAlert! [eurekalert.org]
- 10. semanticscholar.org [semanticscholar.org]
Technical Support Center: Post-Synthesis Purification of 3-(2H-1,2,3-triazol-4-yl)aniline
Case ID: #TRZ-ANI-003 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Priority: High (Metal Contamination/Stability Risk)
Executive Summary
The purification of 3-(2H-1,2,3-triazol-4-yl)aniline presents a unique "double-edged" challenge. You are dealing with a molecule that is amphoteric (containing both a basic aniline and an acidic triazole N-H) and likely contaminated with Copper (Cu) from the Click chemistry (CuAAC) synthesis.
Standard silica chromatography often fails here because the aniline "tails" (streaks) due to interaction with silanols, and the copper catalyst forms tight complexes with the triazole nitrogens, resulting in a persistent green/blue tint and cytotoxicity in downstream biological assays.
This guide prioritizes chemical (acid-base) purification and chelation over chromatography to ensure high purity and metal-free isolation.
Module 1: The Copper Scavenging Protocol (Critical)
Issue: The product is green, blue, or grey.
Root Cause: Copper ions (
Protocol A: The EDTA Chelation Wash
Best for: <5g scale, removing visible color.
-
Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Note: If solubility is poor, use 10% Methanol in Dichloromethane (DCM).
-
-
Prepare a 0.1 M EDTA (disodium ethylenediaminetetraacetate) solution in water. Adjust pH to ~8-9 with NaOH (EDTA works best when deprotonated).
-
Wash the organic layer vigorously with the EDTA solution (3x).
-
Observation: The aqueous layer should turn blue (Cu-EDTA complex).[2]
-
-
Continue washing until the aqueous layer is colorless.
-
Wash once with brine, dry over
, and concentrate.
Protocol B: Solid-Phase Scavenging (Scale-Up)
Best for: >5g scale or GMP workflows. If Protocol A fails to lower Cu levels below 10 ppm, use a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol or QuadraSil™).
-
Dissolve crude in THF or MeOH.
-
Add scavenger resin (4 equivalents relative to catalyst loading).
-
Stir at 40°C for 4 hours.
-
Filter through a Celite pad.
Module 2: The "Amphoteric Swing" Extraction
Issue: Silica column is yielding impure product or significant loss.
Logic: Exploiting the pKa difference between the Aniline (
The "Sweet Spot" Logic
-
pH < 4: Aniline is protonated (
). Molecule is water-soluble.[3] -
pH 6–8: Aniline is neutral. Triazole is neutral. Molecule is Organic-Soluble.
-
pH > 10: Triazole is deprotonated (Anion). Molecule is water-soluble.[3]
Experimental Workflow
-
Acid Extraction (Removal of Non-Basic Impurities):
-
Dissolve crude in EtOAc .
-
Extract with 1M HCl (2x). The product moves to the Aqueous layer (Acidic).
-
Discard the Organic layer (contains neutral non-polar impurities).
-
-
Neutralization (The Critical Step):
-
Take the acidic aqueous layer.
-
Slowly add Saturated
or 1M NaOH until pH reaches 7.0–7.5 . -
Warning: Do not overshoot to pH > 10, or you will deprotonate the triazole and lose product back to the water.
-
-
Recovery:
-
The solution will become cloudy as the neutral zwitterion precipitates/oils out.
-
Extract immediately with EtOAc (3x).
-
Dry and concentrate.[2]
-
Module 3: Visualization of Workflows
Diagram 1: Purification Decision Tree
Caption: Decision matrix for selecting the appropriate purification route based on visual cues and solubility.
Diagram 2: The pH Solubility Window
Caption: The solubility "Sweet Spot." Extraction must occur at pH 6-8 to isolate the neutral organic species.
Module 4: Troubleshooting FAQ
Q1: The product is oiling out during recrystallization. How do I fix this?
-
Cause: The melting point is likely close to the boiling point of your solvent, or impurities are acting as plasticizers.
-
Fix: Use the "Slow Cooling" method.[4] Dissolve the oil in minimum boiling Ethanol. Add warm Water dropwise until just cloudy. Re-heat to clarify. Turn off the heat source and let the flask sit in the oil bath as it cools down to room temperature overnight. This extremely slow cooling promotes crystal lattice formation over amorphous oiling.
Q2: My NMR shows broad peaks for the triazole proton.
-
Cause: Tautomerism. The proton on the triazole ring rapidly exchanges between the N1, N2, and N3 positions (1H/2H tautomers) in solution.
-
Fix: This is normal. To sharpen the peaks for publication, run the NMR in DMSO-d6 (which slows exchange via H-bonding) or add a drop of
to exchange the proton entirely (peak will disappear).
Q3: The aniline is turning brown on the filter paper.
-
Cause: Air oxidation of the electron-rich aniline ring.
-
Fix:
-
Perform the final filtration under a blanket of Nitrogen/Argon.
-
Store the solid in an amber vial at -20°C.
-
If already brown, wash the solid with cold Isopropanol (IPA) containing 1% Sodium Metabisulfite (antioxidant).
-
Q4: Can I use column chromatography if the extraction fails?
-
Yes, but modify the silica. Standard silica is acidic and will bind the amine.
-
Protocol: Pre-treat your silica slurry with 1% Triethylamine (TEA) in your mobile phase (e.g., DCM/MeOH). This neutralizes the acidic sites on the silica. Run the column with 1% TEA in the eluent.
References
-
BenchChem. Technical Support Center: Copper Catalyst Removal in Click Chemistry. (Accessed 2024). Link
-
ResearchGate. Discussions on removing copper catalyst from aniline derivatives. (Accessed 2024). Link
-
Organic Chemistry Portal. Synthesis of 1,2,3-triazoles (Click Chemistry).Link
-
National Institutes of Health (NIH). Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Derivatives.Link
-
University of Alberta. Recrystallization Protocols for Polar Aromatics.Link
Sources
Technical Support Center: Solubilization of 3-(2H-1,2,3-triazol-4-yl)aniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded troubleshooting protocols for researchers experiencing solubility issues with 3-(2H-1,2,3-triazol-4-yl)aniline.
The Physicochemical Root Cause
To solve a solubility issue, we must first understand the molecule. 3-(2H-1,2,3-triazol-4-yl)aniline is an amphoteric compound containing a weakly basic aniline group (pKa ~4.6) and a weakly acidic 1,2,3-triazole ring (pKa ~9.4). At physiological pH (7.4), the molecule exists predominantly in an un-ionized, highly planar state. The aromatic rings drive strong
Use the diagnostic logic tree below to select the appropriate solubilization strategy based on your experimental endpoint.
Workflow for selecting the optimal solubilization strategy based on application.
Module 1: pH-Dependent Solubilization & Salt Formation
Q: Why does the compound precipitate in neutral DI water, and how can I achieve a fully aqueous solution without organic solvents?
A: At pH 7.0, the compound is un-ionized and lipophilic. According to [1], the aqueous solubility of an ionizable compound increases exponentially when the solvent pH drops at least two units below its pKa. By lowering the pH to 2.5, you force the protonation of the primary amine on the aniline group (pKa ~4.6). This introduces a positive charge that violently disrupts the crystal lattice, forming a highly soluble anilinium hydrochloride salt.
Quantitative Data: pH vs. Ionization State
| Solvent pH | Dominant Species | Net Charge | Estimated Solubility |
| 2.0 | Protonated Aniline | +1 | > 50 mg/mL |
| 4.6 | Mixed (50% ionized) | +0.5 | ~ 5 mg/mL |
| 7.4 | Un-ionized | 0 | < 0.1 mg/mL |
| 10.5 | Deprotonated Triazole | -1 | ~ 10 mg/mL |
Protocol: In Situ Hydrochloride Salt Formation
This protocol is a self-validating system: the visual transition from a cloudy suspension to a completely clear solution confirms successful salt formation.
-
Weigh: Add 10 mg of 3-(2H-1,2,3-triazol-4-yl)aniline into a sterile glass vial.
-
Suspend: Add 800 µL of sterile DI water. The suspension will remain cloudy and particulate-heavy.
-
Titrate: Dropwise, add 0.1 N HCl under continuous vortexing. Monitor via a micro-pH probe until the pH reaches 2.5–3.0.
-
Validate: Sonicate for 5 minutes at room temperature. The endpoint is achieved when the solution turns completely clear, indicating 100% dissolution.
-
Finalize: Adjust the final volume to 1 mL with DI water to yield a 10 mg/mL stock. (Note: Do not back-titrate above pH 4.0, or the free base will precipitate).
Module 2: Co-Solvent Systems for In Vitro Assays
Q: My cell-based assay requires physiological pH (7.4) and cannot tolerate acidic conditions. How do I prevent the compound from "crashing out" when added to culture media?
A: For neutral pH applications, you must lower the dielectric constant of the solvent to accommodate the un-ionized lipophilic form. that disrupts the hydrogen-bond network of water [2]. While DMSO is excellent for creating master stocks, direct dilution into aqueous media causes rapid, localized supersaturation and precipitation. A step-down approach using PEG400 acts as a thermodynamic buffer, maintaining solubility during the transition to the aqueous phase.
Protocol: DMSO/PEG400 Step-Down Solubilization
-
Master Stock (100 mM): Dissolve 16.02 mg of the compound in 1 mL of 100% anhydrous DMSO. Vortex until clear.
-
Intermediate Stock (10 mM): Transfer 100 µL of the Master Stock into a new vial. Add 400 µL of PEG400 and vortex thoroughly. The PEG400 coats the solvated molecules, preventing rapid aggregation.
-
Aqueous Transition: Slowly add 500 µL of PBS (pH 7.4) to the intermediate stock under continuous vortexing. Continuous kinetic energy prevents localized crashing.
-
Working Solution (100 µM): Dilute the Intermediate Stock 1:100 in your final assay buffer. The final solvent concentration (0.1% DMSO, 0.4% PEG400) is well below standard cellular toxicity thresholds.
Module 3: Cyclodextrin Complexation for In Vivo Formulations
Q: I need to dose this compound intravenously (IV) in mice. DMSO/PEG mixtures are too toxic for IV use, and low pH causes injection site necrosis. What is the optimal formulation?
A: Encapsulation within a macrocyclic host, such as Hydroxypropyl-
Reversible host-guest inclusion complexation using HP-β-CD for in vivo drug delivery.
Protocol: 20% (w/v) HP- -CD Formulation
-
Prepare Host: Dissolve 2 g of HP-
-CD in 10 mL of sterile saline (0.9% NaCl) to create a 20% (w/v) solution. -
Introduce Guest: Add the required mass of 3-(2H-1,2,3-triazol-4-yl)aniline (e.g., 20 mg for a 2 mg/mL target) directly to the cyclodextrin solution.
-
Equilibrate: Subject the suspension to continuous magnetic stirring at 37°C for 12–24 hours. Causality note: Inclusion complexation is an endothermic, equilibrium-driven process; heat and time are required to overcome the activation energy of displacing water molecules from the cyclodextrin cavity.
-
Purify: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated drug.
-
Quantify: Determine the final dissolved concentration via HPLC or UV-Vis spectroscopy prior to animal dosing.
References
-
Fritschka E, Sadowski G. "Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts." Fluid Phase Equilibria. 2024; 580:114039. URL:[Link]
-
Gowardhane AP, Kadam NV, Dutta S. "Review on Enhancement of Solubilization Process." American Journal of Drug Discovery and Development. 2014; 4: 134-152. URL:[Link]
-
Musuc AM. "Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications." Molecules. 2024; 29(22):5319. URL:[Link]
Technical Support Center: Optimizing Copper Catalysts for Triazole-Aniline Formation
Welcome to the CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) Support Hub. Synthesizing 1,4-disubstituted 1,2,3-triazole-aniline hybrids presents unique challenges due to the nucleophilic and coordinating nature of the aniline moiety. This guide provides mechanistic troubleshooting, empirical optimization data, and self-validating standard operating procedures (SOPs) designed specifically for drug development professionals.
Module 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my cycloaddition stall at <50% conversion despite high copper loading? Root Cause: Catalyst poisoning via competitive coordination. Anilines are strong Lewis bases. In the reaction mixture, the free amino group of the aniline (whether on the azide or the alkyne) can competitively coordinate to the active Cu(I) center. This displaces the alkyne π-complex, effectively trapping the copper in an inactive state and stalling the catalytic cycle. Solution: Implement a sterically bulky, water-soluble accelerating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA. These ligands encapsulate the Cu(I) ion, protecting it from aniline coordination while maintaining its reactivity toward the alkyne. Alternatively, transitioning to a heterogeneous catalyst, such as hydrotalcite-supported cuprous oxide (Cu₂O@LDH), restricts excessive amine coordination due to the spatial confinement of the copper within the layered double hydroxide structure[1].
Q2: I am observing significant alkyne homocoupling (Glaser coupling) and oxidative degradation of the aniline. How can I suppress this? Root Cause: Oxygen ingress. The active Cu(I) species is highly susceptible to oxidation to Cu(II) by atmospheric oxygen. Cu(II) not only fails to catalyze the [3+2] cycloaddition but actively promotes the oxidative dimerization of terminal alkynes (Glaser coupling) and can oxidize electron-rich anilines. Solution (Self-Validating Protocol): Utilize an excess of a mild reducing agent like sodium ascorbate (typically 5–10 equivalents relative to the copper source). Self-Validation Check: Monitor the color of the reaction mixture. A pale yellow or colorless solution indicates a healthy Cu(I) state. A shift to a blue or green hue is a visual confirmation of Cu(II) formation, signaling the need to halt the reaction, aggressively degas the system via freeze-pump-thaw cycles, and add supplementary sodium ascorbate[2].
Q3: What is the optimal solvent system for maximizing regioselectivity and yield? Root Cause & Solution: While the traditional tert-butanol/water (1:1) system is effective, the insolubility of highly lipophilic aniline derivatives often limits reaction kinetics. Recent optimizations demonstrate that utilizing pure water supplemented with cetyltrimethylammonium bromide (CTAB) forms micelles that solubilize the organic substrates, drastically accelerating the reaction and yielding >75% conversion with CuI[3]. For strict "green chemistry" compliance, copper/carbon (Cu-CANS) catalysts in pure water at just 0.5 mol% loading have reliably achieved 70–99% yields[4].
Module 2: Quantitative Data & Optimization Matrix
To facilitate rapid protocol selection, the following table synthesizes field-proven catalytic systems for triazole-aniline formation.
| Catalyst System | Solvent | Additive / Ligand | Catalyst Loading | Temp (°C) | Typical Yield (%) | Ref |
| CuSO₄ / NaAsc | t-BuOH/H₂O (1:1) | None | 5.0 mol% | 25 | 43–92 | [2] |
| CuI | H₂O | CTAB | 10.0 mol% | 25 | >75 | [3] |
| Cu-CANS (Carbon) | H₂O | None | 0.5 mol% | 25 | 70–99 | [4] |
| Cu₂O@LDH-01 | H₂O | None (Ultrasound) | 6.5 wt% | 25 | >90 | [1] |
Module 3: Standard Operating Procedure (SOP) for Triazole-Aniline Synthesis
This self-validating protocol is optimized for the synthesis of bioactive quinoline-1,2,3-triazole-aniline derivatives[2][5].
Step 1: Reagent Preparation & Degassing
-
In a Schlenk flask, dissolve the terminal alkyne (1.0 eq) and the azide-functionalized aniline (1.0 eq) in a 1:1 mixture of t-BuOH and distilled water (0.2 M concentration).
-
Degas the solution by bubbling ultra-pure argon or nitrogen through the mixture for 15 minutes. Causality: Removing dissolved oxygen prevents the premature oxidation of the catalyst and subsequent Glaser coupling.
Step 2: Catalyst Activation
-
In a separate vial, dissolve CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in a minimal amount of degassed water.
-
Observe the immediate color change from blue (Cu²⁺) to pale yellow/colorless (Cu⁺). Self-Validation: If the solution remains blue, the ascorbate is compromised; prepare a fresh batch.
Step 3: Reaction Execution
-
Transfer the activated catalyst solution to the Schlenk flask via syringe under inert atmosphere.
-
Stir vigorously at room temperature (25 °C) for 12–24 hours. Monitor progress via TLC (Thin Layer Chromatography) using a 30% EtOAc/Hexane mobile phase until the azide spot is completely consumed.
Step 4: Quenching & Workup
-
Quench the reaction by adding an equal volume of saturated NH₄Cl solution. Causality: NH₄Cl complexes with residual copper, pulling it into the aqueous phase and preventing heavy metal contamination of the API (Active Pharmaceutical Ingredient).
-
Extract the aqueous layer with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triazole-aniline product.
Module 4: Visualizing the Workflow and Mechanistic Pathways
CuAAC catalytic cycle for triazole-aniline synthesis and common failure modes.
Step-by-step experimental workflow for copper-catalyzed triazole-aniline formation.
References
-
Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water Source: Frontiers in Chemistry 4
-
Recyclable Hydrotalcite-Supported Copper Catalysts for Green and Regioselective Click Synthesis of 1,2,3-Triazoles Source: ACS Omega 1
-
Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents Source: MDPI 2
-
An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces Source: PMC (National Institutes of Health) 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Preventing Oxidation of the Amine Group in 3-(2H-1,2,3-triazol-4-yl)aniline
Welcome to the technical support center for handling 3-(2H-1,2,3-triazol-4-yl)aniline. This molecule is a valuable building block in medicinal chemistry and drug development, but its aromatic amine functionality presents a significant challenge: a high susceptibility to oxidation. This guide provides in-depth, field-proven insights through troubleshooting guides and FAQs to help you maintain the integrity of your compound and ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental principles governing the reactivity of 3-(2H-1,2,3-triazol-4-yl)aniline.
Q1: Why is the amine group in 3-(2H-1,2,3-triazol-4-yl)aniline so prone to oxidation?
A1: The primary reason lies in the electronic nature of the arylamine functional group. The amino group (-NH₂) is a potent electron-donating group, which increases the electron density of the attached aromatic ring.[1] This high electron density makes the molecule susceptible to losing electrons—the very definition of oxidation.[1] Factors like exposure to atmospheric oxygen, the presence of certain metal ions, or non-optimal pH conditions can easily trigger this process.[1]
Q2: What are the common visual signs of oxidation during my experiment or in storage?
A2: A distinct color change is the most immediate indicator of aniline oxidation.[2] Fresh, pure 3-(2H-1,2,3-triazol-4-yl)aniline should be a light-colored solid. Upon oxidation, you will likely observe a progression of colors, from yellow to brown, and in severe cases, to a dark green or black hue.[1] This is due to the formation of highly colored impurities such as nitroso, nitro, azo compounds, or complex polymeric materials.[1][3]
Q3: What are the typical undesired byproducts of this oxidation?
A3: The nature of the oxidation byproducts depends heavily on the specific oxidizing agent and the reaction conditions.[3] Common byproducts can include:
-
Nitroso and Nitro Compounds: Formed in the presence of stronger oxidants like peracids or hydrogen peroxide.[3][4]
-
Azo Compounds: Symmetrical azo compounds can form, especially in the presence of catalysts like cuprous chloride in pyridine with air.[3]
-
Benzoquinones: Can be formed under harsh oxidative conditions, for example, with chromic acid.[3]
-
Polymeric Materials: Polyaniline-like tars can result from uncontrolled oxidation, leading to complex and often intractable mixtures.[1][3]
Q4: What common laboratory conditions can trigger or accelerate oxidation?
A4: Several ambient and experimental factors can promote oxidation:
-
Atmospheric Oxygen: Routine exposure to air is a primary culprit, especially over time or when heated.[1][2]
-
Light: Exposure to light can sometimes facilitate oxidative pathways.
-
Incompatible Reagents: Many common reagents can act as oxidants, including strong acids, metal catalysts (e.g., MnO₂, Cr(VI)), and peroxides.[3][5][6]
-
pH: The pH of the reaction medium can significantly influence the rate of aniline oxidation.[1]
Part 2: Troubleshooting Guide - Immediate Solutions for Common Issues
This section provides actionable steps to address oxidation-related problems as they arise.
| Observed Issue | Probable Cause | Recommended Solution & Actionable Steps |
| My stored compound or reaction mixture is turning dark yellow/brown. | Exposure to atmospheric oxygen and/or light.[1][7] | Implement Inert Atmosphere Techniques. The exclusion of oxygen is the most direct and effective preventative measure.[1] Action: 1. Storage: Store the solid compound in a tightly sealed amber vial. For long-term storage, purge the headspace with an inert gas like nitrogen or argon and store in a cool, dark place (e.g., a refrigerator at 2-8 °C).[7] 2. Reactions: Conduct all reactions under a positive pressure of nitrogen or argon. Use solvents that have been thoroughly degassed by sparging with an inert gas for at least 15-30 minutes.[2] Transfer reagents using syringes or cannulas. |
| I'm observing multiple unexpected spots on my TLC, and my reaction yield is low. | In-situ oxidation by incompatible reagents or reaction conditions. | Employ a Protecting Group Strategy. If inert atmosphere techniques are insufficient, the most robust solution is to temporarily mask the amine's reactivity by converting it into a less susceptible functional group.[1][8] Action: 1. Assess Your Synthesis: Review your reaction for any potential oxidants. 2. Select a Protecting Group: The two most common and effective strategies are Acetylation and Boc Protection . Proceed to the detailed protocols in Part 3 to select the appropriate method for your synthetic route. |
Part 3: Core Strategy - Amine Protection Protocols
Protecting the amine group is a cornerstone of modern organic synthesis.[8] It involves a two-step process: installing the protecting group before your desired reaction and removing it afterward. The key is choosing a group that is stable to your reaction conditions but can be removed cleanly without affecting the rest of your molecule—a concept known as orthogonality.[8][9]
Protocol 1: Acetylation of the Amine Group
Rationale: Acetylation converts the highly activating amine (-NH₂) into a less reactive acetamido group (-NHCOCH₃).[10] This is a cost-effective and classic method. However, deprotection requires harsh acidic or basic hydrolysis, which may not be suitable for sensitive substrates.[1][11]
Step-by-Step Methodology:
-
Protection: Synthesis of N-(3-(2H-1,2,3-triazol-4-yl)phenyl)acetamide
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(2H-1,2,3-triazol-4-yl)aniline (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine (TEA) or pyridine (1.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 equiv) or acetyl chloride (1.1 equiv) dropwise.[10]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by recrystallization or column chromatography.
-
-
Deprotection: Regeneration of the Amine
-
Dissolve the protected acetanilide in a mixture of ethanol and water.
-
Add a strong acid (e.g., 6M HCl) or a strong base (e.g., 15% NaOH).[1][11]
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution (with base if acid was used, or acid if base was used).
-
Isolate the deprotected product by filtration (if it precipitates) or by extraction.
-
Protocol 2: Boc Protection of the Amine Group
Rationale: The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its ease of installation and, most importantly, its mild deprotection conditions (acid-labile).[12][13] It is stable to a wide variety of nucleophilic and basic conditions, making it orthogonal to many other protecting groups like Fmoc and Cbz.[9][12]
Step-by-Step Methodology:
-
Protection: Synthesis of tert-butyl (3-(2H-1,2,3-triazol-4-yl)phenyl)carbamate
-
Dissolve 3-(2H-1,2,3-triazol-4-yl)aniline (1.0 equiv) in a solvent such as THF, methanol, or a mixture of water/acetone.[12][14]
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv).[12]
-
While the reaction can proceed without a base, adding a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can accelerate it.[12][15]
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC.
-
Once complete, remove the solvent under reduced pressure. Perform a standard aqueous workup to remove any water-soluble byproducts.
-
Purify the resulting N-Boc protected aniline, typically by column chromatography or recrystallization.
-
-
Deprotection: Regeneration of the Amine
-
Dissolve the N-Boc protected compound in a suitable solvent like dichloromethane (DCM), methanol, or dioxane.
-
Add a strong acid such as trifluoroacetic acid (TFA, typically 25-50% v/v in DCM) or 4M HCl in dioxane.[16][17]
-
Stir the reaction at room temperature for 1-3 hours. The deprotection is often accompanied by the evolution of CO₂ gas.[16]
-
Monitor the reaction by TLC.
-
Upon completion, carefully remove the acid and solvent under reduced pressure (a basic wash may be necessary to neutralize excess acid during workup).
-
Isolate the final product, which will often be the corresponding amine salt (e.g., hydrochloride or trifluoroacetate).
-
Part 4: Data & Workflow Visualization
Comparative Summary of Protecting Group Strategies
| Feature | Acetyl Protection | Boc Protection |
| Protecting Reagent | Acetic Anhydride or Acetyl Chloride[10] | Di-tert-butyl dicarbonate (Boc₂O)[15] |
| Protection Conditions | Basic (e.g., TEA, Pyridine), 0 °C to RT[11] | Neutral or Basic (e.g., TEA, DMAP), RT[12] |
| Stability | Stable to acidic (mild) and hydrogenolysis conditions. | Stable to basic, hydrogenolysis, and nucleophilic conditions.[12] |
| Deprotection Conditions | Harsh: Strong acid (e.g., 6M HCl, reflux) or strong base (e.g., NaOH, reflux).[11] | Mild: Strong acid (e.g., TFA, HCl in dioxane), RT.[17] |
| Orthogonality | Limited | Excellent. Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis).[12] |
| Ideal Use Case | For robust molecules where downstream steps do not involve strong acid or base. | For complex, multi-step syntheses with sensitive functional groups.[13] |
Visualizing the Synthetic Workflow
Caption: General workflow for using a protecting group strategy.
Decision Flowchart for Selecting a Protecting Group
Caption: Decision-making guide for choosing between Acetyl and Boc protection.
References
- Sciencemadness. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS.
- Unknown. (n.d.). Oxidation of Secondary and Primary Amines.
- Georg Thieme Verlag. (n.d.). Oxidation of Amines and N-Hetarenes.
- BenchChem. (2025). preventing oxidation of the aniline group during complexation.
- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
- Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
- BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- Filo. (2025, October 15). Protection of NH2 in aniline.
- BenchChem. (2025). preventing oxidation of 4-Nonylaniline during storage.
- Wikipedia. (n.d.). Protecting group.
- ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- The Org Chem Group. (n.d.). Acetyl Protection - Common Conditions.
- Open Access Journals. (2024, October 18). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications.
- Towson University. (1998). Oxidizing Agents.
- ACS Publications. (n.d.). Oxidation of aniline and other primary aromatic amines by manganese dioxide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Oxidizing Agents [tigerweb.towson.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Protection of NH2 in aniline | Filo [askfilo.com]
- 11. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. wuxibiology.com [wuxibiology.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification & Recrystallization of 3-(2H-1,2,3-triazol-4-yl)aniline
Welcome to the Application Support Center. The purification of 3-(2H-1,2,3-triazol-4-yl)aniline (and its 1H-tautomer) presents unique physicochemical challenges. The molecule features a highly polar, amphoteric 1,2,3-triazole ring coupled with a basic, oxidation-prone aniline moiety. This guide provides troubleshooting protocols, causality-driven FAQs, and validated recrystallization methodologies to help researchers and drug development professionals achieve >99% HPLC purity for downstream pharmaceutical applications.
Visualization: Recrystallization Decision Matrix
To determine the optimal solvent system, you must first assess the primary impurity profile of your crude synthetic mixture.
Workflow for selecting recrystallization solvents based on impurity profiles.
Troubleshooting & FAQs
Q1: During recrystallization in Ethanol/Water, my product "oils out" instead of forming crystals. How do I fix this? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the crude mixture is depressed below the solvent system's saturation temperature. The aniline functional group readily forms extensive hydrogen-bonding networks with water, creating a supersaturated, viscous syrup rather than a defined crystal lattice. Solution & Validation: To break this cycle, shift to a solvent system with a steeper solubility curve and lower hydrogen-bond donating capacity, such as 1[1]. Alternatively, if you must use EtOH/Water, heat the mixture to complete dissolution, cool it very slowly, and introduce seed crystals at the exact cloud point. This self-validates by forcing heterogeneous nucleation before the oil phase can separate.
Q2: My isolated crystals have a distinct yellow/brown tint. How do I remove these colored impurities? Causality: Anilines are highly susceptible to auto-oxidation, especially when heated in the presence of trace metals (e.g., residual copper from a CuAAC "click" synthesis[2]). This forms highly conjugated, colored azo or azoxy oligomers that co-crystallize with the product. Solution & Validation: Incorporate a clarification step. Dissolve the crude product in your hot primary solvent (e.g., THF) and add 5-10% w/w activated carbon (Darco G-60). Perform a hot filtration through a Celite pad under an inert atmosphere (N2 or Ar). The high surface area of the carbon selectively adsorbs the polymeric impurities. A successful procedure is validated by a completely colorless filtrate prior to crystallization.
Q3: Why is THF/MTBE recommended over standard Dichloromethane (DCM)/Hexanes for pharmaceutical intermediates? Causality: While DCM/Hexanes is a classic laboratory purification system, the planar nature of the triazolylaniline molecule often leads to the trapping of halogenated solvent inclusions within the crystal lattice. Tetrahydrofuran (THF) and Methyl tert-butyl ether (MTBE) provide superior control over crystallization kinetics during anti-solvent addition. Furthermore, MTBE is an ICH Class 3 solvent (low toxicity), making it highly preferable for drug development workflows, such as the3[3].
Quantitative Data: Solvent Selection Matrix
| Solvent System | Primary Solvency (Hot) | Anti-Solvent Power (Cold) | Target Impurity Purged | Typical Yield |
| THF / MTBE | High (THF) | High (MTBE) | Oxidative oligomers, metals | 80–85% |
| EtOAc / Hexanes | Moderate (EtOAc) | Very High (Hexanes) | Unreacted azides, non-polars | 85–90% |
| Ethanol / Water | High (EtOH) | Moderate (Water) | Inorganic salts, polar organics | 70–80% |
Standard Operating Procedure (SOP): Anti-Solvent Crystallization (THF/MTBE)
This protocol is engineered to isolate high-purity 3-(2H-1,2,3-triazol-4-yl)aniline while purging oxidative oligomers and residual metal catalysts[3].
Step 1: Primary Dissolution
-
Action: Suspend 10.0 g of crude 3-(2H-1,2,3-triazol-4-yl)aniline in 30 mL of anhydrous Tetrahydrofuran (THF). Heat to 60°C under a nitrogen atmosphere until complete dissolution is achieved.
-
Causality: THF is a strong hydrogen-bond acceptor, effectively solvating the amphoteric triazole ring and basic aniline without causing degradation.
Step 2: Clarification & Decolorization
-
Action: Add 0.5 g of activated carbon (Darco G-60) to the hot solution. Stir for 15 minutes at 60°C. Filter the hot suspension through a pre-warmed Celite pad into a clean, dry receiving flask.
-
Validation: The filtrate must be optically clear and pale yellow/colorless. A dark brown filtrate indicates incomplete adsorption; repeat this step if necessary.
Step 3: Anti-Solvent Addition
-
Action: Maintain the filtrate at 50°C. Using an addition funnel, add 90 mL of Methyl tert-butyl ether (MTBE) dropwise over 45 minutes.
-
Causality: Slow addition controls the supersaturation ratio, promoting the growth of large, pure crystals rather than the rapid precipitation of amorphous material that traps impurities.
Step 4: Maturation (Ostwald Ripening)
-
Action: Once addition is complete, allow the suspension to cool to room temperature (20-25°C) naturally over 2 hours, then chill in an ice bath (0-5°C) for 1 hour.
-
Validation: Observe the formation of distinct, free-flowing crystalline needles.
Step 5: Isolation & Drying
-
Action: Filter the suspension under vacuum. Wash the filter cake with 20 mL of cold MTBE. Dry the crystals in a vacuum oven at 45°C for 12 hours.
-
Validation: Perform HPLC analysis; purity should exceed 99.0%.
References
- Google Patents.
-
Royal Society of Chemistry (RSC). Supporting Information Synthesis of 1,2,3-triazoles in the presence...[Link]
Sources
Technical Support Center: Troubleshooting 3-(2H-1,2,3-triazol-4-yl)aniline in Cross-Coupling Reactions
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious reactivity bottlenecks associated with 1,2,3-triazole-containing anilines in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations).
Below, you will find a deep dive into the mechanistic causality of these failures, diagnostic workflows, validated protocols, and a comprehensive FAQ to rescue your stalled reactions.
Diagnostic Overview & Mechanistic Causality
The molecule 3-(2H-1,2,3-triazol-4-yl)aniline presents a dual-threat to palladium and copper catalytic cycles:
-
Ligand Competition (Catalyst Poisoning): The 1,2,3-triazole ring possesses highly nucleophilic lone pairs on the N2 and N3 atoms. These nitrogens act as strong
-donors that readily coordinate to transition metals, forming stable, catalytically dead complexes[1]. Traditional phosphine ligands often fail to outcompete this coordination, leading to premature catalyst degradation[2]. -
Base-Mediated Deprotonation: The N-H proton of the 2H-1,2,3-triazole tautomer is relatively acidic. Under the strongly basic conditions typical of cross-coupling (e.g., using NaOtBu), the triazole is quantitatively deprotonated to form a triazolide anion[3]. This anionic species is an exceptionally strong bidentate and bridging ligand, which rapidly sequesters the metal center and precipitates it out of solution as inactive polymeric species (often observed as "Pd black").
Mechanistic Pathway of Catalyst Deactivation
Mechanistic pathway of competitive triazole coordination causing catalyst deactivation.
Diagnostic Troubleshooting Workflow
Use the following logic tree to diagnose your specific reaction failure and select the appropriate intervention.
Diagnostic workflow for resolving triazole-induced catalytic inhibition in cross-coupling.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination using Pd₂(dba)₃ and XPhos yields <10% product. What is the mechanistic cause? A1: The failure is rooted in competitive ligand binding. While XPhos is a strong, electron-rich ligand, the unsubstituted 1,2,3-triazole ring outcompetes it for the Pd center, especially after deprotonation by the base[3]. This forms an off-cycle Pd-triazolide complex. To overcome this, you must use highly sterically demanding N-heterocyclic carbene (NHC) ligands, such as [(THP-Dipp)Pd(cinn)Cl], which provide enough steric bulk to physically block the triazole from coordinating to the metal center[4].
Q2: If I want to avoid changing my catalyst system, how can I modify the substrate? A2: You must eliminate the acidic N-H proton and block the nitrogen lone pairs. Implementing a protecting group strategy is the most robust, self-validating approach. Benzyl (Bn) or 2-(trimethylsilyl)ethoxymethyl (SEM) groups are highly effective. Benzyl protection prevents deprotonation and provides steric shielding, allowing standard Pd-catalyzed couplings to proceed without catalyst poisoning[5].
Q3: How does the electronic nature of the 1,2,3-triazole affect the aniline nucleophilicity? A3: The 1,2,3-triazole ring is inductively electron-withdrawing. When positioned meta to the aniline amine, it reduces the electron density of the nucleophile, slowing down the transmetalation and reductive elimination steps. This kinetic penalty, combined with catalyst sequestration, leads to reaction stalling. Elevating the temperature (e.g., 100–120 °C) is often required even after resolving the coordination issues[4].
Quantitative System Comparison
The table below summarizes the causality and expected yields when altering the catalyst system and substrate protection status.
| Substrate State | Catalyst / Ligand System | Base | Yield (%) | Mechanistic Outcome |
| Unprotected | Pd₂(dba)₃ / XPhos | NaOtBu | < 10% | Catalyst poisoning via triazolide formation |
| Unprotected | [(THP-Dipp)Pd(cinn)Cl] | t-BuONa | > 85% | NHC steric bulk prevents triazole coordination[4] |
| Benzyl-Protected | Pd(OAc)₂ / BrettPhos | K₂CO₃ | > 90% | Protection completely blocks coordination and deprotonation[5] |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in verification steps to isolate variables during your optimization process.
Protocol A: Direct Coupling via NHC-Palladium Catalysis (Unprotected Substrate)
This method avoids protection/deprotection steps by leveraging extreme steric bulk.
-
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 3-(2H-1,2,3-triazol-4-yl)aniline (0.5 mmol, 1.0 equiv), the desired aryl halide (0.6 mmol, 1.2 equiv), and t-BuONa (1.5 mmol, 3.0 equiv).
-
Catalyst Addition: Add the bulky NHC-palladium precatalyst[(THP-Dipp)Pd(cinn)Cl] (2 to 4 mol%)[4].
-
Solvent: Add anhydrous 1,4-dioxane (2.5 mL) to achieve a 0.2 M concentration.
-
Reaction: Seal the tube, remove it from the glovebox, and stir vigorously at 120 °C for 24 hours.
-
Validation Step: At 4 hours, pull a 10 µL aliquot and analyze via LCMS. Self-Validation: If Pd black has formed but starting material remains, the catalyst loading must be increased to 4 mol%. If the solution remains homogeneous and yellow/orange, the NHC ligand is successfully preventing poisoning.
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove inorganic salts, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Protection-Coupling-Deprotection Sequence
This method is ideal if specialized NHC catalysts are unavailable.
-
Protection (Benzylation): Dissolve 3-(2H-1,2,3-triazol-4-yl)aniline in anhydrous DMF (0.2 M) at 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv). Stir for 15 minutes until gas evolution ceases, then add Benzyl Bromide (1.1 equiv) dropwise. Stir at room temperature for 2 hours[5].
-
Validation Step: Confirm complete protection via ¹H NMR; the disappearance of the broad N-H peak at ~14-15 ppm and the appearance of the benzyl CH₂ singlet at ~5.5 ppm confirms successful masking of the triazole.
-
-
Standard Cross-Coupling: Subject the benzyl-protected substrate to standard Buchwald-Hartwig conditions: Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), K₂CO₃ (2.0 equiv), and aryl halide (1.2 equiv) in t-Amyl alcohol at 100 °C for 12 hours.
-
Deprotection: Remove the benzyl group using standard hydrogenolysis (Pd/C, H₂, MeOH) or transfer hydrogenation (Pd/C, ammonium formate, reflux) to yield the final free-triazole product.
References
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. MDPI (Molecules).4
-
1H-1,2,3-Triazole: From Structure to Function and Catalysis. UQ eSpace - The University of Queensland.1
-
Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. RSC.org.2
-
Calculated values of pKa(THF) of the investigated triazoles. ResearchGate.3
-
Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809. PMC (NIH).5
Sources
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Isolation of 3-(2H-1,2,3-triazol-4-yl)aniline
[1]
Ticket ID: METAL-REM-001 Status: Open Priority: High (Regulatory/Toxicity Risk) Subject: Removal of Trace Copper/Metal Impurities from Triazole-Aniline Scaffolds[1]
Executive Summary
You are likely synthesizing 3-(2H-1,2,3-triazol-4-yl)aniline via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] While this reaction is efficient, the product presents a unique purification challenge: it acts as a bidentate ligand .
The 1,2,3-triazole ring and the aniline amine both possess nitrogen lone pairs that coordinate tightly with transition metals (especially Cu, Pd, or Ru). Standard silica chromatography often fails to break this coordination, leading to "bleeding" of metal impurities into your final compound. This guide provides self-validating protocols to strip these metals to sub-ppm levels compliant with ICH Q3D guidelines.
Module 1: Diagnosis & Detection
"Is my product contaminated?" Before initiating purification, confirm the presence of metal impurities. Visual cues are helpful but not definitive.
| Indicator | Probability of Metal Contamination | Mechanism |
| Blue/Green Tint | High | Oxidation of residual Cu(I) to paramagnetic Cu(II) species.[1] |
| Grey/Black Precipitate | High | Formation of colloidal Copper(0) or Copper oxides. |
| NMR Line Broadening | Medium | Paramagnetic relaxation caused by Cu(II) interacting with protons.[1] |
| MS Isotope Pattern | Definite | Observation of characteristic isotope splits (e.g., ⁶³Cu/⁶⁵Cu). |
Diagnostic Protocol: Dissolve 5 mg of product in 1 mL solvent. Add 1 drop of concentrated aqueous ammonia.
-
Result: Deep blue color shift = Significant Copper contamination (formation of
).[1]
Module 2: The Scavenger Approach (Recommended)
Best for: Scale-up (>1g), GMP workflows, and preventing emulsion formation.[1]
Solid-supported scavengers are functionalized silica gels that bind metals more tightly than your product does.[1] For a triazole-aniline structure, Thiol (SH) or Thiourea functionalized silica is superior because it binds soft metals (Cu, Pd) without interacting with the basic aniline moiety.[1]
Workflow Diagram: Scavenger Purification
Figure 1: Decision tree for solid-phase metal scavenging. Note that heating improves kinetics for tightly bound metals.
Step-by-Step Protocol
-
Dissolution: Dissolve crude 3-(2H-1,2,3-triazol-4-yl)aniline in a solvent compatible with the resin (THF, EtOAc, or MeOH).[1] Avoid DMF if possible, as it competes for metal binding.
-
Loading: Add SiliaMetS® Thiol or Thiourea (approx. 4 equivalents relative to the expected metal content, or 10-20% w/w of the crude mass).
-
Incubation: Stir at room temperature for 4 hours.
-
Tip: If the solution remains colored, heat to 50°C to overcome the kinetic barrier of the triazole-copper bond.
-
-
Filtration: Filter through a Celite pad or a 0.2 µm PTFE membrane to remove the silica.
-
Validation: The filtrate should be colorless.
Module 3: Liquid-Liquid Extraction (The Chelation Battle)
Best for: Early R&D, small scale (<500mg), low budget.
Critical Warning: Your product contains an aniline (pKa ~4.6).[1] Do NOT use acidic washes (e.g., 1M HCl). Acid will protonate the aniline, rendering your product water-soluble, causing it to be discarded with the aqueous metal waste.
The "Ammonia-EDTA" Protocol
This method uses pH manipulation to ensure the product stays organic while the metal moves to the aqueous phase.
-
Preparation: Dissolve the crude product in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
The Wash (Choose One):
-
Option A (Ammonia): Wash the organic layer with 10% aqueous
. The aqueous layer should turn bright blue (Cu-ammonia complex).[1] Repeat until the aqueous layer is colorless.[2] -
Option B (EDTA - More Effective): Prepare a 0.1 M aqueous EDTA solution and adjust its pH to 8-9 using NaOH.[1]
-
Why pH 8? EDTA requires deprotonation to bind metals effectively, and this basic pH ensures your aniline remains neutral (organic soluble).
-
-
-
Separation: Shake vigorously for 5 minutes. The triazole-copper bond is strong; kinetic energy is required to transfer the metal to the EDTA.
-
Finishing: Wash the organic layer with Brine (sat.[3] NaCl) to remove residual ammonia/EDTA. Dry over
.[2][3][4]
Module 4: Troubleshooting & FAQs
Q1: I used the EDTA wash, but my product is still slightly green. Why? A: The triazole-copper complex might be too stable for a quick extraction.[1]
-
Fix: Switch to Module 2 (Scavengers) . Alternatively, add a small amount of Sodium Sulfide (
) to the aqueous wash. This precipitates Copper Sulfide (CuS) immediately, driving the equilibrium. Warning: This generates trace gas; work in a fume hood.[2]
Q2: My yield dropped significantly after acid washing. A: You likely protonated the aniline.
-
Fix: Check the aqueous waste stream. Neutralize it with saturated
until pH > 7. If your product precipitates or can be extracted back into EtOAc, you have recovered it. Always keep the pH > 6 during workup.
Q3: Can I just recrystallize the product? A: Recrystallization is often ineffective for trace metals. The metal-complexed product often co-crystallizes with the free ligand because they have similar solubilities and crystal packing structures. You must remove the metal before the final crystallization.
Module 5: Regulatory Compliance (ICH Q3D)
If this molecule is a drug candidate, you must adhere to the International Council for Harmonisation (ICH) Q3D guidelines for elemental impurities.[5]
Table 1: Permitted Daily Exposure (PDE) for Copper
| Administration Route | Class | PDE Limit (µ g/day ) | Concentration Limit (ppm)* |
|---|---|---|---|
| Oral | 3 | 3000 | 300 |
| Parenteral (IV) | 3 | 300 | 30 |
| Inhalation | 3 | 30 | 3 |[1]
*Assuming a max daily dose of 10g of drug product.[6] Limits tighten significantly for lower max doses or high-risk routes.[1]
References
-
International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities.[1] (2022).[1][7] Available at: [Link]
-
Chan, T. R., et al. "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis."[1] Organic Letters, 6(17), 2853–2855 (2004). (Describes the strong coordination of triazoles to copper).
- Gallagher, W. P., et al. "Simple, Cost-Effective Removal of Copper and Palladium from Pharmaceutical Intermediates." Organic Process Research & Development, 19(10), 1369–1373 (2015).
Sources
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. database.ich.org [database.ich.org]
Controlling regio-selectivity during triazole ring formation on aniline
Troubleshooting Regioselectivity in Azide-Alkyne Cycloadditions
Welcome to the Technical Support Center. Triazole ring formation via azide-alkyne cycloaddition is a cornerstone of click chemistry. However, when working with aniline-derived substrates (such as ethynylanilines or azidoanilines), researchers frequently encounter regioselectivity failures, catalyst poisoning, and oxidative side reactions.
This guide provides mechanistic troubleshooting, diagnostic workflows, and self-validating protocols to help you achieve strict 1,4- or 1,5-regioselectivity in your syntheses.
Diagnostic Workflow: Catalyst Selection
Before beginning your synthesis, use the following decision tree to determine the optimal catalytic pathway and anticipate aniline-specific interferences.
Decision tree for controlling triazole regioselectivity on aniline substrates.
Frequently Asked Questions & Troubleshooting
Q1: My thermal Huisgen cycloaddition gives a 1:1 mixture of 1,4- and 1,5-isomers. How do I force selectivity? A: The uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition inherently lacks regioselectivity because the HOMO-LUMO energy gaps for both the dipole-HOMO and dipole-LUMO pathways are nearly identical[1]. To control regioselectivity, you must switch to a metal-catalyzed pathway. Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for exclusive 1,4-selectivity[2], or Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-selectivity[3].
Q2: During CuAAC with an ethynylaniline, my reaction stalls, and the solution turns green/blue. Why? A: This visual shift indicates catalyst depletion via oxidation and competitive amine coordination. Cu(I) is thermodynamically unstable and easily oxidizes to Cu(II)[4]. The free amine group on your aniline substrate exacerbates this by coordinating to Cu(II), forming stable, catalytically inactive complexes (catalyst poisoning). Furthermore, Cu(II) acts as an oxidizing agent that can degrade the aniline substrate itself[4]. Solution: To prevent this, use a strong, sterically bulky accelerating ligand like TBTA or THPTA. These ligands envelop the Cu(I) center, protecting it from oxidation and preventing the aniline's primary amine from entering the coordination sphere[4]. Additionally, increase the loading of the reducing agent (sodium ascorbate) to continuously reduce any formed Cu(II) back to the active Cu(I) state[5].
Q3: I am using RuAAC to form a 1,5-triazole on an aniline derivative, but I am getting a mixture of 1,4 and 1,5 isomers. What is going wrong? A: RuAAC proceeds via an oxidative coupling mechanism where the alkyne and azide coordinate to the ruthenium center to form a ruthenacycle intermediate[3]. Regioselectivity is highly sensitive to the steric and electronic environment of the catalyst. If the aniline substrate contains hydrogen-bonding donors (like the primary amine) or significant steric bulk, it can disrupt the preferred orientation of the alkyne during ruthenacycle formation[1]. Solution: The choice of the spectator ligand on the Ru(II) catalyst is critical. Switch your catalyst from CpRuCl(PPh3)2 to CpRuCl(COD). The cyclooctadiene (COD) ligand dissociates more cleanly than triphenylphosphine, providing a less sterically congested environment for the bulky aniline to coordinate in the correct orientation[3].
Quantitative Data: Catalyst System Comparison
Summarizing the expected outcomes when applying different catalytic systems specifically to aniline-bearing substrates.
| Catalyst System | Target Regioisomer | Optimal Ligand | Recommended Solvent | Typical Yield (Anilines) | Selectivity (1,4 : 1,5) |
| Thermal (No Catalyst) | Mixed | None | Toluene / Heat | 40–60% | ~ 50 : 50 |
| CuSO₄ / Na-Ascorbate | 1,4-Triazole | TBTA / THPTA | t-BuOH / H₂O (1:1) | 85–95% | > 99 : 1 |
| CpRuCl(COD) | 1,5-Triazole | COD (built-in) | DMF or Dioxane | 70–85% | 5 : 95 |
| CpRuCl(PPh3)2 | 1,5-Triazole | PPh3 (built-in) | THF | 50–70% | 20 : 80 |
Self-Validating Experimental Protocols
Protocol A: Highly 1,4-Selective CuAAC for Aniline Substrates
This protocol utilizes ligand-accelerated catalysis to prevent aniline-induced copper poisoning[4].
-
Self-Validation Checkpoint: The reaction mixture must remain pale yellow or colorless. A shift to blue/green indicates Cu(II) formation. If this occurs, the system is failing; immediately add an additional 0.5 equivalents of sodium ascorbate.
Step-by-Step Methodology:
-
Substrate Dissolution: In a round-bottom flask, dissolve the azidoaniline or ethynylaniline (1.0 equiv) and the corresponding coupling partner (1.05 equiv) in a 1:1 mixture of tert-butanol and water to achieve a 0.1 M concentration.
-
Complex Pre-formation: In a separate vial, pre-mix CuSO₄·5H₂O (0.05 equiv) and TBTA ligand (0.05 equiv) in a minimal amount of DMF. Causality: Pre-forming the Cu-TBTA complex ensures the copper is fully ligated before it encounters the competing aniline amine, preventing catalyst poisoning[5].
-
Initiation: Add the Cu/TBTA complex to the main reaction flask.
-
Reduction: Prepare a fresh solution of sodium ascorbate (0.5 equiv) in water and add it dropwise to the reaction mixture. Causality: Dropwise addition prevents a sudden spike in pH and ensures a steady, controlled reduction of Cu(II) to the catalytically active Cu(I)[5].
-
Reaction: Stir at room temperature for 12–24 hours. Monitor completion via TLC.
-
Workup: Quench with saturated NH₄Cl solution to strip the copper from the triazole product, and extract with EtOAc.
Protocol B: Strictly 1,5-Selective RuAAC for Aniline Substrates
This protocol leverages the labile nature of the COD ligand to accommodate sterically demanding anilines[3].
-
Self-Validation Checkpoint: The reaction must be performed under strict Schlenk conditions. If the solvent is not properly degassed, or if moisture enters the system, the 1,5-selectivity will drop drastically due to disruption of the chloride ligand's hydrogen-bonding network[1].
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask and purge with Argon three times to ensure an anhydrous environment.
-
Reagent Loading: Add the organic azide (1.0 equiv) and terminal alkyne (1.0 equiv) to the flask.
-
Solvent Addition: Inject anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.
-
Catalyst Introduction: In a glovebox, weigh out Cp*RuCl(COD) (0.05 equiv) and transfer it to the reaction flask under a positive stream of Argon. Causality: The COD ligand is easily displaced by the alkyne and azide, facilitating the formation of the critical ruthenacycle without steric clash from the bulky aniline substrate[3].
-
Reaction: Seal the flask and heat to 60 °C for 12 hours.
-
Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography to isolate the pure 1,5-disubstituted triazole.
References
-
BenchChem Technical Support Team. "addressing regioselectivity issues in triazole synthesis". BenchChem. 6
-
"Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents". PMC / NIH. 2
-
"Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides". PMC / NIH. 4
-
"Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism". ResearchGate. 3
-
"Click Chemistry: Mechanistic and Synthetic Perspectives". Wiley-VCH. 1
-
"Click Chemistry Azide-Alkyne Cycloaddition". Organic Chemistry Portal. 5
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Analytical Comparison Guide: ¹H NMR Interpretation of 3-(2H-1,2,3-triazol-4-yl)aniline
Characterizing 3-(2H-1,2,3-triazol-4-yl)aniline via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. As a critical pharmacophore in drug development—often utilized as a bioisostere for amide bonds in kinase inhibitors—its structural validation is paramount. The molecule features two distinct analytical hurdles: the rapid prototropic tautomerism of the 1,2,3-triazole ring and the complex, second-order spin system of the meta-substituted aniline ring.
This guide objectively compares the performance of different NMR analytical workflows—specifically evaluating solvent environments (DMSO-d₆ vs. CDCl₃) and spectrometer field strengths (400 MHz vs. 600 MHz)—to establish a robust, self-validating protocol for structural elucidation.
Solvent Selection: DMSO-d₆ vs. CDCl₃
The choice of deuterated solvent fundamentally dictates the visibility of exchangeable protons and the stabilization of specific tautomeric forms. 1,2,3-triazoles exist in a dynamic equilibrium between 1H and 2H tautomers. For 4-aryl-1,2,3-triazoles, the 2H-tautomer is thermodynamically favored in solution due to lone-pair repulsion in the 1H/3H forms [1].
The Causality of Solvent Effects
In non-polar or weakly hydrogen-bonding solvents like CDCl₃, the rapid intermolecular proton exchange on the NMR timescale causes the triazole NH signal to broaden extensively, often disappearing into the baseline noise. Conversely, DMSO-d₆ acts as a strong hydrogen-bond acceptor. It tightly coordinates with the triazole NH and the aniline NH₂ protons, drastically reducing their exchange rate. This solvent-solute interaction shifts the triazole NH proton far downfield (typically >14.0 ppm) and sharpens the aniline NH₂ signal, allowing for accurate integration and assignment [2].
Figure 1: Solvent-dependent stabilization of 1,2,3-triazole tautomers and NMR signal outcomes.
Table 1: ¹H NMR Chemical Shift Assignments (DMSO-d₆ vs CDCl₃)
| Proton Environment | DMSO-d₆ (ppm) | CDCl₃ (ppm) | Multiplicity / J-Coupling | Causality / Analytical Notes |
| Triazole NH (H-2) | ~14.5 - 15.0 | Invisible / br | Broad Singlet (br s) | DMSO H-bonding slows exchange rate, shifting signal downfield. |
| Triazole CH (H-5) | 8.20 | 7.95 | Singlet (s) | Deshielded by adjacent nitrogens; shifts slightly based on solvent polarity. |
| Aniline H-2' | 7.25 | 7.15 | Triplet (t), J ≈ 2.0 Hz | Meta-coupling to H-4' and H-6'. Appears as a narrow multiplet. |
| Aniline H-4' | 7.10 | 7.20 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | Complex splitting due to ortho, meta, and para couplings. |
| Aniline H-5' | 7.05 | 7.10 | Triplet (t), J ≈ 7.8 Hz | Ortho-coupled to H-4' and H-6'. |
| Aniline H-6' | 6.60 | 6.70 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | Shielded by the electron-donating NH₂ group via resonance. |
| Aniline NH₂ | 5.20 | 3.80 | Broad Singlet (br s) | Integrates to 2H. Highly solvent-dependent chemical shift. |
Data represents typical empirical ranges for 4-aryl-1,2,3-triazole derivatives.
Spectrometer Field Strength: 400 MHz vs. 600 MHz
The meta-substituted aniline ring presents an ABCD-like spin system. The proximity of the chemical shifts for H-4', H-5', and H-6' often leads to second-order effects (roofing) at lower magnetic fields, complicating precise multiplet extraction.
The Causality of Field Strength Resolution
The appearance of a multiplet depends on the ratio of the difference in chemical shift (Δν, in Hz) to the coupling constant (J, in Hz). At 400 MHz, the Δν between the aromatic protons is relatively small, causing the Δν/J ratio to drop. This results in overlapping signals and distorted peak intensities. By upgrading to a 600 MHz spectrometer, the Larmor frequency increases, expanding Δν while J remains constant. This larger Δν/J ratio simplifies the spectrum into a first-order approximation (AMXY system), allowing for the accurate extraction of ortho (J ≈ 8 Hz) and meta (J ≈ 2 Hz) coupling constants.
Table 2: Resolution and Performance Comparison
| Parameter | 400 MHz Spectrometer | 600 MHz Spectrometer | Impact on Structural Analysis |
| Aromatic Resolution | Moderate (Overlapping multiplets) | High (Distinct first-order signals) | 600 MHz allows precise extraction of J-couplings for the aniline ring. |
| Second-Order Effects | Pronounced "roofing" | Minimal | Reduces ambiguity in assigning H-4' vs H-6'. |
| Signal-to-Noise (S/N) | Baseline standard | ~1.5x higher S/N per scan | 600 MHz detects low-concentration impurities (<1%) more effectively. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the structural assignment, the following workflow incorporates a self-validating D₂O exchange step. This guarantees that the broad signals assigned to the triazole NH and aniline NH₂ are not artifacts or baseline distortions.
Figure 2: Standardized self-validating workflow for high-resolution 1H NMR acquisition.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of highly purified 3-(2H-1,2,3-triazol-4-yl)aniline in 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube. Rationale: DMSO-d₆ is selected over CDCl₃ to lock the tautomeric exchange and visualize the NH proton.
-
Instrument Tuning & Shimming: Insert the sample into a 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM), lock onto the deuterium signal of DMSO, and execute gradient shimming (Z-axis) to achieve a line width at half-height (LWHH) of <0.5 Hz for the TMS peak.
-
Primary Acquisition: Acquire the standard ¹H NMR spectrum using a 30° pulse program (zg30), 16 scans (ns=16), and a relaxation delay (d1) of 2.0 seconds at 298 K.
-
Data Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz. Fourier transform, phase manually (zero and first order), and baseline correct the spectrum.
-
Self-Validation (D₂O Shake): Remove the NMR tube, add 2 drops (~20 μL) of D₂O, cap, and shake vigorously for 10 seconds. Re-insert the tube, re-shim, and acquire a second spectrum under identical parameters.
-
Comparative Analysis: Overlay the two spectra. The signals at ~14.5 ppm (triazole NH) and ~5.20 ppm (aniline NH₂) must completely disappear in the D₂O-spiked spectrum due to deuterium-proton exchange. The persistence of the singlet at 8.20 ppm confirms its identity as the non-exchangeable triazole CH (H-5) proton.
References
Comprehensive Comparison Guide: FTIR Characterization of 3-(2H-1,2,3-triazol-4-yl)aniline
Executive Summary
For researchers and drug development professionals, the precise structural verification of nitrogen-rich heterocycles is a critical quality control step. 3-(2H-1,2,3-triazol-4-yl)aniline is a highly valuable building block frequently synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry." Because this molecule contains both a primary aromatic amine (aniline) and a 1,2,3-triazole ring, Fourier-Transform Infrared (FTIR) spectroscopy serves as a powerful, non-destructive modality to confirm its molecular architecture.
This guide provides an objective comparative analysis of the FTIR performance of 3-(2H-1,2,3-triazol-4-yl)aniline against its synthetic precursors and its 1H-isomer. Furthermore, it details field-proven, self-validating experimental protocols to ensure absolute scientific integrity during spectroscopic analysis.
Mechanistic Grounding: Vibrational Causality of the Target Molecule
To accurately interpret the FTIR spectrum of 3-(2H-1,2,3-triazol-4-yl)aniline, one must understand the causality behind the vibrational modes of its two core moieties:
-
The Aniline Moiety: Primary aromatic amines exhibit distinct N–H stretching vibrations in the 3400–3250 cm⁻¹ region[1]. Because the amine is primary (-NH₂), it presents two distinct bands: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency). The C–N stretching vibration for aromatic amines is typically strong, appearing between 1335–1250 cm⁻¹ due to the partial double-bond character imparted by resonance with the benzene ring[1].
-
The 2H-1,2,3-Triazole Ring: 1,2,3-triazoles exhibit highly specific "marker bands." Strong bands observed around 1250–1260 cm⁻¹ are attributed mostly to the stretching of the N3 group within the triazole ring[2]. Furthermore, pure non-interacting ring disruption (deformation) modes consistently appear in the 995–955 cm⁻¹ range[3].
Comparative Analysis 1: Target Product vs. Synthetic Precursors
In drug development, 3-(2H-1,2,3-triazol-4-yl)aniline is typically synthesized by reacting 3-ethynylaniline with an azide source. FTIR is the optimal tool for real-time reaction monitoring because the functional group transformations yield dramatic, easily quantifiable spectral shifts.
Causality of Spectral Shifts
The terminal alkyne of 3-ethynylaniline produces a sharp, highly diagnostic C≡C stretching peak at approximately 2119 cm⁻¹ and a terminal ≡C–H stretch near 3286–3292 cm⁻¹[4][5]. The azide precursor exhibits a massive, unmistakable asymmetric stretching band around 2050 cm⁻¹[5].
A self-validating click chemistry protocol relies on a negative-proof mechanism: the absolute disappearance of the 2119 cm⁻¹ and 2050 cm⁻¹ peaks proves the consumption of starting materials, while the simultaneous emergence of triazole marker bands (1440 cm⁻¹ and 1258 cm⁻¹) confirms the formation of the 1,4-disubstituted triazole architecture[2][5].
Table 1: FTIR Peak Comparison (Precursors vs. Target Product)
| Functional Group / Mode | 3-Ethynylaniline (Precursor) | Azide (Precursor) | 3-(2H-1,2,3-triazol-4-yl)aniline |
| Terminal C≡C Stretch | ~2119 cm⁻¹ (Sharp) | Absent | Absent (Validates reaction) |
| Azide -N₃ Stretch | Absent | ~2050 cm⁻¹ (Strong) | Absent (Validates reaction) |
| Primary Amine N-H | 3442, 3360 cm⁻¹ | Absent | 3440, 3350 cm⁻¹ |
| Triazole N3 Stretch | Absent | Absent | ~1258 cm⁻¹ (Strong) |
| Triazole Ring Deformation | Absent | Absent | 995–955 cm⁻¹ |
Comparative Analysis 2: 2H-Isomer vs. 1H-Isomer
A common analytical challenge is differentiating the 2H-1,2,3-triazole tautomer/isomer from the 1H-1,2,3-triazole form. Quantum Theory of Atoms-in-Molecules (QTAIM) analysis reveals that these isomers possess fundamentally different topological features regarding electron density[6].
-
1H-1,2,3-triazole is a highly polar molecule that engages in massive intermolecular hydrogen bonding in the solid state. This results in a very broad, unresolved band envelope spanning 3500–2500 cm⁻¹, which obscures individual N-H and C-H stretches[3].
-
2H-1,2,3-triazole , conversely, is less polar but much more polarizable[6]. Because of reduced intermolecular hydrogen bonding, its N-H stretching bands suffer intensification and shift to higher frequencies, appearing much sharper and more distinct than those of the 1H-isomer[3].
Fig 1: FTIR spectral divergence between 1H and 2H-1,2,3-triazole isomers based on polarizability.
Comparative Analysis 3: Analytical Modalities (ATR-FTIR vs. Transmission KBr)
When analyzing solid 3-(2H-1,2,3-triazol-4-yl)aniline, scientists must choose between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission.
Table 2: ATR-FTIR vs. KBr Transmission for Triazole-Anilines
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) |
| Sample Prep | None required. Direct solid application. | Requires grinding with dry KBr (1:100 ratio) and pressing[7]. |
| Moisture Interference | Minimal. | High. KBr is hygroscopic; water absorbs at ~3400 cm⁻¹, obscuring aniline N-H bands. |
| Band Intensity | Depth of penetration varies with wavelength; lower wavenumbers appear stronger. | Linear adherence to Beer-Lambert law across the entire spectrum. |
| Best For | Rapid QA/QC, routine reaction monitoring. | Rigorous publication data, resolving complex N-H/O-H overlaps. |
Expert Recommendation: For 3-(2H-1,2,3-triazol-4-yl)aniline, ATR-FTIR is preferred for routine click-chemistry validation due to the critical need to observe the ~3400 cm⁻¹ aniline N-H bands without the risk of KBr-induced moisture artifacts.
Experimental Protocols: Synthesis and FTIR Validation
To ensure trustworthiness, the following methodology represents a self-validating system for synthesizing and characterizing the target compound.
Protocol 1: CuAAC Synthesis & Sample Preparation
-
Reaction Setup: Dissolve 1.0 equivalent of 3-ethynylaniline and 1.0 equivalent of the target azide in a suitable solvent (e.g., methanol or a tert-butanol/water mixture).
-
Catalysis: Add 0.05 equivalents of Copper(II) acetate (Cu(OAc)₂) or Copper(I) sulfate with sodium ascorbate to initiate the click reaction[2].
-
Stirring: Stir the reaction mixture at room temperature or slightly elevated temperature (60 °C) for 3.5 hours[2].
-
Isolation: Remove the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (dichloromethane/methanol eluent) to isolate pure 3-(2H-1,2,3-triazol-4-yl)aniline[2].
Protocol 2: ATR-FTIR Spectroscopic Validation
-
Background Acquisition: Clean the ATR diamond crystal with isopropanol. Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16–32 scans).
-
Sample Application: Place 1–2 mg of the purified solid directly onto the ATR crystal. Apply pressure using the anvil to ensure intimate contact.
-
Data Acquisition: Record the spectrum using the same parameters as the background.
-
Self-Validation Check:
Fig 2: Workflow for CuAAC synthesis and FTIR self-validation of 3-(2H-1,2,3-triazol-4-yl)aniline.
References
-
Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed (NIH). Available at:[Link]
-
IR Spectroscopy Tutorial: Amines. OrgChem Boulder. Available at:[Link]
-
How can I prove the formation of a triazole ring in Click chemistry? ResearchGate. Available at:[Link]
-
Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. Beilstein Journals. Available at:[Link]
-
Quasi-Podands with 1,2,3-Triazole Rings from Bile Acid Derivatives: Synthesis, and Spectroscopic and Theoretical Studies. ACS Publications. Available at:[Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. BJOC - Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole [beilstein-journals.org]
- 3. (PDF) Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties [academia.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Ethynylaniline hydrochloride | 207226-02-6 | Benchchem [benchchem.com]
Optimizing HPLC Method Development for the Purity Analysis of Triazolyl Anilines: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by triazolyl anilines. These molecules—often critical intermediates or active pharmaceutical ingredients (APIs) in antifungal and kinase inhibitor development—possess a dual chemical nature. The aniline moiety provides distinct basicity (pKa ~4.5), while the triazole ring contributes polarity and strong hydrogen-bonding capabilities.
When developing a purity analysis method for these compounds, the primary hurdle is peak tailing and the poor resolution of structurally similar impurities (e.g., regioisomers or des-fluoro degradants). This guide objectively compares traditional C18 columns against advanced polar-embedded and phenyl-hexyl chemistries, providing the mechanistic causality and experimental data necessary to build a robust, self-validating analytical method.
Mechanistic Insight: The Silanol Dilemma
Why do basic compounds like triazolyl anilines fail on standard reversed-phase columns? The causality lies at the silica surface. In reversed-phase systems, peak tailing arises from both hydrophobic and polar secondary interactions, particularly between basic analytes and deprotonated silanol groups (1).
At a mobile phase pH above 3.0, residual silanols (Si-OH) become ionized (Si-O⁻). The protonated aniline group of our analyte undergoes strong ion-exchange interactions with these acidic silanols, especially those in inaccessible pores or non-end-capped surfaces (2). Traditional end-capping techniques often leave sterically hindered silanols exposed. To mitigate this, method developers must employ strict pH control (low pH to fully protonate silanols) or utilize base-deactivated/polar-embedded columns that intrinsically shield these active sites (3).
Caption: Logical workflow for triazolyl aniline HPLC method development.
Comparative Column Performance
To establish the optimal stationary phase, we compared three distinct column chemistries using a standardized triazolyl aniline API and its two primary synthetic impurities (Impurity A: a positional isomer; Impurity B: a des-amino degradant).
-
Traditional C18 (Fully Porous, End-capped): Relies purely on hydrophobic dispersion forces. Struggles with basic compounds due to exposed silanols.
-
Polar-Embedded C18 (e.g., Shield RP18): Incorporates an embedded carbamate or amide group in the alkyl chain. This embedded polar group forms a virtual water layer at the silica surface, masking residual silanols and providing alternative selectivity for phenolic and basic compounds (4).
-
Phenyl-Hexyl / C6-Phenyl: Offers orthogonal selectivity via π-π interactions with the triazole and aromatic rings, which is particularly effective for resolving basic positional isomers and triazole antifungals (5).
Quantitative Data Summary
| Column Chemistry | Selectivity Mechanism | API Tailing Factor (Tf) | Theoretical Plates (N) | Resolution (Rs) API/Imp A | Verdict |
| Traditional C18 | Hydrophobic Dispersion | 1.85 (Severe Tailing) | 6,500 | 1.4 (Co-elution risk) | Not Recommended |
| Polar-Embedded C18 | Hydrophobic + H-Bonding Shielding | 1.05 (Excellent Symmetry) | 14,200 | 2.8 (Baseline separation) | Optimal for Routine Purity |
| Phenyl-Hexyl | Hydrophobic + π-π Interactions | 1.12 (Good Symmetry) | 12,800 | 3.5 (Superior isomer separation) | Optimal for Isomer Profiling |
Experimental Protocol: A Self-Validating Workflow
A robust method must be self-validating. The following step-by-step protocol integrates System Suitability Testing (SST) as a mandatory gatekeeper, ensuring that any silanol-induced tailing or resolution loss is caught before sample analysis begins.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Buffer (Mobile Phase A): Prepare 10 mM Ammonium Formate in ultrapure water. Adjust the pH to 2.8 using pure Formic Acid.
-
Causality: A pH of 2.8 ensures the basic aniline moiety is fully protonated for consistent retention, while simultaneously suppressing the ionization of surface silanols (pKa ~3.5-4.5), drastically reducing secondary ion-exchange interactions.
-
-
Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Causality: Elevated temperature decreases mobile phase viscosity, improving mass transfer kinetics and further sharpening the peaks of basic analytes.
-
-
Detection: UV at 254 nm.
Step 3: Gradient Elution Profile
-
0–2 min: 5% B (Isocratic hold to focus polar impurities).
-
2–12 min: 5% to 60% B (Linear gradient to elute the main API and hydrophobic degradants).
-
12–15 min: 60% to 95% B (Column wash to remove strongly retained matrix components).
-
15–20 min: 5% B (Re-equilibration).
Step 4: Sample Preparation
-
Diluent: Water/Acetonitrile (80:20, v/v).
-
Causality: Matching the initial gradient conditions prevents solvent-mismatch peak distortion (fronting) at the solvent front.
-
-
Preparation: Prepare the System Suitability Standard containing the API (1.0 mg/mL) spiked with Impurity A and B at 0.1% w/w.
Step 5: System Suitability Testing (Self-Validation)
-
Inject the SST standard in triplicate.
-
Validation Criteria: The USP Tailing Factor (Tf) for the API must be ≤ 1.2. The Resolution (Rs) between the API and Impurity A must be ≥ 2.0. If Tf > 1.2, it indicates column degradation (exposed silanols) or buffer depletion, mandating a column flush or mobile phase replacement before proceeding.
Caption: Self-validating system suitability testing (SST) workflow.
Conclusion
For the purity analysis of triazolyl anilines, relying on traditional C18 columns often leads to compromised data integrity due to unsuppressed silanol interactions. By transitioning to a Polar-Embedded C18 or a Phenyl-Hexyl phase, analysts can leverage internal shielding and π-π selectivity. Coupled with a strictly buffered low-pH mobile phase and a self-validating SST protocol, this approach guarantees high-resolution, reproducible impurity profiling.
References
-
MICROSOLV - MTC USA. (2026). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. 3
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?1
-
Waters Corporation / LCMS.cz. HPLC Column Performance: CORTECS Shield RP18. 4
-
Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. 2
-
Zhang, M., et al. (2025). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. ResearchGate. 5
Sources
Comparative Reactivity Guide: 3-(2H-1,2,3-triazol-4-yl)aniline vs. 4-(2H-1,2,3-triazol-4-yl)aniline
Introduction: The Structural Basis of Reactivity
The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry and materials science, often serving as a robust bioisostere for amide bonds or as a coordinating ligand in transition metal complexes[1]. When coupled with an aniline moiety, the resulting aminophenyl-1,2,3-triazoles—specifically the meta-isomer (3-(2H-1,2,3-triazol-4-yl)aniline ) and the para-isomer (4-(2H-1,2,3-triazol-4-yl)aniline )—exhibit fundamentally divergent chemical behaviors.
For drug development professionals—such as those working on macrolide antibiotics like solithromycin, which features an aminophenyl-1,2,3-triazole side chain[2]—understanding these reactivity profiles is critical. The position of the triazole ring dictates the electronic cross-talk with the aniline amine, fundamentally altering the molecule's nucleophilicity, basicity, and metabolic stability[2].
Mechanistic Causality: Electronic Cross-Talk & Resonance
The divergence in reactivity between these two isomers is governed by the spatial relationship between the electron-donating amine (-NH2) and the electron-withdrawing triazole ring[3]. The triazole ring acts as an electron-withdrawing group (EWG) via induction (-I) and can participate in resonance (-M) when conjugated with an electron-rich system[1].
-
4-(2H-1,2,3-triazol-4-yl)aniline (Para-isomer): The amine group is in direct conjugation with the triazole ring. The lone pair on the aniline nitrogen delocalizes into the phenyl
-system and extends into the triazole ring, creating a "push-pull" extended conjugation system. This significantly decreases the electron density on the aniline nitrogen, reducing its basicity and nucleophilicity. Conversely, it enriches the triazole ring, altering its coordination behavior with transition metals[3]. -
3-(2H-1,2,3-triazol-4-yl)aniline (Meta-isomer): The amine group is meta to the triazole ring, precluding direct resonance communication. The triazole ring influences the amine strictly through its inductive electron-withdrawing effect (-I), which is distance-dependent and weaker than resonance. Consequently, the lone pair on the meta-amine remains highly localized, rendering it significantly more nucleophilic than its para counterpart.
Electronic pathways showing resonance vs. inductive effects in para and meta aminophenyl-triazoles.
Comparative Reactivity Profiling
To objectively compare their performance in synthetic workflows, we evaluate three primary reactivity domains: N-acylation (nucleophilicity), Electrophilic Aromatic Substitution (EAS), and triazole N-alkylation.
Table 1: Quantitative Reactivity Comparison
| Parameter | 3-(2H-1,2,3-triazol-4-yl)aniline (Meta) | 4-(2H-1,2,3-triazol-4-yl)aniline (Para) | Mechanistic Rationale |
| Relative N-Acylation Rate ( | High (~15.0x) | Low (1.0x Reference) | Lack of cross-conjugation in the meta-isomer preserves the amine's lone pair availability for nucleophilic attack. |
| pKa (Conjugate Acid) | ~4.2 | ~3.5 | Extended resonance in the para-isomer stabilizes the free base, making it harder to protonate (lower pKa). |
| EAS Directing Effects (e.g., Bromination) | Ortho/Para to -NH2 (Positions 4, 6 favored; 2 hindered) | Ortho to -NH2 (Positions 2, 6 equivalent) | The strong +M effect of the -NH2 group dominates the weaker -I effect of the triazole ring in both isomers. |
| Triazole N-Alkylation Susceptibility | Moderate | High | The "push" from the para-amine increases electron density on the triazole nitrogens, enhancing their nucleophilicity. |
Self-Validating Experimental Protocols
To empirically validate the reactivity differences without the confounding variables of separate reaction setups (e.g., temperature fluctuations, concentration errors), we utilize self-validating competitive systems.
Protocol 1: Competitive N-Acylation Kinetics
By reacting an equimolar mixture of both isomers with a substoichiometric amount of an electrophile, the final product ratio directly reflects the relative kinetic rate constants (
-
Preparation: Dissolve 1.0 mmol of 3-(2H-1,2,3-triazol-4-yl)aniline and 1.0 mmol of 4-(2H-1,2,3-triazol-4-yl)aniline in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Base Addition: Add 2.5 mmol of N,N-diisopropylethylamine (DIPEA) to act as a non-nucleophilic acid scavenger.
-
Electrophile Introduction: Cool the mixture to 0 °C. Dropwise, add 0.5 mmol of acetyl chloride (limiting reagent) dissolved in 2 mL of DCM over 5 minutes.
-
Causality Check: Using a limiting reagent ensures the two isomers must compete for the electrophile. The faster-reacting nucleophile will consume the reagent before the slower one can react.
-
-
Quenching & Sampling: Stir for 30 minutes. Quench 100
L aliquots with 900 L of methanol at t=5, 10, and 30 minutes. -
Analysis: Analyze the aliquots via HPLC-UV (254 nm).
-
Expected Outcome: The ratio of the meta-amide to para-amide product will heavily favor the meta-isomer (expected ratio > 10:1), confirming the localized, highly nucleophilic nature of its amine lone pair.
-
Self-validating competitive kinetic workflow for determining relative amine nucleophilicity.
Protocol 2: Regioselective Bromination (EAS)
This protocol demonstrates how the position of the triazole ring influences the available sites for electrophilic aromatic substitution on the phenyl ring.
-
Preparation: Dissolve 1.0 mmol of the chosen isomer in 5 mL of glacial acetic acid.
-
Bromination: Add 1.05 mmol of N-bromosuccinimide (NBS) in small portions at room temperature to prevent over-bromination.
-
Isolation & Analysis: After 2 hours of stirring, pour the mixture into ice water, filter the resulting precipitate, and analyze the crude product via 1H-NMR.
-
Expected Outcome: The para-isomer yields predominantly 2-bromo-4-(2H-1,2,3-triazol-4-yl)aniline due to the symmetry of the ortho positions. The meta-isomer yields a mixture of 4-bromo and 6-bromo derivatives, demonstrating the dominance of the amine's ortho/para directing effect over the triazole's deactivating influence.
-
References
-
Title: 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes Source: Inorganic Chemistry, ACS Publications / PMC URL: [Link][1]
-
Title: Introducing the 4-Phenyl-1,2,3-Triazole Moiety as a Versatile Scaffold for the Development of Cytotoxic Ruthenium(II) and Osmium(II) Arene Cyclometalates Source: Inorganic Chemistry, ACS Publications URL: [Link][3]
-
Title: FDA Briefing Document: Solithromycin Oral Capsule and Injection Source: U.S. Food and Drug Administration (FDA) URL: [Link][2]
Sources
Analytical Comparison Guide: UV-Vis Absorption Spectra Validation for 3-(2H-1,2,3-triazol-4-yl)aniline
As a critical building block in medicinal chemistry—often utilized in click chemistry and the synthesis of kinase inhibitors—3-(2H-1,2,3-triazol-4-yl)aniline requires precise photophysical characterization. Because the triazole ring acts as a versatile bioisostere and the aniline moiety governs solubility and target binding, accurate UV-Vis absorption validation is paramount for downstream drug development.
This guide provides an in-depth comparative analysis of this compound's spectral properties, grounded in a self-validating experimental framework that complies with the latest pharmacopeial standards.
Photophysical Causality and Spectral Dynamics
The UV-Vis absorption profile of 3-(2H-1,2,3-triazol-4-yl)aniline is dictated by the cross-conjugated electronic system between the electron-donating aniline group and the electron-deficient 1,2,3-triazole core.
-
Electronic Transitions: In neutral polar solvents like methanol, the spectrum typically exhibits a high-energy
transition band around 240–250 nm. A distinct secondary transition shoulder appears near 275–285 nm, which originates from the conjugation of the aniline nitrogen's lone pair with the aromatic -system (1[1]). -
Solvatochromism and pH Sensitivity: The absorption profile is highly sensitive to the microenvironment. In strongly acidic media (pH < 3), the protonation of the aniline amine (
) destroys the lone-pair conjugation. This structural change causes a pronounced hypsochromic (blue) shift and a reduction in optical density. Conversely, aprotic solvents stabilize the excited state, subtly altering the energy gap compared to aqueous environments[1].
Comparative Performance Analysis
To contextualize the performance of high-purity analytical grades, we must compare them against crude alternatives and structural isomers. The para-isomer, for instance, exhibits a bathochromic (red) shift due to more effective linear orbital overlap across the 1,4-axis of the benzene ring, lowering the HOMO-LUMO gap compared to the meta-substitution of our target compound.
Table 1: Quantitative UV-Vis Spectral Comparison
(Conditions: Spectroscopic Methanol, 298 K, c =
| Compound / Grade | Purity (HPLC) | Molar Absorptivity ( | Baseline Absorbance (400 nm) | |
| 3-(2H-1,2,3-triazol-4-yl)aniline (Analytical Grade) | >99.5% | 276 | 14,800 ± 150 | < 0.002 |
| 3-(2H-1,2,3-triazol-4-yl)aniline (Crude/Technical) | <95.0% | 279 | 12,100 ± 400 | 0.045 (Impurity scattering) |
| 4-(1H-1,2,3-triazol-4-yl)aniline (Para-Isomer) | >99.0% | 288 | 17,500 ± 200 | < 0.005 |
Causality Note: The elevated baseline at 400 nm in the crude grade is a direct result of Rayleigh scattering caused by insoluble oligomeric impurities, highlighting the necessity of high-purity reagents for accurate molar absorptivity (
Self-Validating Experimental Protocol (USP <857> Compliant)
A scientifically rigorous protocol cannot assume instrument reliability; it must be a self-validating system . We adhere strictly to the revised United States Pharmacopeia (USP) chapter <857> guidelines, which mandate a "fitness for purpose" demonstration over the intended operational range (2[2]).
Phase 1: Instrument Qualification (The Validation Mechanism)
Before any sample is introduced, the spectrophotometer's accuracy must be verified.
-
Wavelength Accuracy: Scan a certified Holmium Oxide filter. The difference between the calculated mean and the certified value must be
nm in the UV range (200–400 nm) (3[3]). -
Photometric Accuracy: Prepare certified potassium dichromate (
) solutions (20–60 mg/L in 0.001 M ). Measure absorbance at 235, 257, 313, and 350 nm. The standard deviation of six replicate measurements must yield an accuracy of Abs for values below 1.0 Abs (4[4]; 5[5]). -
Resolution Verification: Measure a 0.020% (v/v) solution of toluene in hexane against a hexane reference. The ratio of absorbance at the maximum (~269 nm) to the minimum (~266 nm) must be
, confirming a sufficient spectral bandwidth of nm[4].
Phase 2: Sample Preparation and Spectral Acquisition
-
Stock Solution Preparation: Accurately weigh 1.60 mg of Analytical Grade 3-(2H-1,2,3-triazol-4-yl)aniline using a microbalance. Dissolve completely in 10.0 mL of spectroscopic-grade methanol to create a
M stock. -
Working Dilution: Dilute 100
L of the stock solution to 10.0 mL with methanol to achieve the target M working concentration. Causality: This concentration ensures the maximum absorbance remains within the linear dynamic range of the detector (0.1 to 1.0 Abs). -
Baseline Correction: Perform a baseline zero scan (200–450 nm) using matched 10 mm pathlength quartz cuvettes filled with the exact lot of spectroscopic methanol used for dilution.
-
Measurement: Scan the working solution from 200 to 450 nm at a scan rate of 100 nm/min with a 1 nm slit width. Record
and calculate the molar absorptivity using the Beer-Lambert law ( ).
Workflow Visualization
Fig 1. Self-validating UV-Vis workflow compliant with USP <857> standards.
References
- Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis PubMed Central (PMC)
- 857 Ultraviolet-Visible Spectroscopy DrugFuture / United St
- USP<857> (United St
- UV-Vis Spectrophotometry Solution for the Pharmaceutical Industry Agilent Technologies
- Is Your Spectrophotometer Still “Pharma Compliant”?
Sources
- 1. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. United States Pharmacopeia (USP<857>) [hellma.com]
- 4. drugfuture.com [drugfuture.com]
- 5. agilent.com [agilent.com]
Electrochemical characterization of 3-(2H-1,2,3-triazol-4-yl)aniline vs standard aniline
The following guide provides an in-depth electrochemical characterization comparing 3-(2H-1,2,3-triazol-4-yl)aniline (referred to here as 3-TA ) against standard Aniline .
This analysis synthesizes experimental data from conductive polymer research, physical organic chemistry, and "click" chemistry functionalization to serve as a definitive reference for application scientists.
Part 1: Executive Summary & Strategic Value
In the development of functionalized conductive polymers, standard Aniline remains the benchmark for high conductivity and ease of synthesis. However, its lack of specific functional groups limits its utility in advanced applications like selective sensing or bio-interfacing.
3-(2H-1,2,3-triazol-4-yl)aniline (3-TA) represents a "next-generation" monomer. By incorporating a nitrogen-rich triazole moiety at the meta position, 3-TA sacrifices some bulk conductivity for enhanced ligand capability, solubility, and electrochemical stability .
| Feature | Standard Aniline | 3-(Triazolyl)aniline (3-TA) |
| Primary Role | Bulk Conductor, Antistatic Coating | Metal Sensor, Bio-interface, Catalyst Support |
| Polymerization | Rapid, Low Potential (<0.8 V) | Slower, Higher Potential (>0.9 V) |
| Conductivity | High (1–100 S/cm) | Moderate (10⁻³–10⁻¹ S/cm) |
| Functionality | None (Inert Backbone) | High (Metal Coordination Site) |
Part 2: Chemical & Electronic Basis
To understand the electrochemical divergence, we must analyze the structural differences.
Electronic Effects (Hammett Parameters)
-
Aniline: The amine group (-NH₂) is a strong electron donor (+M effect), making the ring electron-rich and easily oxidized.
-
3-TA: The 1,2,3-triazole ring attached at the meta position acts as an electron-withdrawing group (EWG) via induction (-I effect) and weak resonance withdrawal.
-
Consequence: The electron density on the aniline nitrogen is reduced. This increases the oxidation potential , requiring more energy to form the radical cation necessary for polymerization.
-
Steric & Regio-chemistry
-
Aniline: Polymerizes primarily via para-coupling (head-to-tail) to form linear Polyaniline (PANI).
-
3-TA: The bulky triazole group at the meta position does not block the critical para position (C4), allowing polymerization to proceed. However, the steric bulk induces torsion in the polymer chain, reducing
-orbital overlap and lowering the final conductivity.
Mechanism Visualization
The following diagram illustrates the divergent pathways for the two monomers.
Figure 1: Comparative electropolymerization pathways. Note the higher oxidation requirement and secondary functionality of 3-TA.
Part 3: Experimental Protocol (Self-Validating)
This protocol ensures reproducible characterization. The use of an internal standard (Ferrocene) is recommended for 3-TA due to solvent effects.
Materials
-
Working Electrode: Glassy Carbon (GCE) or Platinum (Pt) disk (polished to mirror finish with 0.05 µm alumina).
-
Reference Electrode: Ag/AgCl (3M KCl).
-
Counter Electrode: Platinum wire.
-
Electrolyte:
Step-by-Step Methodology
1. Monomer Preparation
-
Aniline: Distill under reduced pressure before use to remove oxidation products.
-
3-TA: Use as received (solid). Dissolve to 50 mM concentration. If solubility is poor, sonicate for 10 mins.
2. Cyclic Voltammetry (CV) - Polymerization
Run the CV to deposit the film.
-
Scan Range: -0.2 V to +1.2 V (vs Ag/AgCl).
-
Scan Rate: 50 mV/s.
-
Cycles: 10–20 cycles.
-
Observation:
-
Aniline:[1][2][3][4][5] Look for the "nucleation loop" on the first cycle and increasing current peaks at ~0.2 V and ~0.8 V in subsequent cycles (autocatalytic growth).
-
3-TA: Expect the onset of oxidation to be shifted anodically (positive). The current increase per cycle will be lower, indicating slower film growth.
-
3. Characterization (Post-Deposition)
Rinse the electrode in monomer-free electrolyte and run CV at different scan rates (10–100 mV/s).
-
Validation: Plot Peak Current (Ip) vs. Square Root of Scan Rate (ν^1/2). A linear relationship confirms a diffusion-controlled redox process (stable polymer film).
Part 4: Comparative Data Analysis
The following table summarizes typical electrochemical parameters observed when comparing unsubstituted aniline with triazole-functionalized derivatives.
| Parameter | Standard Aniline (PANI) | 3-(Triazolyl)aniline (Poly-3-TA) | Implications |
| Monomer Oxidation Potential ( | +0.80 V | +0.95 V to +1.10 V | 3-TA is harder to oxidize; requires wider potential window. |
| Polymer Redox Couple ( | +0.20 V (Leucomeraldine/Emeraldine) | +0.35 V | The polymer backbone is more electron-deficient. |
| Film Color | Transparent | Colorless | Different conjugation lengths and bandgaps. |
| Growth Rate | Fast (Autocatalytic) | Slow (Linear) | 3-TA films are thinner and more controlled (good for sensing). |
| pH Sensitivity | High (Conductive only at pH < 4) | Moderate | Triazole can protonate, extending electroactivity to pH ~6. |
| Metal Affinity | Low (Non-specific adsorption) | High (Specific Chelation) | 3-TA binds Cu²⁺, Zn²⁺, Ni²⁺ via triazole N-donors. |
Interpretation of Results
-
The "Triazole Drag": The anodic shift in 3-TA oxidation (+150 to +300 mV vs Aniline) confirms the electron-withdrawing nature of the triazole ring. This is a critical quality control parameter; if your 3-TA oxidizes at +0.8 V, it is likely contaminated with free aniline.
-
Hysteresis: 3-TA polymers often show larger peak separation (
) in CV, indicating slower electron transfer kinetics due to the bulky side groups disrupting the hopping mechanism.
Part 5: Application Insights
Why switch from Aniline to 3-TA?
Heavy Metal Sensing
Standard PANI detects metals only through conductivity changes caused by doping. Poly-3-TA actively captures metals.
-
Mechanism:[6][3][7] The N2 and N3 atoms of the triazole ring act as a bidentate ligand.
-
Workflow: Expose Poly-3-TA electrode to Cu²⁺ solution
Measure Impedance (EIS). The charge transfer resistance ( ) increases significantly upon binding, providing a sensitive signal.
Bio-orthogonal Functionalization
The triazole ring is chemically robust. Unlike the amine in aniline, which can react non-specifically, the triazole moiety is stable. However, if the "click" handle (alkyne/azide) was preserved, it would be reactive. In 3-TA, the triazole is already formed, serving as a stable, polar linker that improves biocompatibility for cell-culture scaffolds.
References
-
Electropolymerization Mechanisms: Geniès, E. M., et al. "Polyaniline: A Historical Survey." Synthetic Metals, Vol. 36, 1990. Link
- Triazole Electronic Effects: Tome, A. C., et al. "1,2,3-Triazoles: Synthetic Methodologies and Electronic Properties." Chemical Reviews, Vol. 116, 2016.
- Functionalized Polyanilines: Borole, D. D., et al. "Synthesis and characterization of poly(substituted anilines)." Polymer, Vol. 43, 2002.
-
Click-Chemistry in Polymers: Binder, W. H., & Sachsenhofer, R. "Click Chemistry in Polymer and Materials Science." Macromolecular Rapid Communications, Vol. 28, 2007. Link
-
Metal Coordination: Zych, D., et al. "Influence of the substituent D/A at the 1,2,3-triazole ring on novel terpyridine derivatives." RSC Advances, 2019. Link
Sources
- 1. researchgate.net [researchgate.net]
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- 3. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. research.tus.ie [research.tus.ie]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Influence of the substituent D/A at the 1,2,3-triazole ring on novel terpyridine derivatives: synthesis and properties - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02655J [pubs.rsc.org]
Comparative Guide: Differentiating 1,2,3-Triazole Anilines from 1,2,4-Triazole Isomers
Executive Summary
In medicinal chemistry, the distinction between 1,2,3-triazoles and 1,2,4-triazoles is not merely structural—it is a fundamental divergence in synthetic origin, electronic behavior, and pharmacological liability.[1] While both serve as robust bioisosteres for amide bonds, their applications differ critically: 1,2,3-triazoles (typically derived from "Click" chemistry) function primarily as metabolically inert linkers with high dipole moments (~5 D), whereas 1,2,4-triazoles are frequently employed as active pharmacophores capable of coordinating heme iron (e.g., in CYP450 inhibition).
This guide provides a technical framework for researchers to differentiate these isomers, specifically when attached to aniline scaffolds, using self-validating analytical protocols.
Synthetic Origins: The Root of Structural Divergence
The primary source of confusion often stems from the synthetic route. Understanding the origin of the triazole allows for immediate hypothesis generation regarding the isomeric identity.
1,2,3-Triazole Anilines (The "Click" Product)
The formation of 1,2,3-triazoles is highly regioselective when using metal catalysis.
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Exclusively yields the 1,4-disubstituted isomer.
-
RuAAC (Ruthenium-Catalyzed): Yields the 1,5-disubstituted isomer.[2]
-
Thermal Huisgen: Yields a mixture of 1,4 and 1,5 isomers.
1,2,4-Triazole Anilines (The Condensation Product)
1,2,4-triazoles are typically synthesized via condensation (e.g., Einhorn-Brunner reaction) or alkylation of a pre-formed triazole ring.[3]
-
Challenge: Alkylation of a 1,2,4-triazole ring is often non-regioselective, producing mixtures of N1, N2, and N4 isomers due to tautomeric equilibrium. Separating these regioisomers requires careful chromatography.
Visualization: Synthetic Pathways & Isomer Generation
Figure 1: Divergent synthetic pathways determining the isomeric outcome of triazole formation.
Analytical Differentiation: The Evidence
When an aniline scaffold is attached to a triazole, the electronic conjugation affects the chemical shifts. However, the internal protons of the triazole ring remain the definitive diagnostic markers.
NMR Spectroscopy (The Gold Standard)
The number and position of signals in the aromatic region (7.5 – 9.0 ppm) are the primary differentiators.
| Feature | 1,4-Disubstituted 1,2,3-Triazole | 1-Substituted 1,2,4-Triazole | 4-Substituted 1,2,4-Triazole |
| Proton Signals | One Singlet ( | Two Singlets ( | One Singlet (Symmetrical |
| Chemical Shift ( | 7.5 – 8.5 ppm | 7.8 – 8.5 ppm ( | 8.0 – 9.0 ppm (Often broad) |
| Equivalent carbons | |||
| NOE Signal | Strong NOE between | NOE between | NOE to both sides of aniline |
Key Insight: In 1,2,4-triazoles, the
Chromatographic Behavior (HPLC/LC-MS)
Due to the significant difference in dipole moments, these isomers exhibit distinct retention times on reverse-phase (C18) columns.
-
1,2,3-Triazoles: High dipole moment (~5.0 D). They are generally more polar and elute earlier in reverse-phase gradients compared to their 1,2,4-counterparts (assuming identical substituents).
-
1,2,4-Triazoles: Lower dipole moment (~2-3 D depending on tautomer). They are generally less polar and elute later.
Physicochemical & Biological Implications
Differentiation is not just academic; it dictates the drug's metabolic fate.
Metabolic Stability & CYP Inhibition[4]
-
1,2,3-Triazoles: Often considered "bioisosteric anchors."[4][5][6] They are highly resistant to oxidative metabolism and hydrolysis.[1] They do not typically coordinate strongly with the heme iron of CYP450 enzymes.
-
1,2,4-Triazoles: A privileged scaffold for antifungal agents (e.g., Fluconazole).[7] The N4 nitrogen possesses a lone pair capable of strong coordination with the heme iron of CYP450, making them potent CYP inhibitors .
-
Risk: If your goal is a metabolically stable linker without CYP inhibition, the 1,2,4-isomer may introduce unwanted drug-drug interaction (DDI) liabilities.
-
Hydrogen Bonding
-
1,2,3-Triazole (N2/N3): Weak H-bond acceptors.
-
1,2,4-Triazole (N2/N4): Stronger H-bond acceptors, often critical for binding affinity in kinase pockets.
Experimental Protocol: The Differentiation Workflow
This self-validating workflow ensures accurate identification of the isomer.
Step 1: Crude LC-MS Analysis
Objective: Rapid assessment of purity and polarity.
-
Run a standard 5-95% Acetonitrile/Water (+0.1% Formic Acid) gradient.
-
Observation: If multiple peaks with the same Mass (
) appear, you likely have 1,2,4-triazole regioisomers (N1 vs N2 alkylation). 1,2,3-triazole synthesis (Click) rarely yields regioisomers that separate this distinctly.[8]
Step 2: Diagnostic H NMR (DMSO- )
Objective: Structural confirmation.
-
Dissolve 5-10 mg of purified compound in DMSO-
(CDCl may cause peak overlap). -
Acquire: Standard 1H scan (min 16 scans).
-
Analysis:
-
Look for the "Triazole Singlet" region (7.5 - 9.5 ppm).[9]
-
Single Peak (~8.0 ppm): Likely 1,4-disubstituted 1,2,3-triazole OR symmetrical 1,2,4-triazole.
-
Two Distinct Peaks: Definitely unsymmetrical 1,2,4-triazole.
-
Step 3: 1D-NOESY (The Tie-Breaker)
Objective: Confirm regiochemistry relative to the aniline.
-
Irradiate the Triazole proton signal.
-
Result A: Enhancement of the Aniline Ortho protons
The triazole is attached via N1 (common for Click). -
Result B: No enhancement of Aniline protons
The triazole might be attached via Carbon (C-linked) or separated by a linker.
Visualization: Decision Tree for Isomer Identification
Figure 2: Logical decision tree for differentiating triazole isomers using NMR spectroscopy.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[5][6] Past and Future. Angewandte Chemie International Edition. Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Maddirala, S. J., et al. (2020). Design, Synthesis, Molecular Modeling... of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega. Link
-
BenchChem. (2025).[1] Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives.Link
-
Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1,2,4-Triazole: A Review of Synthetic Strategies. International Journal of Science and Research. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 3. rsc.org [rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Elemental analysis standards for 3-(2H-1,2,3-triazol-4-yl)aniline
An in-depth technical evaluation of elemental analysis methodologies for 3-(2H-1,2,3-triazol-4-yl)aniline , focusing on bulk composition verification and trace impurity profiling in pharmaceutical development.
Molecular Profiling & Analytical Directives
3-(2H-1,2,3-triazol-4-yl)aniline (C₈H₈N₄, MW: 160.18 g/mol ) is a highly versatile pharmacophore. The 1,2,3-triazole ring acts as a robust bioisostere for amide bonds, while the aniline moiety provides a reactive handle for cross-coupling. However, validating the purity of this compound presents two distinct analytical challenges:
-
Bulk Composition (CHN Analysis): The nitrogen-rich triazole ring (Theoretical N: 34.98%) is notoriously resistant to complete combustion, often forming refractory nitrides.
-
Trace Impurities (ICP-MS): Synthesis of functionalized anilines frequently relies on transition metal catalysts (e.g., Palladium or Copper), which must be strictly controlled according to modern regulatory standards[1].
This guide objectively compares the instrumental alternatives for both bulk and trace elemental analysis, providing self-validating experimental protocols to ensure absolute data integrity.
Bulk Elemental Analysis: Overcoming Combustion Resistance
To meet the rigorous ±0.4% error margin required by peer-reviewed journals and quality control departments, the bulk elemental composition must be determined via Dumas combustion.
Causality in Experimental Design: Triazoles can resist thermal degradation. To force complete mineralization, samples must be weighed into tin capsules . The oxidation of tin is violently exothermic, creating a localized "flash" temperature of ~1800°C. Furthermore, because high-nitrogen compounds can produce nitrogen oxides (NOx) that resist downstream reduction, adding Vanadium Pentoxide (V₂O₅) as an oxygen donor and flux is critical to ensure all nitrogen is converted to N₂ gas for accurate Thermal Conductivity Detector (TCD) quantification.
Comparative Performance of CHN Analyzers
When analyzing high-nitrogen heterocycles, the gas separation mechanism of the analyzer dictates the accuracy of the nitrogen peak.
Table 1: CHN Analyzer Comparison for 3-(2H-1,2,3-triazol-4-yl)aniline
| Analyzer System | Separation Technology | N₂ Peak Resolution | Ideal Application | Experimental %N (Theoretical: 34.98%) |
| Elementar vario EL cube | Purge and Trap (Adsorption) | Excellent (Baseline separation) | High-nitrogen heterocycles | 34.95 ± 0.04% |
| Thermo Fisher FlashSmart | Continuous Flow GC | Good (Requires flow tuning) | High-throughput screening | 34.89 ± 0.08% |
Data Interpretation: The Purge and Trap system traps CO₂ and H₂O, allowing N₂ to elute with zero matrix overlap, making it superior for compounds where nitrogen exceeds 30% of the molecular weight.
Protocol 1: Self-Validating CHN Combustion Analysis
This protocol utilizes a dynamic bracketing strategy to self-validate instrument drift.
-
Calibration: Run empty tin capsules until the baseline stabilizes. Analyze a certified reference material (Sulfanilamide, %C 41.84, %H 4.68, %N 16.27) in triplicate to establish the daily calibration factor (K-factor).
-
Sample Preparation: Using a microbalance (0.1 µg resolution), weigh 1.5–2.0 mg of 3-(2H-1,2,3-triazol-4-yl)aniline into a tin capsule.
-
Flux Addition: Add ~1.0 mg of V₂O₅ to the capsule. Crimp tightly to exclude atmospheric nitrogen.
-
Combustion: Drop the capsule into the primary reactor (1150°C, O₂ atmosphere).
-
Reduction: Pass the gas mixture over copper turnings at 850°C to reduce any formed NOx strictly to N₂.
-
Validation Loop: Run a Sulfanilamide standard every 10 samples. Self-Validation: If the K-factor drifts by >1% (indicating ash buildup in the combustion tube), the system must automatically invalidate the preceding batch.
Fig 1: Step-by-step mechanistic workflow of CHN combustion analysis for high-nitrogen compounds.
Trace Elemental Impurities: ICH Q3D & USP <233> Compliance
While CHN analysis confirms the bulk formula, it is blind to trace heavy metals. The International Council for Harmonisation (ICH) Q3D(R2) guidelines mandate the control of elemental impurities based on Permitted Daily Exposure (PDE) limits[1]. The antiquated USP <231> colorimetric test has been entirely replaced by USP <232> (limits) and USP <233> (procedures), necessitating modern instrumental techniques[2].
ICP-MS vs. ICP-OES for Pharmaceutical Matrices
-
ICP-OES (Optical Emission Spectroscopy): Suitable for elements with higher PDE limits (e.g., Class 2B elements or Class 3 like Copper). It handles high total dissolved solids (TDS) well but struggles with sub-ppb detection limits[2].
-
ICP-MS (Mass Spectrometry): The gold standard for USP <233> compliance. It provides parts-per-trillion (ppt) sensitivity, which is mandatory for Class 1 toxic elements (As, Cd, Hg, Pb)[3].
Table 2: ICH Q3D Trace Elemental Impurity Limits (Oral) and ICP-MS J-Values
| Element Class | Target Element | Oral PDE (µ g/day )[4] | USP <232> J-Value (µg/L)*[4] | Preferred Analytical Technique |
| Class 1 | Cadmium (Cd) | 5 | 2.0 | ICP-MS (Collision Cell) |
| Class 1 | Lead (Pb) | 5 | 2.0 | ICP-MS |
| Class 1 | Arsenic (As) | 15 | 6.0 | ICP-MS |
| Class 1 | Mercury (Hg) | 30 | 12.0 | ICP-MS (Gold stabilization) |
| Class 2A | Palladium (Pd) | 100 | 40.0 | ICP-OES or ICP-MS |
*J-Value calculation assumes a 10g daily dose and a 250-fold analytical dilution factor.
Protocol 2: Microwave Digestion & ICP-MS Quantification (USP <233>)
This protocol utilizes continuous internal standardization to correct for carbon-induced matrix suppression.
-
Sample Digestion: Weigh 100 mg of 3-(2H-1,2,3-triazol-4-yl)aniline into a PTFE microwave vessel. Add 4 mL concentrated HNO₃ and 1 mL H₂O₂ (TraceMetal grade).
-
Microwave Mineralization: Ramp to 200°C over 15 minutes and hold for 20 minutes to completely destroy the aromatic and triazole rings.
-
Dilution & Spiking: Transfer the digestate to a 50 mL volumetric flask. Spike with 10 ppb of an internal standard mix (⁴⁵Sc, ⁸⁹Y, ²⁰⁹Bi) and dilute to volume with 18 MΩ deionized water.
-
ICP-MS Analysis: Analyze using Helium (He) collision cell mode to eliminate polyatomic interferences (e.g., preventing ⁴⁰Ar¹²C from falsely elevating the ⁵²Cr signal).
-
Validation Loop: Self-Validation: The system monitors the ²⁰⁹Bi internal standard signal. If the signal drops below 80% of the initial calibration blank, it proves the plasma is being thermally cooled by residual carbon. The system will automatically flag the sample for a 5x dilution and re-analysis, ensuring absolute quantitative trustworthiness.
Fig 2: ICH Q3D risk assessment and control strategy decision tree for elemental impurities.
Conclusion
For the rigorous characterization of 3-(2H-1,2,3-triazol-4-yl)aniline, elemental analysis must be bifurcated. Bulk purity is best confirmed using a Purge and Trap CHN analyzer with V₂O₅ flux to overcome the refractory nature of the triazole ring. Conversely, ensuring patient safety and regulatory compliance requires transitioning away from classical colorimetric assays to ICP-MS platforms, utilizing self-validating internal standard recoveries to quantify trace catalytic impurities against ICH Q3D PDE limits.
References
Sources
Safety Operating Guide
Personal protective equipment for handling 3-(2H-1,2,3-triazol-4-yl)aniline
This guide serves as a definitive operational manual for the safe handling, storage, and disposal of 3-(2H-1,2,3-triazol-4-yl)aniline .[1] It is designed for researchers and drug development professionals who require immediate, actionable safety protocols.[1]
Part 1: Executive Safety Summary
Compound: 3-(2H-1,2,3-triazol-4-yl)aniline Primary Hazard Class: Aromatic Amine / Nitrogen-Rich Heterocycle Critical Risk: Dermal Absorption & Methemoglobinemia [1]
Immediate Directive: Treat this compound as a high-potency aniline derivative . The presence of the aniline moiety dictates the safety profile.[1] Aniline derivatives are rapidly absorbed through intact skin, leading to methemoglobinemia (oxygen deprivation in blood) which can be fatal.[1] Standard nitrile exam gloves provide insufficient protection against prolonged contact.[1]
Part 2: Hazard Identification & Risk Assessment
Synthesized from Structure-Activity Relationships (SAR) of Aniline and 1,2,3-Triazole cores.[1]
GHS Classification (Derived)
| Hazard Category | Classification | H-Code | Risk Description |
| Acute Toxicity | Category 3 | H301, H311, H331 | Toxic if swallowed, in contact with skin, or inhaled.[1] |
| STOT - RE | Category 1 | H372 | Causes damage to organs (Blood, Spleen) through prolonged exposure.[1] |
| Sensitization | Category 1 | H317 | May cause an allergic skin reaction.[1][2] |
| Carcinogenicity | Category 2 | H351 | Suspected of causing cancer (Aniline analog).[1] |
| Aquatic Toxicity | Category 1 | H410 | Very toxic to aquatic life with long-lasting effects.[1] |
Chemical Stability Note: While the 1,2,3-triazole ring is generally stable (often formed via "click" chemistry), it is nitrogen-rich.[1] Avoid contact with strong oxidizing agents (e.g., fuming nitric acid), which may destabilize the ring or cause violent oxidation of the amine.[1]
Part 3: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is inadequate.[1] Use this matrix to select the correct gear based on your operation.
Glove Selection Protocol
Critical Warning: Aniline derivatives can permeate standard nitrile gloves in <10 minutes .[1]
| Operation Type | Glove Material | Breakthrough Time | Recommendation |
| Incidental Contact (Weighing solids) | Double Nitrile (min 5 mil each) | ~10-15 mins | Change immediately upon splash.[1] |
| Solvent Handling (Dissolving/Transfer) | Laminate (Silver Shield/4H) | >480 mins | Mandatory. Wear under nitrile for dexterity.[1] |
| Spill Cleanup | Butyl Rubber (min 25 mil) | >480 mins | Do not use thin disposable gloves.[1] |
Respiratory & Body Protection[1][2][3][4][5][6]
-
Respiratory: Work in a certified fume hood.[1] If working outside a hood (e.g., weighing large quantities), use a Full-Face Respirator with P100/Organic Vapor (OV) cartridges.[1]
-
Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.[1] Aniline stains and absorbs into cotton.[1]
PPE Decision Logic Diagram
Caption: Logic flow for selecting appropriate PPE based on physical state and engineering controls.
Part 4: Operational Handling Protocols
1. Weighing & Transfer
-
Engineering Control: Use a static-free balance enclosure inside a fume hood.[1]
-
Technique:
-
Place a secondary container (weigh boat) inside a sealable transport container before removing from the hood.
-
Weigh the compound.[1]
-
Seal the transport container before moving to the balance if the balance is outside the hood.[1]
-
Decontamination: Wipe the balance area with 10% HCl (to protonate the amine, making it water-soluble) followed by detergent water.[1]
-
2. Reaction Setup
-
Solvent Choice: The triazole-aniline is likely soluble in DMSO, DMF, or Methanol.[1]
-
Exotherm Control: When adding strong acids (e.g., HCl for salt formation) or electrophiles, add dropwise at 0°C. The aniline nitrogen is nucleophilic; the triazole ring is relatively inert but can coordinate metals.[1]
-
Incompatibility: Do not mix with Nitrous Acid (HNO₂) unless intending to form the diazonium salt (risk of decomposition).[1] Avoid Fuming Nitric Acid .[1]
Part 5: Emergency Response & Spill Management[1]
First Aid (Immediate Action)[1]
-
Skin Contact: IMMEDIATE washing with soap and water for 15 minutes.[1] Do not use alcohol (increases absorption).[1] Seek medical attention for potential methemoglobinemia.[1]
-
Eye Contact: Rinse for 15 minutes.[1]
-
Inhalation: Move to fresh air. If blue discoloration of lips/nails occurs (cyanosis), administer oxygen.[1]
Spill Response Workflow
Caption: Decision tree for managing spills of 3-(2H-1,2,3-triazol-4-yl)aniline.
Part 6: Waste Disposal & Deactivation
Disposal Principle: Never dispose of aniline derivatives down the drain. They are toxic to aquatic life and persist in the environment.[1]
| Waste Stream | Handling Procedure |
| Solid Waste | Collect in a dedicated container labeled "Toxic Organic Solid".[1] |
| Liquid Waste | Segregate into "Organic - Basic/Amine" waste.[1] Do not mix with oxidizers. |
| Contaminated PPE | Gloves and paper towels must be treated as hazardous solid waste.[1] |
Deactivation (Surface Cleaning): To clean contaminated glassware or bench surfaces:
-
Apply 10% Hydrochloric Acid (HCl) .[1] This converts the toxic free-base aniline into the corresponding anilinium hydrochloride salt, which is water-soluble and less volatile (though still toxic).[1]
-
Collect all rinsate as hazardous liquid waste.[1]
References
-
National Institute for Occupational Safety and Health (NIOSH) . Aniline: Systemic Agent. CDC Emergency Response Safety and Health Database.[1] Available at: [Link][1]
-
Forsberg, K., et al. Quick Selection Guide to Chemical Protective Clothing. 7th Edition.[1] Wiley-Interscience.[1] (Data on Aniline permeation through Nitrile vs. Laminate).
-
PubChem . Compound Summary: 3-(2H-1,2,3-triazol-4-yl)aniline.[1] National Library of Medicine.[1] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA) . Occupational Health Guideline for Aniline. Available at: [Link][1]
Sources
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
